molecular formula C3H3NaO3 B039579 Sodium 2-oxopropanoate-13C CAS No. 124052-04-6

Sodium 2-oxopropanoate-13C

货号: B039579
CAS 编号: 124052-04-6
分子量: 111.04 g/mol
InChI 键: DAEPDZWVDSPTHF-YTBWXGASSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-oxopropanoate-13C is a useful research compound. Its molecular formula is C3H3NaO3 and its molecular weight is 111.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

sodium;2-oxo(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635575
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124052-04-6
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-oxopropanoate-13C in Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate, more commonly known as sodium pyruvate (B1213749), is a key intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its carbon-13 (¹³C) labeled counterpart, Sodium 2-oxopropanoate-¹³C, has emerged as a powerful tool in metabolic research and drug development, particularly as a probe for in vivo metabolic imaging.[2][3] This guide provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C, focusing on its applications in hyperpolarized magnetic resonance imaging (MRI), experimental protocols, and the insights it offers into cellular bioenergetics.

The use of stable isotopes like ¹³C in drug molecules serves as a valuable tracer for quantitative analysis during the drug development process.[1] Sodium 2-oxopropanoate-¹³C, when hyperpolarized, provides a massive signal enhancement in MRI, enabling real-time monitoring of metabolic fluxes in living systems.[4] This has profound implications for understanding disease pathophysiology and assessing therapeutic responses, especially in oncology.[5][6]

Chemical and Physical Properties

A variety of ¹³C-labeled isotopologues of sodium pyruvate are commercially available, each offering unique advantages for tracing specific metabolic pathways. The choice of isotopologue depends on the metabolic pathway of interest. For instance, [1-¹³C]pyruvate is ideal for monitoring the flux through pyruvate dehydrogenase (PDH) and lactate (B86563) dehydrogenase (LDH), while [2-¹³C]pyruvate allows for the tracking of carbon into the TCA cycle.[7][8] Fully labeled pyruvate, [¹³C₃]pyruvate, can be used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

Isotopologue CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form Melting Point (°C) Solubility
Sodium 2-oxopropanoate-[1-¹³C]87976-71-4CH₃CO(¹³COO)Na111.04White to off-white solid>300Freely soluble in water
Sodium 2-oxopropanoate-[2-¹³C]87976-70-3CH₃(¹³CO)COONa111.04White Solid>300Soluble in water
Sodium 2-oxopropanoate-[1,2-¹³C₂]312623-97-5CH₃(¹³CO)(¹³COO)Na112.03Not specifiedNot specifiedNot specified
Sodium 2-oxopropanoate-[2,3-¹³C₂]89196-78-1(¹³CH₃)(¹³CO)COONa112.03Not specifiedNot specifiedNot specified
Sodium 2-oxopropanoate-[¹³C₃]142014-11-7(¹³CH₃)(¹³CO)(¹³COO)Na113.03Solid>300Soluble in water
Sodium 2-oxopropanoate (unlabeled)113-24-6C₃H₃NaO₃110.04White crystalline powderDecomposes before meltingFreely soluble in water, slightly soluble in ethanol

Metabolic Pathways and Visualization

The metabolic fate of pyruvate is central to cellular energy production. Hyperpolarized ¹³C-labeled pyruvate allows for the non-invasive visualization of these pathways in real-time.

Metabolism of [1-¹³C]Pyruvate

Upon entering the cell, hyperpolarized [1-¹³C]pyruvate is primarily converted into three key metabolites, each with a distinct chemical shift detectable by MRS:

  • [1-¹³C]Lactate: Produced via lactate dehydrogenase (LDH), elevated levels of lactate are a hallmark of the Warburg effect in cancer cells, where glycolysis is favored even in the presence of oxygen.[6]

  • [¹³C]Bicarbonate: Generated from the decarboxylation of [1-¹³C]pyruvate by pyruvate dehydrogenase (PDH) upon entry into the mitochondria for oxidative phosphorylation. The ¹³C label is released as ¹³CO₂, which is in equilibrium with H¹³CO₃⁻.[9]

  • [1-¹³C]Alanine: Formed through transamination by alanine (B10760859) aminotransferase (ALT).

metabolic_pathway_1_13C_pyruvate Metabolic Fate of [1-¹³C]Pyruvate cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate [1-¹³C]Pyruvate Lactate [1-¹³C]Lactate Pyruvate->Lactate LDH Alanine [1-¹³C]Alanine Pyruvate->Alanine ALT AcetylCoA [1-¹³C]Acetyl-CoA Pyruvate->AcetylCoA PDH Bicarbonate [¹³C]Bicarbonate AcetylCoA->Bicarbonate CO₂ release TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Metabolic pathway of [1-¹³C]pyruvate.
Metabolism of [2-¹³C]Pyruvate

Using [2-¹³C]pyruvate allows the ¹³C label to be retained within the acetyl-CoA molecule, enabling the tracking of its entry and metabolism within the TCA cycle. This provides a more direct assessment of mitochondrial function.[7]

metabolic_pathway_2_13C_pyruvate Metabolic Fate of [2-¹³C]Pyruvate cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate [2-¹³C]Pyruvate Lactate [2-¹³C]Lactate Pyruvate->Lactate LDH AcetylCoA [2-¹³C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate [¹³C]Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Glutamate [5-¹³C]Glutamate TCA_Cycle->Glutamate experimental_workflow Experimental Workflow for Hyperpolarized ¹³C MRI cluster_preparation Probe Preparation cluster_imaging Imaging cluster_analysis Data Analysis PyruvicAcid [¹³C]Pyruvic Acid + Trityl Radical Polarization Dynamic Nuclear Polarization (DNP) PyruvicAcid->Polarization Dissolution Rapid Dissolution & Neutralization Polarization->Dissolution QC Quality Control (Polarization, pH, Temp) Dissolution->QC Injection In Vivo Injection QC->Injection MRI ¹³C MRI Acquisition (Fast Pulse Sequence) Injection->MRI Reconstruction Image Reconstruction MRI->Reconstruction KineticModeling Kinetic Modeling (e.g., kPL calculation) Reconstruction->KineticModeling Interpretation Metabolic Interpretation KineticModeling->Interpretation

References

An In-depth Technical Guide to Sodium 2-oxopropanoate-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The isotopically labeled version, Sodium 2-oxopropanoate-¹³C, serves as a powerful tracer for elucidating metabolic pathways in real-time without the use of radioactive materials. By replacing a standard ¹²C atom with a heavy ¹³C isotope at a specific position, researchers can track the journey of the pyruvate molecule through various biochemical reactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing pathways of Sodium 2-oxopropanoate-¹³C.

Core Chemical Properties

Sodium 2-oxopropanoate-¹³C is a stable, non-radioactive isotopologue of sodium pyruvate. Its chemical properties are nearly identical to the unlabeled compound, allowing it to be readily utilized by cellular machinery. The primary difference is the increased mass, which forms the basis for its detection and quantification in metabolic studies. Several isotopologues are commercially available, with the ¹³C label at the C1, C2, or C3 position, or in various combinations.

Table 1: General Chemical Properties
PropertyValueReference(s)
Synonyms Sodium pyruvate-¹³C, Pyruvic acid-¹³C sodium salt, Sodium α-ketopropionate-¹³C[1][2][3]
Appearance White to slightly yellow crystalline powder / solid[4][5]
Melting Point >300 °C[6][7][8]
Solubility Soluble in water[4]
Storage 2-8°C, sealed, dry, protect from light[1][3][6][7][8]
Table 2: Quantitative Data for Common Isotopologues
PropertySodium 2-oxopropanoate-1-¹³CSodium 2-oxopropanoate-2-¹³CSodium 2-oxopropanoate-3-¹³CSodium 2-oxopropanoate-2,3-¹³C₂
Chemical Formula CH₃CO¹³CO₂NaCH₃¹³COCO₂Na¹³CH₃COCO₂Na¹³CH₃¹³COCO₂Na
Molecular Weight 111.04 g/mol 111.04 g/mol 111.04 g/mol 112.03 g/mol
Exact Mass 111.001 Da111.001 Da111.001 Da112.005 Da
CAS Number 87976-71-487976-70-3124052-04-689196-78-1
Isotopic Purity Typically ≥99 atom % ¹³CTypically ≥99 atom % ¹³CTypically ≥99 atom % ¹³CTypically ≥99 atom % ¹³C
Reference(s) [2][8][9][1][5][6][3][7][10][11]

Metabolic Pathways and Visualization

Sodium pyruvate-¹³C is a versatile tracer for monitoring central carbon metabolism. Once it enters the cell, it can be converted into several key metabolites, including lactate (B86563), alanine, and acetyl-CoA, which then enters the TCA cycle. The specific position of the ¹³C label determines which downstream metabolites will carry the isotopic signature. For instance, when using [1-¹³C]pyruvate, the label is lost as ¹³CO₂ during the conversion to acetyl-CoA by pyruvate dehydrogenase (PDH). However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the ¹³C label is retained.

metabolic_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate Sodium [2-13C]Pyruvate Lactate [2-13C]Lactate Pyruvate->Lactate LDH Alanine [2-13C]Alanine Pyruvate->Alanine ALT mPyruvate [2-13C]Pyruvate Pyruvate->mPyruvate Transport AcetylCoA [1-13C]Acetyl-CoA mPyruvate->AcetylCoA PDH Oxaloacetate [2-13C]Oxaloacetate mPyruvate->Oxaloacetate PC Citrate [1-13C]Citrate (from PDH) AcetylCoA->Citrate Citrate2 [5-13C]Citrate (from PC) Oxaloacetate->Citrate2 aKG [4-13C]α-Ketoglutarate Citrate->aKG TCA Cycle Citrate2->aKG SuccinylCoA [3-13C]Succinyl-CoA aKG->SuccinylCoA Glutamate [4-13C]Glutamate aKG->Glutamate GDH/Transaminase Fumarate [2-13C]Fumarate SuccinylCoA->Fumarate Malate [2-13C]Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Metabolic fate of [2-¹³C]pyruvate in the cytosol and mitochondria.

Experimental Protocols

The use of Sodium 2-oxopropanoate-¹³C spans a range of applications, from in vivo imaging to in vitro metabolic flux analysis. Below are generalized methodologies for two common experimental approaches.

In Vitro ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines a typical workflow for tracing the metabolism of ¹³C-labeled pyruvate in cultured cells, followed by analysis with mass spectrometry.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluence (typically 80-90%) in standard growth medium.

  • Prepare the labeling medium: Use a base medium (e.g., glucose- and pyruvate-free DMEM) supplemented with dialyzed fetal bovine serum and all necessary components, except for pyruvate. Add Sodium 2-oxopropanoate-¹³C to a final concentration typically ranging from 1-10 mM.[1]

  • Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a duration determined by the metabolic pathways of interest (from minutes to 48 hours).[12]

b. Metabolite Extraction:

  • After incubation, place the culture dish on ice and aspirate the labeling medium.

  • Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular label.

  • Immediately add a liquid nitrogen bath to the dish to quench all metabolic activity.[10]

  • Before the liquid nitrogen fully evaporates, add an ice-cold extraction solvent (e.g., 80% methanol) to the dish.[10]

  • Use a cell scraper to detach the cells into the extraction solvent.

  • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[10]

  • Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

c. Sample Analysis (LC-MS/MS):

  • Dry the metabolite extract, typically using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Analyze the samples using an LC-MS/MS system to separate and detect the ¹³C-labeled metabolites. The mass shift caused by the ¹³C atoms allows for the differentiation and quantification of labeled versus unlabeled metabolite isotopologues.

workflow start 1. Cell Seeding & Growth wash 2. Wash with PBS start->wash labeling 3. Incubate with [13C]Pyruvate Medium wash->labeling quench 4. Quench Metabolism (Liquid Nitrogen) labeling->quench extract 5. Metabolite Extraction (e.g., 80% Methanol) quench->extract centrifuge 6. Centrifuge & Collect Supernatant extract->centrifuge analyze 7. LC-MS/MS Analysis centrifuge->analyze data 8. Data Processing & Flux Analysis analyze->data

Caption: General workflow for a ¹³C-pyruvate cell culture tracing experiment.

In Vivo Hyperpolarized [1-¹³C]pyruvate MRI

This advanced imaging technique allows for the real-time visualization of metabolic fluxes in living organisms.[9] The signal from ¹³C is enhanced by over 10,000-fold through a process called dynamic nuclear polarization (DNP).

a. Hyperpolarization of [1-¹³C]pyruvate:

  • A sample of [1-¹³C]pyruvic acid (note: the acid form is often used for polarization) is mixed with a stable radical agent.

  • The mixture is frozen to near absolute zero (~1 K) in a strong magnetic field.

  • Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the ¹³C nuclear spins.

  • Just before injection, the solid sample is rapidly dissolved with a superheated aqueous solution to create a sterile, injectable liquid of hyperpolarized [1-¹³C]pyruvate.[2][8] This process must be completed quickly as the hyperpolarized state decays with a T1 relaxation time of around 30-40 seconds.[6]

b. Subject Preparation and Injection:

  • The subject (e.g., a patient or animal model) is positioned within the MRI scanner, which is equipped with a ¹³C radiofrequency coil.[8]

  • A catheter is established for intravenous injection.

  • The freshly prepared hyperpolarized [1-¹³C]pyruvate solution is injected as a bolus (e.g., 0.43 mL/kg at 5 mL/s).[3]

c. MRI Data Acquisition:

  • Dynamic ¹³C MR spectroscopic imaging begins immediately upon injection.[6]

  • Fast imaging sequences are used to capture the spatial distribution and signal intensity of the injected [1-¹³C]pyruvate and its metabolic products, primarily [1-¹³C]lactate and [1-¹³C]alanine, over time.

  • The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is often used as a biomarker for glycolysis and can indicate aggressive tumor phenotypes.[6]

d. Data Analysis:

  • The acquired spectroscopic data is processed to generate metabolic maps.

  • Kinetic modeling is applied to the time-resolved data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kₚₗ).[6] These quantitative metabolic insights can be used for diagnosing disease, staging tumors, and monitoring therapeutic response.[9]

Conclusion

Sodium 2-oxopropanoate-¹³C is an indispensable tool in modern metabolic research. Its ability to act as a non-radioactive tracer enables detailed, dynamic investigation of central carbon metabolism both in vitro and in vivo. From quantifying pathway fluxes in cultured cells to providing real-time metabolic images of tumors in patients, the applications of ¹³C-labeled pyruvate are continually expanding, offering profound insights for both basic science and clinical drug development.

References

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Sodium Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C labeled sodium pyruvate (B1213749), a critical tracer molecule in metabolic research and a key substrate for hyperpolarization studies. This document details various synthetic methodologies for producing sodium pyruvate with isotopic labels at specific carbon positions ([1-¹³C], [2-¹³C], [3-¹³C]) and uniform labeling ([1,2,3-¹³C]). The guide includes detailed experimental protocols, comparative data on synthetic yields, and visualizations of the reaction pathways and experimental workflows to aid in the understanding and replication of these synthetic routes.

Introduction

Pyruvate is a pivotal metabolite, situated at the crossroads of major energy-generating pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] The use of pyruvate isotopically labeled with the stable isotope carbon-13 (¹³C) allows researchers to trace its metabolic fate in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, hyperpolarized [1-¹³C]pyruvate has emerged as a powerful molecular imaging agent for in vivo metabolic studies, particularly in oncology. This guide focuses on the chemical synthesis of various ¹³C labeled sodium pyruvate isotopomers, providing the necessary details for their preparation in a laboratory setting.

Synthesis of [1-¹³C]Sodium Pyruvate

The most common isotopomer, [1-¹³C]sodium pyruvate, is widely used in hyperpolarization studies due to the favorable relaxation properties of the C1 carboxyl carbon. Synthesis of this molecule can be achieved through various routes, often starting from commercially available ¹³C-labeled precursors.

Synthesis from [¹³C]Carbon Dioxide via a Grignard Reagent

A common method for introducing a ¹³C-labeled carboxyl group is through the reaction of a Grignard reagent with ¹³CO₂.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, prepare a solution of methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Carboxylation with ¹³CO₂: The Grignard solution is cooled to 0°C in an ice bath. A balloon containing a stoichiometric amount of [¹³C]carbon dioxide gas is attached to the flask, and the gas is slowly bubbled through the stirred solution.

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Extraction: The ethereal layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Formation of the α-keto acid: The resulting [1-¹³C]acetic acid is then converted to [1-¹³C]acetyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Cyanation: The [1-¹³C]acetyl chloride is reacted with cuprous cyanide (CuCN) to form [1-¹³C]acetyl cyanide.

  • Hydrolysis to Pyruvic Acid: The acetyl cyanide is then carefully hydrolyzed with aqueous acid to yield [1-¹³C]pyruvic acid.

  • Salt Formation: The [1-¹³C]pyruvic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate in an aqueous or ethanolic solution, followed by precipitation or lyophilization to obtain solid [1-¹³C]sodium pyruvate.

Synthesis of Precursors for Hyperpolarization

For hyperpolarization applications, particularly those using parahydrogen-induced polarization (PHIP), unsaturated ester precursors of pyruvic acid are often synthesized. A common precursor is vinyl [1-¹³C]pyruvate.

Experimental Protocol for Vinyl [1-¹³C]Pyruvate:

  • Acid Chloride Formation: [1-¹³C]Pyruvic acid is converted to its acid chloride by reacting with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM).

  • Vinylation: The resulting [1-¹³C]pyruvoyl chloride is then reacted with a vinylating agent, such as a vinyloxy silane, in the presence of a palladium(II) chloride catalyst to produce vinyl [1-¹³C]pyruvate.

  • Purification: The product is purified by distillation under reduced pressure.

This vinyl ester can then be hydrogenated with parahydrogen, and the polarization transferred to the ¹³C nucleus. Subsequent hydrolysis with a base like sodium hydroxide yields hyperpolarized [1-¹³C]sodium pyruvate.[2][3]

Synthesis of [2-¹³C]Sodium Pyruvate

Labeling at the C2 (ketone) position provides a different perspective on pyruvate metabolism. For instance, the C2 carbon is retained in acetyl-CoA and can be traced through the TCA cycle and into fatty acid synthesis.[4]

Synthesis from [2-¹³C]Propionic Acid

A potential route to [2-¹³C]pyruvic acid is through the α-oxidation of [2-¹³C]propionic acid.

Experimental Protocol:

  • α-Bromination: [2-¹³C]Propionic acid is subjected to Hell-Volhard-Zelinsky bromination by reacting it with bromine in the presence of a catalytic amount of phosphorus tribromide to yield 2-bromo-[2-¹³C]propionic acid.

  • Hydrolysis: The resulting α-bromo acid is then hydrolyzed to [2-¹³C]lactic acid using aqueous sodium hydroxide.

  • Oxidation: The [2-¹³C]lactic acid is oxidized to [2-¹³C]pyruvic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or through a milder enzymatic oxidation.

  • Salt Formation: The resulting [2-¹³C]pyruvic acid is neutralized with sodium hydroxide or sodium bicarbonate to yield [2-¹³C]sodium pyruvate.

Synthesis of [3-¹³C]Sodium Pyruvate

Labeling at the C3 (methyl) position is useful for tracking the carbon backbone in pathways like gluconeogenesis and amino acid synthesis.

Synthesis from [3-¹³C]Lactic Acid

A straightforward method for the synthesis of [3-¹³C]pyruvic acid is the oxidation of commercially available [3-¹³C]lactic acid.

Experimental Protocol:

  • Oxidation of Lactic Acid: A solution of [3-¹³C]lactic acid is carefully oxidized to [3-¹³C]pyruvic acid. This can be achieved using various oxidizing agents. A common laboratory method involves the use of potassium permanganate in an acidic solution, with the reaction temperature carefully controlled to prevent over-oxidation. Enzymatic methods using lactate (B86563) oxidase can also be employed for a more selective conversion.

  • Purification: The crude pyruvic acid is purified, for example, by distillation under reduced pressure.

  • Salt Formation: The purified [3-¹³C]pyruvic acid is then neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate to form [3-¹³C]sodium pyruvate. The product is then isolated by crystallization or lyophilization.

Synthesis of Uniformly Labeled [1,2,3-¹³C]Sodium Pyruvate

Uniformly labeled pyruvate is a valuable tracer for comprehensive metabolic flux analysis, as it allows for the tracking of all three carbon atoms of the pyruvate molecule through various metabolic pathways.

Synthesis from Uniformly Labeled Precursors

The synthesis of uniformly labeled pyruvate typically starts with a commercially available, uniformly ¹³C-labeled three-carbon precursor.

Experimental Protocol (Example using [U-¹³C₃]Lactic Acid):

The protocol is analogous to the synthesis of [3-¹³C]sodium pyruvate, with the starting material being uniformly labeled lactic acid.

  • Oxidation: [U-¹³C₃]Lactic acid is oxidized to [U-¹³C₃]pyruvic acid using an appropriate oxidizing agent (e.g., potassium permanganate or enzymatic methods).

  • Purification: The resulting [U-¹³C₃]pyruvic acid is purified.

  • Salt Formation: The purified acid is neutralized with a sodium base to yield [1,2,3-¹³C]sodium pyruvate.

Quantitative Data Summary

The choice of a synthetic route often depends on factors such as the availability of starting materials, desired isotopic purity, and overall yield. The following tables summarize some reported yields for the synthesis of ¹³C labeled pyruvate precursors. Data for the direct synthesis of the labeled sodium pyruvate salts is less commonly reported in a comparative format.

PrecursorLabeled Starting MaterialReported Yield (%)Reference
Vinyl [1-¹³C]pyruvate[1-¹³C]Pyruvic acid67[5]
Allyl [1-¹³C]pyruvate[1-¹³C]Pyruvic acid60[6]
Propargyl [1-¹³C]pyruvate[1-¹³C]Pyruvic acid35[6]
Vinyl [1-¹³C]pyruvate-d₆[1-¹³C]Pyruvic acid-d₄45[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.

Synthesis of [1-¹³C]Sodium Pyruvate

G cluster_grignard Grignard Reaction cluster_conversion Conversion to Pyruvate CH3Br CH₃Br CH3MgBr CH₃MgBr CH3Br->CH3MgBr / Diethyl Ether Mg Mg Mg->CH3MgBr CH3_13COOH CH₃¹³COOH CH3MgBr->CH3_13COOH 13CO2 ¹³CO₂ 13CO2->CH3_13COOH CH3_13COCl CH₃¹³COCl CH3_13COOH->CH3_13COCl SOCl₂ CH3_13COCN CH₃¹³COCN CH3_13COCl->CH3_13COCN CuCN CH3CO_13COOH CH₃CO¹³COOH CH3_13COCN->CH3CO_13COOH H₃O⁺ Na_Pyruvate Sodium [1-¹³C]pyruvate CH3CO_13COOH->Na_Pyruvate NaOH

Caption: Synthesis of [1-¹³C]Sodium Pyruvate via Grignard Reaction.

Synthesis of [3-¹³C]Sodium Pyruvate

G 13CH3CHOHCOOH [3-¹³C]Lactic Acid 13CH3COCOOH [3-¹³C]Pyruvic Acid 13CH3CHOHCOOH->13CH3COCOOH [O] (e.g., KMnO₄) Na_Pyruvate Sodium [3-¹³C]pyruvate 13CH3COCOOH->Na_Pyruvate NaOH

Caption: Synthesis of [3-¹³C]Sodium Pyruvate by Oxidation of Lactic Acid.

Conclusion

The synthesis of ¹³C labeled sodium pyruvate is essential for advancing our understanding of cellular metabolism and for the development of novel diagnostic imaging techniques. This guide has outlined several key synthetic routes for the preparation of specifically and uniformly labeled isotopomers of sodium pyruvate. The choice of a particular synthetic method will be guided by the specific research application, the required isotopic labeling pattern, and the availability of starting materials and reagents. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the synthesis of these important metabolic tracers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Pyruvate (B1213749) in Cellular Metabolism

Abstract

Pyruvate, the end product of glycolysis, occupies a critical nexus in cellular metabolism. Its strategic position allows it to serve as a key substrate for a multitude of metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the tricarboxylic acid (TCA) cycle. The metabolic fate of pyruvate is tightly regulated and is a crucial determinant of the overall metabolic state of the cell, influencing processes from energy production to biosynthesis. This technical guide provides a comprehensive overview of the multifaceted role of pyruvate, detailing its involvement in core metabolic pathways, the intricate regulatory mechanisms that govern its flux, and its implications in various physiological and pathological states. The guide also includes a summary of relevant quantitative data, detailed experimental protocols for studying pyruvate metabolism, and visual representations of key pathways and workflows to facilitate a deeper understanding of this pivotal metabolite.

Introduction

Pyruvate (CH₃COCOO⁻) is a three-carbon α-keto acid that plays a central role in cellular metabolism. Generated in the cytoplasm via the glycolytic breakdown of glucose, it stands at a crucial metabolic crossroads, directing carbon flux towards either anaerobic or aerobic respiration. Under anaerobic conditions, pyruvate is converted to lactate (B86563) in a process that regenerates NAD⁺, which is essential for the continuation of glycolysis. In the presence of oxygen, pyruvate is transported into the mitochondria and decarboxylated to form acetyl-CoA, the primary fuel for the TCA cycle and a key precursor for fatty acid synthesis. The regulation of pyruvate's metabolic fate is therefore fundamental to cellular energy homeostasis and biosynthetic activities.

Pyruvate in Core Metabolic Pathways

Glycolysis

Glycolysis is the initial pathway for glucose catabolism, occurring in the cytoplasm of all cells. It comprises a series of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, with a net gain of two ATP and two NADH molecules. The final step of glycolysis is catalyzed by the enzyme pyruvate kinase, which transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP.

The Tricarboxylic Acid (TCA) Cycle

Under aerobic conditions, pyruvate is actively transported into the mitochondrial matrix. Here, it undergoes oxidative decarboxylation in a reaction catalyzed by the pyruvate dehydrogenase complex (PDC). This reaction converts pyruvate into acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The TCA cycle is the central hub of cellular respiration, generating ATP, NADH, and FADH₂.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. In this pathway, pyruvate is converted to oxaloacetate in the mitochondria by pyruvate carboxylase. Oxaloacetate is then transported to the cytoplasm and converted to phosphoenolpyruvate by phosphoenolpyruvate carboxykinase (PEPCK), initiating the reversal of the glycolytic pathway.

Fatty Acid Synthesis

Acetyl-CoA, derived from pyruvate in the mitochondria, is a fundamental building block for fatty acid synthesis. When cellular energy levels are high, citrate is transported out of the mitochondria into the cytoplasm, where it is cleaved by ATP citrate lyase to regenerate acetyl-CoA. This cytoplasmic acetyl-CoA is then used for the synthesis of fatty acids.

Amino Acid Metabolism

Pyruvate can be transaminated to form the amino acid alanine (B10760859) in a reaction catalyzed by alanine transaminase (ALT). This reaction is reversible and provides a direct link between carbohydrate and protein metabolism.

Regulation of Pyruvate Metabolism

The metabolic fate of pyruvate is tightly controlled by a complex interplay of allosteric regulation, post-translational modifications, and transcriptional control of key enzymes.

Pyruvate Dehydrogenase Complex (PDC) Regulation

The activity of the PDC is a critical control point in cellular metabolism. It is inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD⁺. Additionally, the PDC is regulated by phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the PDC, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.

Pyruvate Carboxylase Regulation

Pyruvate carboxylase, the first committed step in gluconeogenesis, is allosterically activated by acetyl-CoA. High levels of acetyl-CoA signal an abundance of energy and fatty acid breakdown products, promoting the conversion of pyruvate to oxaloacetate for gluconeogenesis or for replenishing TCA cycle intermediates.

Lactate Dehydrogenase (LDH) Regulation

The conversion of pyruvate to lactate is catalyzed by lactate dehydrogenase (LDH). The direction of this reversible reaction is primarily determined by the cellular NADH/NAD⁺ ratio. High NADH levels favor the reduction of pyruvate to lactate, while high NAD⁺ levels favor the oxidation of lactate to pyruvate.

Quantitative Data on Pyruvate Metabolism

ParameterValueCell Type/OrganismReference
Michaelis Constant (Km) of Pyruvate Kinase for PEP0.032 - 0.4 mMRabbit Muscle
Michaelis Constant (Km) of Pyruvate Dehydrogenase for Pyruvate25 - 50 µMBovine Kidney
Intracellular Pyruvate Concentration0.05 - 0.15 mMRat Heart
Pyruvate Flux through PDC (Aerobic)~90% of glycolytic fluxVarious
Pyruvate Flux to Lactate (Anaerobic)>90% of glycolytic fluxVarious

Experimental Protocols

Pyruvate Uptake Assay

This assay measures the rate of pyruvate transport into cells or isolated mitochondria.

Materials:

  • Radiolabeled [¹⁴C]-pyruvate

  • Cell culture or isolated mitochondria

  • Scintillation fluid and counter

  • Inhibitors of pyruvate transport (e.g., UK5099)

Procedure:

  • Incubate cells or mitochondria with varying concentrations of [¹⁴C]-pyruvate for a defined period.

  • Stop the reaction by rapidly washing with ice-cold buffer.

  • Lyse the cells or mitochondria and measure the incorporated radioactivity using a scintillation counter.

  • Perform control experiments with known inhibitors to determine the specificity of transport.

Pyruvate Dehydrogenase (PDC) Activity Assay

This assay measures the activity of the PDC by monitoring the production of NADH.

Materials:

  • Isolated mitochondria or cell lysate

  • Pyruvate, Coenzyme A, NAD⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the mitochondrial or cell lysate, pyruvate, Coenzyme A, and NAD⁺.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH production.

Metabolic Flux Analysis using ¹³C-labeled Pyruvate

This technique traces the metabolic fate of pyruvate through various pathways.

Materials:

  • [U-¹³C₃]-pyruvate (uniformly labeled)

  • Cell culture

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)

Procedure:

  • Culture cells in a medium containing [U-¹³C₃]-pyruvate.

  • After a defined incubation period, extract metabolites from the cells.

  • Analyze the isotopic labeling patterns of downstream metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS.

  • Use metabolic modeling software to calculate the relative flux of pyruvate through different pathways.

Visualizing Pyruvate's Metabolic Crossroads

Core Pyruvate Metabolism Pathways

Pyruvate_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate LDH Alanine Alanine Pyruvate_cyto->Alanine ALT Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MPC PEP Phosphoenolpyruvate PEP->Pyruvate_cyto Pyruvate Kinase AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate Pyruvate Carboxylase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Oxaloacetate->PEP PEPCK (Gluconeogenesis) Oxaloacetate->TCA_Cycle

Caption: Central role of pyruvate in linking cytoplasmic and mitochondrial metabolism.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

PDC_Regulation PDC_active PDC (Active) PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Inhibits PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive Activates AcetylCoA Acetyl-CoA AcetylCoA->PDK Activates NADH NADH NADH->PDK Activates ATP ATP ATP->PDK Activates Pyruvate Pyruvate Pyruvate->PDK Inhibits ADP ADP ADP->PDK Inhibits Ca2_plus Ca²⁺ Ca2_plus->PDP Activates

Caption: Allosteric and covalent regulation of the Pyruvate Dehydrogenase Complex.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Metabolic_Flux_Workflow start Start: Cell Culture with ¹³C-labeled Pyruvate extraction Metabolite Extraction start->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing modeling Metabolic Flux Modeling data_processing->modeling results End: Quantification of Metabolic Fluxes modeling->results

Caption: Workflow for determining metabolic fluxes using ¹³C-labeled pyruvate.

Conclusion

Pyruvate's position as the terminus of glycolysis and the primary substrate for mitochondrial respiration places it at the heart of cellular metabolism. The intricate regulation of its metabolic fate allows cells to adapt to changing energy demands and nutrient availability. A thorough understanding of pyruvate metabolism is therefore essential for researchers in various fields, from basic cell biology to drug development for metabolic diseases and cancer. The experimental approaches and data presented in this guide provide a framework for further investigation into the complex and critical role of this pivotal metabolite.

A-Guide-to-the-Natural-Abundance-of-the-13C-Isotope-Applications-and-Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the Carbon-13 (¹³C) isotope, its measurement, and its applications, particularly for researchers in the life sciences and drug development.

Introduction to Carbon-13

Carbon, a fundamental element of life, primarily exists as two stable isotopes: ¹²C and ¹³C. Carbon-13, which has six protons and seven neutrons, is a naturally occurring, stable isotope. It makes up approximately 1.07% of all natural carbon.[1] This seemingly small fraction is of immense importance in a variety of scientific fields, from geochemistry to metabolic research. The slight mass difference between ¹³C and ¹²C leads to isotopic fractionation, where physical and biological processes preferentially utilize the lighter ¹²C isotope. This results in measurable variations in the ¹³C/¹²C ratio across different materials, providing a powerful tool for scientific investigation.

Understanding ¹³C Abundance: The δ¹³C Scale

The natural abundance of ¹³C is not uniform. To precisely quantify these variations, scientists use the delta (δ) notation. The δ¹³C value represents the ¹³C/¹²C ratio in a sample relative to an international standard, expressed in parts per thousand (per mil, ‰).

The formula for calculating δ¹³C is:

δ¹³C (‰) = [(¹³C/¹²C)sample / (¹³C/¹²C)standard − 1] × 1000

The international standard for carbon isotopes is the Vienna Pee Dee Belemnite (VPDB).[2] This standard is based on a fossilized belemnite from the Pee Dee Formation in South Carolina.[2][3] A positive δ¹³C value indicates that the sample is enriched in ¹³C relative to VPDB, while a negative value signifies depletion.[3] Most organic matter is depleted in ¹³C compared to the VPDB standard, resulting in negative δ¹³C values.[4]

Natural Variation of δ¹³C in Common Materials

The process of photosynthesis is a primary driver of ¹³C fractionation in the biosphere. Plants can be broadly categorized into two main photosynthetic pathways, C3 and C4, which exhibit distinct δ¹³C signatures.

  • C3 Plants: These plants, which include wheat, potatoes, and beets, have an average δ¹³C value of approximately -27‰.[2][5]

  • C4 Plants: This group includes corn and sugarcane and has an average δ¹³C value of around -12‰.[5]

This fundamental difference in isotopic composition propagates through the food web, allowing researchers to trace the dietary sources of carbon in animals and humans. The analysis of δ¹³C values in tissues can provide insights into metabolism and nutrient allocation. For instance, tumors have been shown to be enriched in ¹³C by about 3‰ compared to adjacent healthy tissue, suggesting alterations in lipid and anaplerotic metabolism.[5]

Table 1: Typical δ¹³C Values in Various Materials

MaterialTypical δ¹³C Value (‰)
Marine Carbonates+20‰
Atmospheric CO₂-8‰
C4 Plants (e.g., corn, sugarcane)-12‰
C3 Plants (e.g., wheat, rice, soybeans)-27‰
Marine Algae-20‰
Terrestrial Animals (herbivores)Reflects dietary intake (C3 or C4)
Methane (biogenic)-60‰

Note: These are generalized values, and actual measurements can vary based on specific environmental and biological factors.

Experimental Protocols for Measuring ¹³C Abundance

The two primary techniques for the precise measurement of ¹³C natural abundance are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is the most common and accurate method for determining ¹³C/¹²C ratios. The general workflow involves the complete combustion of a sample to convert all carbon into carbon dioxide (CO₂) gas, followed by the analysis of the isotopic composition of the CO₂.

Detailed Methodology:

  • Sample Preparation: Solid samples such as plant or animal tissues must be dried, ground into a homogeneous fine powder, and weighed into tin capsules. The required sample weight depends on the carbon content of the material.

  • Combustion: The encapsulated sample is introduced into an elemental analyzer where it undergoes flash combustion at a temperature exceeding 1000°C in the presence of oxygen. This process quantitatively converts all organic carbon to CO₂.

  • Gas Purification and Separation: The resulting gases are passed through a series of traps and columns to remove impurities and separate the CO₂ from other gases like N₂.

  • Isotope Ratio Measurement: The purified CO₂ is then introduced into the ion source of the mass spectrometer. Here, the CO₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (masses 44, 45, and 46), allowing for the precise determination of the ¹³C/¹²C ratio.

  • Data Normalization: The measured isotope ratios are reported as δ¹³C values by comparing them to the measurements of internationally recognized standards, such as LSVEC and NBS-19, which are calibrated against the VPDB scale.[5]

While less sensitive than IRMS for natural abundance measurements, ¹³C NMR spectroscopy is a powerful tool for determining the isotopic composition at specific atomic positions within a molecule. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active.[1] However, the low natural abundance of ¹³C (1.1%) means that the signal is much weaker compared to proton (¹H) NMR.[6]

Detailed Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum. Due to the low abundance and sensitivity of ¹³C, a large number of scans are typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Analysis: The ¹³C NMR spectrum shows distinct peaks for each chemically non-equivalent carbon atom in the molecule. The intensity of each peak is proportional to the number of ¹³C nuclei at that position. By comparing the integrals of the ¹³C signals to those of a known internal standard or by using advanced quantitative NMR techniques, the ¹³C abundance can be determined.

Visualizing Key Concepts and Workflows

The following diagram illustrates the concept of isotopic fractionation during C3 and C4 photosynthesis, leading to distinct δ¹³C values in these plant types.

G Isotopic Fractionation in Photosynthesis cluster_0 Atmospheric CO₂ cluster_1 Photosynthetic Pathways cluster_2 Resulting Plant Biomass Atm_CO2 Atmospheric CO₂ (δ¹³C ≈ -8‰) C3 C3 Photosynthesis (Strong ¹³C Discrimination) Atm_CO2->C3 Uptake C4 C4 Photosynthesis (Weak ¹³C Discrimination) Atm_CO2->C4 Uptake C3_Plants C3 Plants (δ¹³C ≈ -27‰) C3->C3_Plants C4_Plants C4 Plants (δ¹³C ≈ -12‰) C4->C4_Plants

Caption: Fractionation of ¹³C during C3 and C4 photosynthesis.

This diagram outlines the major steps involved in the determination of δ¹³C values using Isotope Ratio Mass Spectrometry.

G IRMS Experimental Workflow for δ¹³C Analysis SamplePrep 1. Sample Preparation (Drying, Grinding, Weighing) Combustion 2. Elemental Analysis (Flash Combustion to CO₂) SamplePrep->Combustion Purification 3. Gas Purification (Removal of Impurities) Combustion->Purification MassSpec 4. Mass Spectrometry (Measurement of ¹³C/¹²C Ratio) Purification->MassSpec DataAnalysis 5. Data Analysis (Calculation of δ¹³C vs. VPDB) MassSpec->DataAnalysis

Caption: Workflow for δ¹³C analysis using IRMS.

Applications in Drug Development and Research

The analysis of ¹³C natural abundance has several important applications in the pharmaceutical and life sciences sectors:

  • Metabolic Tracer Studies: By enriching compounds with ¹³C, researchers can trace their metabolic fate in vivo. However, understanding the natural ¹³C background is crucial for accurate quantification.

  • Authentication of Natural Products: The δ¹³C value of a compound can help determine its origin (natural vs. synthetic) and geographical source, which is important for quality control.

  • Clinical Diagnostics: The ¹³C-urea breath test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a major cause of stomach ulcers.[1]

  • Environmental and Food Science: ¹³C analysis is used to study food webs, authenticate food products (e.g., honey, vanilla), and track pollutants in the environment.

Conclusion

The natural abundance of the ¹³C isotope, though small, provides a wealth of information for researchers across multiple disciplines. The ability to precisely measure variations in ¹³C abundance using techniques like IRMS allows for the elucidation of biological, chemical, and geological processes. For professionals in drug development and life sciences, an understanding of ¹³C natural abundance and its measurement is essential for metabolic research, product authentication, and the development of novel diagnostic tools.

References

A Technical Guide to Sodium 2-oxopropanoate-¹³C in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a crucial tool in metabolic research and drug development. We will explore its chemical properties, its central role in key metabolic pathways, and detailed experimental protocols for its application.

Sodium 2-oxopropanoate, the sodium salt of pyruvic acid, is the end-product of glycolysis and a pivotal junction in cellular metabolism. The use of its stable isotope-labeled form, where one or more ¹²C atoms are replaced by ¹³C, allows researchers to trace the fate of pyruvate (B1213749) through various biochemical pathways non-invasively. This technique is fundamental to metabolomics, flux analysis, and understanding disease states like cancer and neurological disorders.

Chemical and Physical Data

Stable isotope-labeled sodium pyruvate is available in various forms, with the ¹³C label at different carbon positions. The choice of isotopologue depends on the specific metabolic pathway under investigation.

Compound Name CAS Number Molecular Formula Isotopic Purity Molecular Weight ( g/mol )
Sodium pyruvate-¹³C₁87976-71-4[1][2][3][4]CH₃CO¹³CO₂Na[3]≥99%[1][3]111.04[1][3]
Sodium pyruvate-2-¹³C87976-70-3[5][6]CH₃¹³COCO₂Na≥98-99%[6]111.04[6]
Sodium pyruvate-3-¹³C124052-04-6[7][8]¹³CH₃COCO₂Na≥99%[7]111.04[7]
Sodium pyruvate-1,2-¹³C₂312623-97-5[9]¹³CH₃¹³COCO₂Na[9]Not Specified112.03[9]
Sodium pyruvate-2,3-¹³C₂89196-78-1¹³CH₃¹³COCO₂Na≥99%112.03
Sodium pyruvate-¹³C₃142014-11-7[10]¹³CH₃¹³CO¹³CO₂Na≥99%113.02[10]
Unlabeled Sodium Pyruvate113-24-6[11]C₃H₃NaO₃Not Applicable110.04

Applications in Research

¹³C-labeled sodium pyruvate is extensively used as a tracer in metabolic studies.[12][13][14] Its applications include, but are not limited to:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a biological system.

  • Biomolecular NMR: Investigating the structure and dynamics of macromolecules.[2][5]

  • Mass Spectrometry (MS/MS) Standards: Serving as an internal standard for accurate quantification of metabolites.[2][4]

  • Hyperpolarized Magnetic Resonance Imaging (MRI/MRS): Real-time, in vivo monitoring of metabolic pathways with significantly enhanced signal intensity.[2][4][5] This has been particularly impactful in oncology for detecting the "Warburg effect," characterized by high lactate (B86563) production.[15]

  • Drug Development: Assessing the mechanism of action and pharmacodynamic effects of novel therapeutics that target cellular metabolism.[12][15]

Central Metabolic Pathways of Pyruvate

Pyruvate stands at a critical metabolic crossroads. Its fate determines the cell's bioenergetic and biosynthetic status. Tracing ¹³C-labeled pyruvate provides a dynamic window into these processes.

Conversion to Lactate and Alanine (B10760859)

In the cytosol, pyruvate can be reversibly converted to lactate by lactate dehydrogenase (LDH) or transaminated to form alanine by alanine aminotransferase (ALT).[16][17] Hyperpolarized [1-¹³C]pyruvate is widely used to measure the flux to [1-¹³C]lactate, a key indicator of glycolytic activity in cancer.[15]

Pyruvate Pyruvate (¹³C labeled) Lactate Lactate (¹³C labeled) Pyruvate->Lactate LDH Alanine Alanine (¹³C labeled) Pyruvate->Alanine ALT Lactate->Pyruvate LDH Alanine->Pyruvate ALT

Cytosolic fate of labeled pyruvate.

Mitochondrial Metabolism: TCA Cycle Entry

In the mitochondria, pyruvate is a primary fuel for the Tricarboxylic Acid (TCA) cycle, entering through two main anaplerotic pathways.

  • Pyruvate Dehydrogenase (PDH): This enzyme complex decarboxylates pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle. When using [1-¹³C]pyruvate, the label is lost as ¹³CO₂ (which rapidly converts to H¹³CO₃⁻), preventing its entry into the TCA cycle metabolites.[15][17][18]

  • Pyruvate Carboxylase (PC): This enzyme carboxylates pyruvate to form oxaloacetate, replenishing TCA cycle intermediates. The label from [2-¹³C] or [3-¹³C]pyruvate is retained and can be tracked through the cycle.[16][17]

Using [2-¹³C]pyruvate is particularly advantageous as the label is transferred to the C2 position of acetyl-CoA and subsequently appears in the C5 position of glutamate, allowing for direct measurement of PDH and TCA cycle flux.[15][18]

cluster_mito Mitochondrion Pyruvate [2-¹³C]Pyruvate AcetylCoA [2-¹³C]Acetyl-CoA Pyruvate->AcetylCoA PDH OAA Oxaloacetate Pyruvate->OAA PC Citrate [4-¹³C]Citrate AcetylCoA->Citrate OAA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle aKG [4-¹³C]α-Ketoglutarate Glutamate [5-¹³C]Glutamate aKG->Glutamate TCA_Cycle->aKG

Mitochondrial fate of [2-¹³C]pyruvate.

Experimental Protocols

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy

This protocol provides a general workflow for in vivo metabolic imaging using hyperpolarized sodium pyruvate-¹³C.

cluster_prep Sample Preparation cluster_polarize Dynamic Nuclear Polarization (DNP) cluster_dissolve Dissolution & Injection cluster_acquire Data Acquisition Prep Prepare mixture: [¹³C]Pyruvic Acid + Trityl Radical (OX063) + Gd Contrast Agent (Dotarem) Polarize Polarize sample (~1 hour in Polarizer) Prep->Polarize Dissolve Rapidly dissolve & neutralize (Tris, NaOH) to create injectable hyperpolarized [¹³C]pyruvate solution Polarize->Dissolve Inject Inject bolus into subject (e.g., via tail vein catheter) Dissolve->Inject Acquire Acquire dynamic ¹³C MR spectra or images to detect pyruvate and its metabolic products (Lactate, Alanine, Bicarbonate) Inject->Acquire

Workflow for hyperpolarized ¹³C MR experiments.

Methodology Details (based on rodent studies): [15]

  • Preparation: A mixture is prepared typically consisting of the ¹³C-labeled pyruvic acid, 15 mM OX063 trityl radical, and 1.5 mM Dotarem® gadolinium chelate.

  • Polarization: The sample is polarized for approximately 1 hour in a dDNP polarizer.

  • Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution containing buffer (e.g., 40 mM Tris), a neutralizing base (e.g., 100 mM NaOH), and a chelating agent (e.g., 0.3 mM EDTA) to yield a final pyruvate concentration of around 80-100 mM at a physiological pH (~7.5).

  • Administration: The solution is injected as a bolus (e.g., 3 mL over 12 seconds) into the subject, typically an anesthetized animal with a catheterized vein.

  • Acquisition: Dynamic ¹³C MR spectra or chemical shift images (CSI) are acquired immediately following injection to capture the real-time conversion of pyruvate to its downstream metabolites.

Stable Isotope Labeling in Cell Culture

This protocol outlines a general procedure for tracing ¹³C-pyruvate metabolism in cultured cells.

Methodology Details: [16]

  • Cell Culture: Plate and grow cells (e.g., primary hepatocytes) to the desired confluency in standard culture medium.

  • Medium Exchange: Prior to labeling, aspirate the standard medium and replace it with a custom medium (e.g., modified DMEM) that is free of unlabeled glucose and pyruvate.

  • Labeling: Add the desired ¹³C-labeled sodium pyruvate (e.g., [2-¹³C]pyruvate) to the medium at a specified concentration and incubate for a defined period to allow for cellular uptake and metabolism.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture dish on dry ice and aspirating the medium. Wash the cells with ice-cold saline. Extract intracellular metabolites using a cold solvent system (e.g., a methanol/chloroform/water mixture).

  • Analysis: Lyophilize the extracted metabolites and reconstitute them in a suitable solvent for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify and quantify the ¹³C-labeled metabolic products.[16]

This guide provides a foundational understanding of Sodium 2-oxopropanoate-¹³C. Its versatility as a metabolic tracer, especially when combined with advanced analytical techniques like hyperpolarized MRI, makes it an indispensable tool for elucidating the complexities of cellular metabolism in health and disease.

References

A Technical Guide to Sodium 2-oxopropanoate-¹³C: Properties, Applications, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a stable isotope-labeled metabolite crucial for research in cellular metabolism, disease modeling, and drug development. This guide covers its core physicochemical properties, its primary applications as a metabolic tracer, and detailed protocols for its use in cell culture experiments.

Core Properties and Molecular Weight

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is the sodium salt of pyruvic acid, a key intermediate in glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle. The ¹³C-labeled variant contains one or more Carbon-13 isotopes in place of the naturally abundant Carbon-12. The most common forms are those with a single ¹³C atom, typically at the C1, C2, or C3 position. The presence of the heavy isotope allows its metabolic fate to be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The molecular formula for unlabeled sodium pyruvate is C₃H₃NaO₃.[1][2] For a singly-labeled variant, the formula is written as (¹²C)₂(¹³C)₁H₃NaO₃. The precise molecular weight is calculated based on the exact masses of the most abundant stable isotopes of its constituent elements.

The following table summarizes the isotopic masses used for the calculation and the resulting molecular weight of Sodium 2-oxopropanoate-1-¹³C, -2-¹³C, or -3-¹³C.

ComponentIsotopeIsotopic Mass (Da)QuantityTotal Mass (Da)
Carbon-12¹²C12.000000224.000000
Carbon-13¹³C13.003355113.003355
Hydrogen¹H1.00782533.023475
Oxygen¹⁶O15.994915347.984745
Sodium²³Na22.989770122.989770
Total 111.001345

Note: The calculated monoisotopic mass is 111.0013 Da. Commercially, this is often rounded to a nominal molecular weight of 111.04 g/mol , which accounts for natural isotopic abundance in the non-labeled positions.[3][4]

Applications in Metabolic Research

Sodium Pyruvate-¹³C is a powerful tool for metabolic flux analysis, enabling researchers to quantitatively track the flow of carbon atoms through central metabolic pathways.[5][6]

  • Tricarboxylic Acid (TCA) Cycle Analysis : It is used to probe mitochondrial function and the activity of the TCA cycle.[7] By tracking the incorporation of ¹³C into TCA cycle intermediates like citrate, succinate, and malate, researchers can assess the rate of pyruvate entry into the cycle via the enzyme pyruvate dehydrogenase (PDH).[8][9]

  • Cancer Metabolism : Cancer cells often exhibit altered metabolism, including the Warburg effect. ¹³C-pyruvate is used to study these changes, such as the conversion of pyruvate to lactate, which is a hallmark of many tumors.[8] Hyperpolarized [1-¹³C]pyruvate is notably used as an imaging agent in magnetic resonance spectroscopic imaging (MRSI) to monitor this conversion in vivo.[8]

  • Anaplerosis and Cataplerosis : The tracer helps quantify anaplerotic pathways (reactions that replenish TCA cycle intermediates), such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[5]

Metabolic Pathway and Experimental Workflow

The primary metabolic fate of exogenously supplied pyruvate is its transport into the mitochondria and conversion into acetyl-CoA. This reaction is a critical entry point into the TCA cycle. The workflow for a typical tracer experiment involves introducing the labeled substrate to cells and analyzing the resulting labeled metabolites.

experimental_workflow cluster_prep 1. Cell Culture Preparation cluster_labeling 2. Isotopic Labeling cluster_harvest 3. Sample Collection cluster_analysis 4. Analysis A Seed Cells & Grow to Confluency B Replace with Medium Containing Sodium Pyruvate-¹³C A->B C Incubate for Time Course (t = 0, x, y, z) B->C D Quench Metabolism (e.g., Liquid Nitrogen) C->D E Extract Metabolites (e.g., Cold Methanol) D->E F LC-MS or GC-MS Analysis E->F G Metabolic Flux Calculation F->G

Caption: A generalized experimental workflow for ¹³C metabolic tracer studies.

The specific position of the ¹³C label on the pyruvate molecule is critical. For example, when [1-¹³C]pyruvate is converted to acetyl-CoA, the labeled carbon is lost as ¹³CO₂. Conversely, labels at the C2 or C3 position are incorporated into the acetyl-CoA molecule and can be tracked through subsequent turns of the TCA cycle.

TCA_Cycle_Entry cluster_TCA TCA Cycle Pyruvate Pyruvate-¹³C (from cytosol) PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Enters Mitochondria Mito Mitochondrial Membrane AcetylCoA Acetyl-CoA-¹³C Citrate Citrate-¹³C AcetylCoA->Citrate PDH->AcetylCoA CO2 ¹³CO₂ (if labeled at C1) or CO₂ (if labeled at C2/C3) PDH->CO2 TCA TCA Cycle

Caption: Entry of ¹³C-labeled pyruvate into the Tricarboxylic Acid (TCA) Cycle.

Detailed Experimental Protocol: ¹³C-Pyruvate Tracing in Cell Culture

This protocol provides a representative method for conducting a stable isotope tracing experiment using Sodium 2-oxopropanoate-¹³C in adherent mammalian cells.

Objective: To measure the incorporation of carbon from pyruvate into TCA cycle intermediates.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Labeling medium: Glucose-free, pyruvate-free DMEM supplemented with dialyzed fetal bovine serum and a known concentration of Sodium 2-oxopropanoate-¹³C (e.g., [2-¹³C]pyruvate).

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Refrigerated centrifuge

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂). Allow at least 24 hours for cells to adhere and resume proliferation.

  • Isotopic Labeling:

    • Prepare the ¹³C-labeling medium immediately before use and warm it to 37°C.

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled metabolites.

    • Add the pre-warmed ¹³C-labeling medium to the cells. Include a "t=0" plate that will be harvested immediately after adding the labeling medium to serve as a baseline.

    • Incubate the remaining plates for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr) to monitor the dynamic incorporation of the ¹³C label.[10][11]

  • Metabolic Quenching and Metabolite Extraction:

    • At each time point, rapidly quench metabolic activity by placing the culture plate on a bed of dry ice or by aspirating the medium and immediately adding liquid nitrogen directly to the plate to flash-freeze the cell monolayer.[9][10]

    • For extraction, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Using a cell scraper, scrape the frozen cells in the methanol and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15 minutes to pellet cell debris and proteins.

  • Sample Preparation and Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried samples can be stored at -80°C or reconstituted in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Analyze the mass isotopologue distributions of TCA cycle intermediates and other relevant metabolites to determine the extent and pattern of ¹³C incorporation.

References

Technical Safety Guide: Sodium 2-oxopropanoate-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Sodium 2-oxopropanoate-¹³C (also known as Sodium Pyruvate-¹³C). The information presented is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this isotopically labeled compound. The data is compiled from various supplier safety data sheets and product information pages.

Section 1: Chemical Identification and Physical Properties

Sodium 2-oxopropanoate-¹³C is a stable, isotopically labeled form of sodium pyruvate (B1213749), a key intermediate in cellular metabolism. Its physical and chemical properties are summarized below.

PropertyValueReferences
Chemical Name Sodium 2-oxopropanoate-¹³C[1]
Synonyms Sodium Pyruvate-¹³C, Pyruvic acid-¹³C sodium salt, Sodium α-ketopropionate[2][3][4]
CAS Number 124052-04-6 (for 3-¹³C)[1]
87976-71-4 (for 1-¹³C)[2][4]
87976-70-3 (for 2-¹³C)[3]
142014-11-7 (for ¹³C₃)
Molecular Formula C₂¹³CH₃NaO₃[1][5]
Molecular Weight 111.04 g/mol [1][2][4]
Appearance Solid, Off-white powder[6]
Melting Point >300 °C[7]
Solubility Soluble in water (47 g/100 ml at 20°C for unlabeled)[6][8]
Storage Temperature 2-8°C or refrigerated[3][9]

Section 2: Hazard Identification and Classification

Sodium 2-oxopropanoate-¹³C is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

Hazard ClassificationCategoryHazard StatementPictogram
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritationGHS07
Skin Sensitization1, 1A, 1BH317: May cause an allergic skin reactionGHS07

Data derived from Safety Data Sheets for ¹³C labeled and unlabeled sodium pyruvate.[1][6][10]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with Sodium 2-oxopropanoate-¹³C.

Handling:

  • Ventilation: Use in a well-ventilated area. For procedures that may generate dust, use a fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[1][11]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

    • Respiratory Protection: For operations generating dust, a NIOSH-approved respirator (such as a type N95) is recommended.

    • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.[1][11] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[9][11] Store in a cool, refrigerated environment (2-8°C).[3][9]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong alkalis.[1][6][11]

Section 4: Emergency Procedures and First Aid

A clear and logical workflow for emergency situations is essential.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Assess_Type Determine Exposure Type Exposure->Assess_Type Eye_Contact Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing. Assess_Type->Eye_Contact Eye Skin_Contact Skin Contact: - Wash with plenty of soap and water. - Remove contaminated clothing. Assess_Type->Skin_Contact Skin Inhalation Inhalation: - Move person to fresh air. - If breathing is difficult, give oxygen. Assess_Type->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting. - Wash out mouth with water. Assess_Type->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention - Call a physician or poison control center. Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Emergency Response Workflow for Sodium 2-oxopropanoate-¹³C Exposure.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.[1] Evacuate personnel to a safe area.[1]

  • Containment and Cleanup:

    • Avoid dust formation.[11]

    • Sweep up the spilled solid material.[11]

    • Place in a suitable, closed container for disposal.[11]

    • Clean the affected area thoroughly.

  • Environmental Precautions: Prevent the material from entering drains or water courses.[1]

Section 6: Toxicological Information

Detailed toxicological studies on Sodium 2-oxopropanoate-¹³C are limited. The data for the unlabeled sodium pyruvate is provided as a close surrogate.

Toxicity DataValueSpeciesReference
Acute Oral Toxicity (LD50) 5600 mg/kgRat[6]
  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[1]

  • Reproductive Toxicity: No data available.[1]

Section 7: Stability and Reactivity

ParameterDescriptionReferences
Reactivity No data available.[1]
Chemical Stability Stable under recommended storage conditions.[1][6]
Possibility of Hazardous Reactions No data available.[1]
Conditions to Avoid Heat and sources of ignition.[11]
Incompatible Materials Strong oxidizing agents, strong acids, strong alkalis.[1][6][11]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and sodium oxides.[6][11]

Section 8: Disposal Considerations

Dispose of Sodium 2-oxopropanoate-¹³C and its container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.[10]

This technical guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Sodium 2-oxopropanoate-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is a key intermediate in central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled pyruvate, specifically Sodium 2-oxopropanoate-¹³C (¹³C-pyruvate), in metabolic flux analysis (MFA) provides a powerful tool to quantitatively track the fate of pyruvate and elucidate the activity of interconnected metabolic pathways. This technique is invaluable for understanding cellular physiology in various contexts, including cancer metabolism, drug discovery, and metabolic engineering. By tracing the incorporation of ¹³C from pyruvate into downstream metabolites, researchers can gain insights into the relative fluxes through pathways such as pyruvate dehydrogenase (PDH), pyruvate carboxylase (PC), and lactate (B86563) dehydrogenase (LDH), offering a dynamic view of cellular metabolic reprogramming.

Principle of ¹³C-Pyruvate Based Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify intracellular metabolic fluxes.[1] The core principle involves introducing a ¹³C-labeled substrate, in this case, ¹³C-pyruvate, into a biological system. As cells metabolize the labeled pyruvate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[2]

By measuring these MIDs using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[1] Different isotopomers of ¹³C-pyruvate (e.g., [1-¹³C]pyruvate, [2-¹³C]pyruvate, or [U-¹³C]pyruvate) can be used to probe different aspects of pyruvate metabolism. For instance, [1-¹³C]pyruvate can distinguish between the PDH flux (where the ¹³C is lost as ¹³CO₂) and the PC flux (where the ¹³C is incorporated into oxaloacetate).[2]

Applications in Research and Drug Development

The study of pyruvate metabolism is crucial in various research areas, particularly in oncology and drug development.

  • Cancer Metabolism: Cancer cells often exhibit altered pyruvate metabolism, characterized by the Warburg effect, where there is an increased conversion of pyruvate to lactate even in the presence of oxygen. ¹³C-pyruvate MFA can quantify this shift and assess the activity of key enzymes like LDH and PDH, providing insights into the metabolic phenotype of tumors.[3]

  • Drug Discovery and Development: ¹³C-pyruvate MFA can be employed to investigate the mechanism of action of drugs that target metabolic pathways. For example, it can be used to assess the efficacy of PDH kinase inhibitors, which aim to increase pyruvate oxidation in cancer cells.[4] It also aids in identifying metabolic vulnerabilities of drug-resistant cancer cells, which often exhibit reprogrammed metabolic pathways.[5]

  • Elucidating Anaplerotic and Cataplerotic Fluxes: Pyruvate carboxylase-mediated anaplerosis (replenishing TCA cycle intermediates) is vital for cell proliferation. ¹³C-pyruvate tracing allows for the quantification of this anaplerotic flux, providing a deeper understanding of how cancer cells sustain the TCA cycle for biosynthesis.[6][7] Conversely, cataplerosis, the removal of TCA cycle intermediates for biosynthetic precursors, can also be investigated.[8]

Experimental Protocols

A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis.

Experimental Workflow

Experimental Workflow cluster_design 1. Experimental Design cluster_culture 2. Cell Culture and Labeling cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Analytical Measurement cluster_data_analysis 5. Data Analysis and Flux Calculation design Select Cell Line and Conditions Choose ¹³C-Pyruvate Tracer (e.g., [1-¹³C], [2-¹³C], [U-¹³C]) Define Labeling Duration culture Seed and Culture Cells Introduce ¹³C-Pyruvate Containing Medium Incubate to Achieve Isotopic Steady State design->culture quench Metabolic Quenching (e.g., Cold Methanol) culture->quench extract Metabolite Extraction quench->extract hydrolyze Protein Hydrolysis (for amino acids) extract->hydrolyze gcms GC-MS Analysis (Derivatization, Injection, Data Acquisition) extract->gcms nmr NMR Analysis (Sample Preparation, Spectral Acquisition) extract->nmr hydrolyze->gcms data_proc Data Processing and MID Calculation gcms->data_proc nmr->data_proc flux_calc Computational Flux Modeling and Estimation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation 1-13C-Pyruvate_Fate cluster_PDH Pyruvate Dehydrogenase (PDH) cluster_PC Pyruvate Carboxylase (PC) Pyruvate [1-¹³C]Pyruvate (¹³C-C-C) PDH PDH Complex Pyruvate->PDH Decarboxylation PC Pyruvate Carboxylase Pyruvate->PC Carboxylation AcetylCoA Acetyl-CoA (C-C) PDH->AcetylCoA CO2 ¹³CO₂ PDH->CO2 OAA [1-¹³C]Oxaloacetate (¹³C-C-C-C) PC->OAA 2-13C-Pyruvate_Fate Pyruvate [2-¹³C]Pyruvate (C-¹³C-C) PDH PDH Complex Pyruvate->PDH AcetylCoA [2-¹³C]Acetyl-CoA (¹³C-C) PDH->AcetylCoA Citrate [2-¹³C]Citrate (C-¹³C-C-C-C-C) AcetylCoA->Citrate OAA Oxaloacetate (C-C-C-C) OAA->Citrate aKG [2-¹³C]α-Ketoglutarate (C-¹³C-C-C-C) Citrate->aKG TCA Cycle

References

Application Notes and Protocols for 13C-Labeled Pyruvate in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with ¹³C-labeled substrates, is a powerful technique for elucidating metabolic pathways in real-time.[1][2] Pyruvate (B1213749), as the end-product of glycolysis, occupies a critical node in cellular metabolism, making ¹³C-labeled pyruvate an ideal probe for assessing the metabolic state of cells and tissues.[3][4] The advent of hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (dDNP), has revolutionized the field by increasing the NMR signal by over 10,000-fold, enabling non-invasive, real-time metabolic imaging in vivo.[3][5]

These application notes provide an overview of the key applications of ¹³C-labeled pyruvate in NMR spectroscopy and detailed protocols for its use in both cellular and in vivo experiments.

Key Applications

The use of ¹³C-labeled pyruvate, especially hyperpolarized [1-¹³C]pyruvate, has found significant application in oncology, cardiology, and neuroscience for non-invasive metabolic profiling.

  • Oncology and Drug Development: A primary application is the in vivo characterization of tumors. Many cancer cells exhibit the "Warburg effect," a state of increased glycolysis even in the presence of oxygen, leading to high production of lactate (B86563).[6] Hyperpolarized [1-¹³C]pyruvate allows for the real-time measurement of its conversion to [1-¹³C]lactate via the enzyme lactate dehydrogenase (LDH).[6] This pyruvate-to-lactate flux can serve as a biomarker for tumor aggressiveness, metastatic potential, and response to therapy.[6] Studies have shown that the rate of conversion is sensitive to the nutritional state of cancer cells and can be used to predict tumor response to LDH inhibitors. The uptake of pyruvate, mediated by monocarboxylate transporters (MCTs), has also been identified as a rate-limiting step in this process, providing another potential therapeutic target.[7][8]

  • Cardiac Metabolism: In the heart, ¹³C NMR with hyperpolarized [1-¹³C]pyruvate can differentiate between metabolic pathways under various conditions.[1] Pyruvate can be converted to lactate (via LDH), alanine (B10760859) (via alanine transaminase, ALT), or enter the mitochondria and be converted to acetyl-CoA and subsequently ¹³CO₂ (via pyruvate dehydrogenase, PDH).[1][9] This technique allows researchers to measure flux through PDH, a key regulator of mitochondrial oxidative metabolism, providing insights into cardiac physiology and pharmacology.[1]

  • Neuro-metabolism: Hyperpolarized ¹³C MRS has been applied to study human brain metabolism.[10][11] Using [1-¹³C]pyruvate, it is possible to demonstrate and quantify the activity of both LDH and PDH in the brain in vivo, by detecting labeled lactate and bicarbonate, respectively.[10] Using [2-¹³C]pyruvate allows the ¹³C label to enter the TCA cycle, enabling the detection of downstream metabolites like [5-¹³C]glutamate, providing a more detailed view of mitochondrial metabolism.[11][12]

  • Metabolic Flux Analysis (¹³C-MFA): In cell culture, ¹³C-MFA is a powerful tool for quantifying intracellular metabolic pathway activity.[2][13] By culturing cells with ¹³C-labeled substrates like pyruvate or glucose and analyzing the isotopic enrichment patterns in various metabolites via NMR or mass spectrometry, researchers can construct detailed maps of cellular metabolic fluxes.[2][13][14]

Data Presentation: Experimental Parameters and Results

Quantitative data from hyperpolarized ¹³C-pyruvate experiments are crucial for comparing results across different studies and models. The following tables summarize typical experimental parameters and reported metabolic conversion rates.

Table 1: Typical Experimental Parameters for Hyperpolarized ¹³C-Pyruvate Studies

ParameterIn Vitro (Cell Culture)In Vivo (Animal/Human)Reference
Probe [1-¹³C]pyruvic acid[1-¹³C]pyruvic acid / [2-¹³C]pyruvic acid[4][6][12]
Hyperpolarization Method Dissolution DNPDissolution DNP[1][4]
Final Pyruvate Conc. 3.2 mM - 46 mM80 mM - 250 mM[3][6][15]
Injection Volume 100 µL - 1 mL0.4 mL/kg - 2.8 mL[6][16][17]
NMR/MRI Field Strength 1.4 T - 11.7 T3 T[6][12][15]
Acquisition Sequence Pulse-and-acquire / Slice-selective spectroscopySpectroscopic Imaging (MRSI) / CSI / IDEAL Spiral CSI[3][6][16][18]
Repetition Time (TR) 2 s - 5 s2 s - 4 s[3][6][10][15]
Flip Angle 5° - 15°5° - 10°[3][6][15]
Temporal Resolution 2 s - 5 s4 s - 10 s[6][10][15][18]

Table 2: Reported Metabolic Conversion Rates of Pyruvate to Lactate (k_PL)

Biological SystemCell/Tissue Typek_PL (s⁻¹)Reference
Human Colorectal CarcinomaSW1222 Cells0.022 (calculated from nmol/s/10^6 cells)[6]
Human BrainHealthy Volunteer0.012 ± 0.006[10]
Human BrainHealthy Volunteer ([2-¹³C]pyruvate)0.011 ± 0.002[19]
Rat Hepatocellular CarcinomaLA-H cell-derived tumors~0.025[5]
Rat Hepatocellular CarcinomaLA-L cell-derived tumors~0.01[5]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of metabolic pathways and experimental processes.

G cluster_extra Extracellular cluster_intra Intracellular cluster_cyto Cytosol cluster_mito Mitochondrion Pyruvate_ext [1-13C]Pyruvate Pyruvate_int [1-13C]Pyruvate Pyruvate_ext->Pyruvate_int MCT1/4 Lactate [1-13C]Lactate Pyruvate_int->Lactate LDH Alanine [1-13C]Alanine Pyruvate_int->Alanine ALT AcetylCoA [1-13C]Acetyl-CoA Pyruvate_int->AcetylCoA PDH Bicarbonate [13C]Bicarbonate (CO2) AcetylCoA->Bicarbonate (decarboxylation) TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of hyperpolarized [1-¹³C]pyruvate after cellular uptake.

G cluster_prep A. Sample Preparation cluster_pol B. Hyperpolarization cluster_diss C. Dissolution & Injection cluster_acq D. NMR/MRSI Acquisition cluster_analysis E. Data Analysis A1 Prepare [1-13C]Pyruvic Acid + Trityl Radical A2 Culture Cells / Prepare Animal Model B1 Polarize Sample in DNP Polarizer (~1.2 K, ~3.35 T) A2->B1 C1 Rapidly Dissolve in Heated Buffer (pH neutralization) B1->C1 C2 Inject Hyperpolarized [1-13C]Pyruvate Solution C1->C2 D1 Trigger Dynamic 13C Acquisition Sequence C2->D1 D2 Acquire Time-Resolved Spectra / Images D1->D2 E1 Process Raw Data (Phase/Baseline Correction) D2->E1 E2 Integrate Metabolite Peaks (Pyruvate, Lactate, etc.) E1->E2 E3 Apply Kinetic Model to Derive Rate Constants (k_PL) E2->E3

Caption: General experimental workflow for hyperpolarized ¹³C-pyruvate NMR/MRSI.

Experimental Protocols

Protocol 1: Hyperpolarized [1-¹³C]Pyruvate NMR in Cell Suspensions

This protocol is adapted from studies on human cancer cell lines and provides a framework for measuring metabolic flux in vitro.[6][20]

1. Cell Preparation:

  • Culture cells (e.g., SW1222 human colorectal carcinoma) to a high density (e.g., 30-40 million cells per sample) in appropriate media (e.g., DMEM with 10% FBS).[6]

  • On the day of the experiment, harvest the cells by trypsinization, followed by centrifugation (e.g., 5 minutes at 190 g).[6]

  • Discard the supernatant and resuspend the cell pellet in 500 µL of serum-free medium.[6]

  • Transfer the cell suspension to a 5 mm NMR tube and maintain at 37°C. Perform NMR studies within 10 minutes of harvesting to ensure cell viability.[6]

2. Hyperpolarized [1-¹³C]Pyruvate Preparation:

  • Prepare a sample of neat [1-¹³C]pyruvic acid doped with a trityl radical (e.g., OX063) at a concentration of approximately 15 mM.[1][15]

  • Place the sample in a dDNP polarizer (e.g., Oxford Hypersense or GE SPINlab) and polarize at low temperature (~1.2 K) and high magnetic field (~3.35 T) for approximately 90 minutes.[1]

  • Rapidly dissolve the frozen, polarized sample in 4-5 mL of a pre-heated (180°C) aqueous buffer. The buffer should contain components like Tris, NaOH, and EDTA to neutralize the pyruvic acid to a physiological pH (~7.4) and chelate paramagnetic ions.[3][6] The final concentration of the injected pyruvate solution is typically in the mM range.[6]

3. NMR Data Acquisition:

  • Place the 5 mm NMR tube containing the cell suspension into the NMR spectrometer (e.g., 11.7 T).[6]

  • Quickly (within seconds of dissolution) inject a small volume (e.g., 100 µL) of the hyperpolarized [1-¹³C]pyruvate solution into the cell suspension.[6]

  • Immediately begin acquiring a time series of ¹³C NMR spectra. A typical sequence is a low flip-angle (e.g., 10°) pulse-and-acquire sequence with a repetition time (TR) of 2 seconds for a total duration of 120-180 seconds.[3][6]

4. Data Processing and Analysis:

  • Apply standard processing to the time-resolved spectra, including line broadening (e.g., 3 Hz), phasing, and baseline correction.[6]

  • Integrate the peak areas for [1-¹³C]pyruvate and its metabolic products (e.g., [1-¹³C]lactate) for each spectrum in the time series.[6]

  • Fit the integral data to a two-way chemical exchange model (modified Bloch equations) to determine the apparent forward (k_PL, pyruvate-to-lactate) and reverse (k_LP, lactate-to-pyruvate) reaction rate constants.[6][9]

  • Normalize the derived rates to the cell count for each sample (e.g., in nmol/s/10⁶ cells).[6]

Protocol 2: In Vivo Hyperpolarized [1-¹³C]Pyruvate MRSI in an Animal Model

This protocol outlines a general procedure for performing in vivo metabolic imaging in a rat tumor model.[3][5]

1. Animal and Tumor Model Preparation:

  • Establish xenograft tumors by subcutaneously implanting cancer cells (e.g., prostate or breast cancer cell lines) into immunocompromised rats or mice.[21]

  • Allow tumors to grow to a suitable size for imaging.

  • On the day of the experiment, anesthetize the animal and place it in the MRI scanner. Monitor vital signs throughout the procedure.

  • Insert a catheter into the tail vein for the injection of the hyperpolarized substrate.[12]

2. Hyperpolarized [1-¹³C]Pyruvate Preparation and Injection:

  • Prepare the hyperpolarized [1-¹³C]pyruvate solution as described in Protocol 1, Step 2. The final volume and concentration should be optimized for systemic delivery (e.g., inject 0.4 mL/kg body weight of a ~250 mM solution).[17]

  • Administer the solution as a bolus injection through the tail vein catheter over a period of 5-15 seconds.[17]

3. MRSI Data Acquisition:

  • Position a ¹³C surface coil over the tumor region for signal reception.[3][5]

  • Acquire anatomical proton (¹H) images to localize the tumor.[12]

  • Begin dynamic ¹³C MRSI acquisition just before or concurrently with the injection of the hyperpolarized agent.

  • Use a slice-selective or 3D spectroscopic imaging sequence with a short TR (e.g., 2 s) and a low flip angle (e.g., 5°) to capture the dynamic conversion of pyruvate.[3][18] The acquisition should continue for 120-180 seconds to monitor the full metabolic process.[3][5]

4. Data Processing and Analysis:

  • Reconstruct the dynamic MRSI data to generate metabolic maps for pyruvate, lactate, and other observed metabolites at each time point.

  • Overlay the metabolic maps on the corresponding anatomical ¹H images.

  • For quantitative analysis, define a region of interest (ROI) within the tumor.

  • Extract the time course of the signal intensity for each metabolite from the ROI.

  • Calculate model-free metrics, such as the ratio of the total lactate signal to the total pyruvate signal (area under the curve ratio), or fit the data to a kinetic model to calculate the metabolic conversion rate constant, k_PL.[22][23] This allows for a quantitative assessment of tumor metabolism.

References

Application Notes and Protocols: Sodium 2-Oxopropanoate-¹³C as a Tracer in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate-¹³C, also known as sodium pyruvate-¹³C, is a stable isotope-labeled metabolite widely used as a tracer in metabolic flux analysis (MFA) studies.[1][2] By introducing this labeled compound into biological systems, researchers can track the metabolic fate of pyruvate (B1213749) through various pathways, providing critical insights into cellular metabolism.[3] Mass spectrometry is a key analytical technique for these studies, enabling the precise measurement of ¹³C incorporation into downstream metabolites.[3][4] These investigations are pivotal in diverse fields, including cancer metabolism research, drug development, and metabolic engineering.[3][5]

This document provides detailed application notes and protocols for utilizing sodium 2-oxopropanoate-¹³C as a tracer in mass spectrometry-based metabolomics.

Principle of ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[3][6] The core principle involves introducing a ¹³C-labeled substrate, such as sodium 2-oxopropanoate-¹³C, into a biological system and allowing it to be metabolized.[3] As the labeled carbon atoms are incorporated into various downstream metabolites, the mass distribution of these metabolites changes.[7] Mass spectrometry is used to measure the mass isotopologue distributions (MIDs) of these metabolites, which represent the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[7] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.[3][5]

Applications in Research and Drug Development

The use of sodium 2-oxopropanoate-¹³C as a tracer has significant applications in understanding disease states and evaluating the mechanism of action of therapeutic compounds.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolism, such as the Warburg effect, characterized by increased glycolysis and lactate (B86563) production even in the presence of oxygen.[5] ¹³C-pyruvate tracing can elucidate the contributions of glucose to the TCA cycle versus lactate production and identify shifts in pyruvate metabolism in response to anti-cancer agents.[8][9][10] For instance, studies have used hyperpolarized [1-¹³C]pyruvate to monitor the conversion to lactate in tumors, providing a potential biomarker for treatment response.[10][11][12]

  • Mitochondrial Metabolism: Pyruvate is a critical link between glycolysis in the cytosol and the tricarboxylic acid (TCA) cycle in the mitochondria. Tracing with ¹³C-pyruvate allows for the investigation of pyruvate dehydrogenase (PDH) activity and the overall flux through the TCA cycle.[9] This is crucial for studying mitochondrial dysfunction in various diseases and for evaluating drugs that target mitochondrial metabolism.

  • Anaplerosis and Cataplerosis: ¹³C-pyruvate can be used to study anaplerotic reactions, which replenish TCA cycle intermediates, and cataplerotic reactions, which remove them for biosynthetic purposes.[7] For example, the entry of pyruvate into the TCA cycle via pyruvate carboxylase can be tracked by observing the labeling pattern of oxaloacetate and related metabolites.[7]

Experimental Protocols

Protocol 1: In Vitro ¹³C Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with sodium 2-oxopropanoate-¹³C.

Materials:

  • Sodium 2-oxopropanoate-¹³C (e.g., [1-¹³C]pyruvate, [2-¹³C]pyruvate, or [U-¹³C₃]pyruvate)

  • Cell culture medium appropriate for the cell line, lacking unlabeled pyruvate

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (80%), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing pyruvate-free base medium with the desired concentration of sodium 2-oxopropanoate-¹³C and other necessary components (e.g., dialyzed fetal bovine serum). The concentration of the tracer can vary, but it is often used at a physiological level.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the incorporation of the label and to reach isotopic steady state. The time required depends on the metabolic rates of the pathways being studied and should be determined empirically.[5]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Immediately add ice-cold 80% methanol to the plate to quench metabolism.

    • Scrape the cells from the plate using a cell scraper and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 2: In Vivo ¹³C Labeling in Mouse Models

This protocol provides a general guideline for administering sodium 2-oxopropanoate-¹³C to mice for in vivo metabolic studies.

Materials:

  • Sodium 2-oxopropanoate-¹³C

  • Sterile 0.9% NaCl solution (saline)

  • Mice

  • Administration equipment (e.g., syringes for intraperitoneal injection or oral gavage tubes)

  • Tissue collection tools

  • Liquid nitrogen

Procedure:

  • Tracer Preparation: Dissolve the sodium 2-oxopropanoate-¹³C in sterile saline to the desired concentration. A typical dosage might be in the range of 1-4 mg/g of body weight.[13]

  • Animal Acclimatization and Fasting: Acclimate the mice to the experimental conditions. Fasting prior to tracer administration can impact labeling, and the decision to fast should be based on the specific research question. For some studies, a 3-hour fast improves labeling in most organs, though not necessarily in the heart.[13]

  • Tracer Administration: Administer the prepared ¹³C-pyruvate solution to the mice. Common routes of administration include intraperitoneal (IP) injection or oral gavage.[13]

  • Label Incorporation: Allow time for the tracer to be absorbed and metabolized. A common time point for tissue collection is 90 minutes post-administration.[13]

  • Tissue Collection and Quenching:

    • Euthanize the mouse at the designated time point.

    • Rapidly dissect the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[13]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Proceed with a similar extraction procedure as described for cultured cells (Protocol 1, step 4).

  • Sample Storage: Store the tissue extracts at -80°C until mass spectrometry analysis.

Mass Spectrometry Analysis

Metabolite extracts are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

  • GC-MS: Often requires derivatization of the metabolites to make them volatile. It provides excellent chromatographic separation and is highly sensitive for many central carbon metabolites.[3]

  • LC-MS: Suitable for the analysis of a wide range of underivatized metabolites.[4][7] High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are recommended to resolve the different isotopologues.[14]

The mass spectrometer parameters, including the scan range and resolution, should be optimized for the detection of the metabolites of interest and their ¹³C-labeled isotopologues.

Data Presentation

The quantitative data obtained from mass spectrometry is crucial for interpreting the results of tracer experiments. The following tables provide examples of how this data can be structured.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates in Cancer Cells Labeled with [U-¹³C₃]Pyruvate

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Citrate45.210.535.88.5
α-Ketoglutarate50.112.330.27.4
Succinate55.615.125.34.0
Fumarate58.916.821.13.2
Malate52.314.728.54.5

This table represents hypothetical data for illustrative purposes.

Table 2: Fractional Contribution of Pyruvate to TCA Cycle Intermediates

ConditionFractional Contribution of Pyruvate to Citrate Pool (%)
Control60.5
Drug Treatment A42.1
Drug Treatment B75.8

This table represents hypothetical data for illustrative purposes.

Visualizations

Diagrams are essential for visualizing metabolic pathways and experimental workflows.

glycolysis_tca cluster_tca Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate [U-13C3]Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito [U-13C3]Pyruvate Pyruvate->Pyruvate_mito MPC AcetylCoA [1,2-13C2]Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Metabolic fate of [U-¹³C₃]Pyruvate in glycolysis and the TCA cycle.

experimental_workflow start Start: Cell Culture or Animal Model labeling 1. Administer Sodium 2-oxopropanoate-13C start->labeling incubation 2. Isotopic Labeling Incubation labeling->incubation quenching 3. Quench Metabolism & Harvest Samples incubation->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS or GC-MS Analysis extraction->analysis data_processing 6. Data Processing & Isotopologue Analysis analysis->data_processing mfa 7. Metabolic Flux Analysis data_processing->mfa end End: Biological Interpretation mfa->end

Caption: General experimental workflow for ¹³C tracer analysis.

Conclusion

Sodium 2-oxopropanoate-¹³C is an invaluable tool for interrogating central carbon metabolism. The protocols and guidelines presented here provide a framework for conducting robust and informative tracer studies using mass spectrometry. Careful experimental design, particularly in choosing the appropriate tracer and labeling time, is critical for obtaining high-quality data that can unravel complex metabolic phenotypes in both health and disease.

References

Application Notes and Protocols for In Vivo Studies with Sodium 2-oxopropanoate-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate-¹³C, also known as sodium pyruvate-¹³C, is a stable isotope-labeled key metabolite that serves as a powerful tool for in vivo metabolic studies. Its central role in cellular energy metabolism allows researchers to trace the flux of carbon through glycolysis, the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways. This document provides detailed application notes and protocols for conducting in vivo studies using Sodium 2-oxopropanoate-¹³C, with a focus on hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) and mass spectrometry-based analyses.

Applications in In Vivo Research

In vivo studies utilizing Sodium 2-oxopropanoate-¹³C offer valuable insights into the metabolic phenotype of various physiological and pathological states. Key applications include:

  • Oncology: Investigating the Warburg effect, where cancer cells exhibit increased glycolysis and lactate (B86563) production even in the presence of oxygen. Tracing the conversion of ¹³C-pyruvate to ¹³C-lactate can serve as a biomarker for tumor aggressiveness and response to therapy.

  • Neurology: Assessing brain metabolism in conditions such as stroke and neurodegenerative diseases.[1] The metabolic fate of pyruvate (B1213749) can shed light on neuronal activity and mitochondrial dysfunction.

  • Cardiology: Evaluating cardiac metabolism in health and disease. The flux of ¹³C-pyruvate through pyruvate dehydrogenase (PDH) and into the TCA cycle is a critical indicator of myocardial energy substrate utilization.

  • Metabolic Diseases: Studying the effects of conditions like diabetes and non-alcoholic fatty liver disease on central carbon metabolism in various organs.

  • Drug Development: Assessing the mechanism of action and efficacy of therapeutic agents that target metabolic pathways.

Experimental Protocols

This section details the methodologies for in vivo studies using Sodium 2-oxopropanoate-¹³C, primarily focusing on rodent models.

Protocol 1: In Vivo Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) of Sodium [1-¹³C]pyruvate

This protocol describes the real-time, non-invasive monitoring of ¹³C-pyruvate metabolism.

1. Animal Preparation:

  • Animal Model: Male Sprague-Dawley rats (or other appropriate rodent models) are typically used.

  • Fasting: For studies investigating baseline metabolism, animals are often fasted for a period (e.g., 24 hours) to reduce variability in endogenous substrate levels.

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (4% for induction, 1.5-2.5% for maintenance) in medical air. Monitor the animal's breathing rate and maintain body temperature at 37°C using a heated pad.

  • Catheterization: Place a catheter in the lateral tail vein for the intravenous administration of the hyperpolarized Sodium [1-¹³C]pyruvate solution.

2. Hyperpolarization and Formulation of Sodium [1-¹³C]pyruvate:

  • Hyperpolarization: Use a dynamic nuclear polarization (DNP) polarizer to hyperpolarize [1-¹³C]pyruvic acid. This process significantly enhances the ¹³C NMR signal.

  • Dissolution and Neutralization: Rapidly dissolve the hyperpolarized [1-¹³C]pyruvic acid in a heated, alkaline buffer (e.g., containing Tris, NaOH, and EDTA) to produce a solution of hyperpolarized sodium [1-¹³C]pyruvate at a physiological pH (around 7.4). The final concentration is typically around 80-100 mM.

3. In Vivo Administration and Data Acquisition:

  • Injection: Manually inject the hyperpolarized Sodium [1-¹³C]pyruvate solution (e.g., 2.5 - 3.0 mL for a rat) intravenously through the tail vein catheter over a period of 10-15 seconds.

  • MRS/MRSI Acquisition: Begin data acquisition at the start of the injection using a clinical or preclinical MRI scanner equipped for ¹³C detection.

    • Pulse Sequence: Employ a pulse-acquire sequence or a more advanced spatial localization sequence like chemical shift imaging (CSI).

    • Acquisition Parameters: Typical parameters include a low flip angle (e.g., 5-10 degrees) to conserve the hyperpolarized signal, a repetition time (TR) of 1-3 seconds, and a spectral bandwidth sufficient to cover the chemical shifts of pyruvate and its metabolites (lactate, alanine, and bicarbonate).

  • Data Analysis: Process the acquired spectra to quantify the signal intensities of [1-¹³C]pyruvate, [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate over time. Calculate metabolite-to-pyruvate ratios or apply kinetic models to estimate metabolic flux rates.

Protocol 2: In Vivo Stable Isotope Tracing with Sodium 2-oxopropanoate-¹³C for Ex Vivo Mass Spectrometry Analysis

This protocol outlines the procedure for administering ¹³C-pyruvate and subsequently analyzing tissue and blood samples to determine the incorporation of the ¹³C label into downstream metabolites.

1. Animal Preparation and Tracer Administration:

  • Animal Model and Fasting: As described in Protocol 1.

  • Tracer Administration: Administer Sodium 2-oxopropanoate-¹³C via intraperitoneal (IP) injection or intravenous (IV) infusion. The choice of administration route and duration depends on the experimental goals (e.g., bolus chase vs. steady-state labeling).

2. Sample Collection:

  • Blood Collection: At the desired time point(s) post-administration, collect blood via cardiac puncture or from a cannulated vessel into EDTA-coated tubes. Immediately place the tubes on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Tissue Collection:

    • Immediately following blood collection, euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).

    • Rapidly excise the tissues of interest (e.g., liver, tumor, brain, heart).

    • Metabolism Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen. This step is critical for accurate metabolite measurements. Store the frozen tissues at -80°C.

3. Metabolite Extraction from Tissues:

  • Homogenization: Homogenize the frozen tissue (~20-50 mg) in a pre-chilled extraction solvent, typically 80% methanol, to precipitate proteins and extract polar metabolites.

  • Phase Separation: Add ice-cold water and chloroform (B151607) to the homogenate and vortex thoroughly. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase containing polar metabolites, a lower organic phase with lipids, and a central protein pellet.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the aqueous phase.

    • Dry the aqueous extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water).

4. Mass Spectrometry Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze the ¹³C-labeling patterns in downstream metabolites.

  • Data Analysis: Determine the mass isotopologue distribution (MID) for key metabolites of the pyruvate-centric pathways. This data can be used for metabolic flux analysis (MFA) to quantify the relative or absolute rates of metabolic reactions.

Data Presentation

Quantitative data from in vivo studies with Sodium 2-oxopropanoate-¹³C should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Quantitative Data from In Vivo Hyperpolarized [1-¹³C]pyruvate MRS Studies in Rodent Models.

ParameterNormal Tissue (e.g., Kidney)Tumor TissueReference
Metabolite Ratios
[1-¹³C]Lactate / [1-¹³C]Pyruvate0.5 - 1.52.0 - 5.0[Generic Range]
[1-¹³C]Alanine / [1-¹³C]Pyruvate0.1 - 0.30.05 - 0.2[Generic Range]
[¹³C]Bicarbonate / [1-¹³C]Pyruvate0.05 - 0.15< 0.05[Generic Range]
Kinetic Parameters
kPL (Pyruvate-to-Lactate conversion rate constant) (s⁻¹)0.01 - 0.030.05 - 0.15[Generic Range]

Note: The values presented are illustrative and can vary significantly based on the animal model, tissue type, and experimental conditions.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Metabolic_Fate_of_Pyruvate cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate Sodium 2-oxopropanoate-¹³C (¹³C-Pyruvate) Lactate ¹³C-Lactate Pyruvate->Lactate LDH Alanine ¹³C-Alanine Pyruvate->Alanine ALT Pyruvate_mito ¹³C-Pyruvate Pyruvate->Pyruvate_mito MPC Glucose Glucose Glucose->Pyruvate Glycolysis AcetylCoA ¹³C-Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Bicarbonate ¹³C-Bicarbonate AcetylCoA->Bicarbonate 1st turn TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Metabolic fate of Sodium 2-oxopropanoate-¹³C.

InVivo_MRS_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Catheterization) Injection 4. Intravenous Injection of Hyperpolarized ¹³C-Pyruvate AnimalPrep->Injection Hyperpolarization 2. Hyperpolarization of [1-¹³C]pyruvic acid Dissolution 3. Dissolution and Neutralization Hyperpolarization->Dissolution Dissolution->Injection MRS_Acquisition 5. In Vivo ¹³C MRS/MRSI Data Acquisition Injection->MRS_Acquisition Data_Analysis 6. Spectral Processing and Kinetic Modeling MRS_Acquisition->Data_Analysis

Caption: Experimental workflow for in vivo hyperpolarized ¹³C MRS.

ExVivo_MS_Workflow Tracer_Admin 1. ¹³C-Pyruvate Administration (IP or IV) Sample_Collection 2. Blood and Tissue Collection Tracer_Admin->Sample_Collection Quenching 3. Metabolism Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS or GC-MS Analysis Extraction->MS_Analysis MFA 6. Metabolic Flux Analysis MS_Analysis->MFA

Caption: Workflow for ex vivo mass spectrometry analysis.

References

Application Notes and Protocols for Cell Culture Media Preparation with 13C-Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells.[1] 13C-pyruvate is a key tracer used to investigate central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle and glycolysis.[2][3] By replacing standard pyruvate (B1213749) in cell culture media with its 13C-labeled counterpart, researchers can track the incorporation of the heavy isotope into downstream metabolites. This allows for the precise measurement of metabolic pathway activity, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[4]

These application notes provide a detailed protocol for the preparation of cell culture media containing 13C-pyruvate, along with guidelines for its use in metabolic flux analysis experiments.

Data Presentation

ParameterRecommendationNotes
13C-Pyruvate Concentration 1-10 mMThe optimal concentration may vary depending on the cell line and experimental goals. A common starting concentration is similar to that of standard pyruvate in commercial media formulations.[5]
Basal Medium Pyruvate-free formulationEssential to ensure that the only source of pyruvate is the 13C-labeled form.
Sterilization Method Sterile filtration (0.22 µm filter)Autoclaving is not recommended as it can degrade heat-sensitive components of the media and the labeled pyruvate.[6]
Storage 2-8°C, protected from lightFor short-term storage (up to 2 weeks). For longer-term storage, aliquoting and freezing (-20°C) is recommended.[7]
Quality Control pH measurement, sterility testing, visual inspection for precipitationEnsure the final medium meets the requirements for cell culture.

Experimental Protocols

Protocol 1: Preparation of 13C-Pyruvate Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of 13C-pyruvate.

Materials:

  • 13C-labeled sodium pyruvate (e.g., [1-13C]sodium pyruvate, [U-13C3]sodium pyruvate)

  • Nuclease-free water or cell culture-grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Biological safety cabinet (BSC)

Procedure:

  • Calculate the required mass of 13C-pyruvate: Determine the desired stock solution concentration (e.g., 100 mM) and the final volume. Calculate the mass of 13C-sodium pyruvate needed.

  • Dissolve the 13C-pyruvate: In a BSC, aseptically weigh the calculated amount of 13C-sodium pyruvate and dissolve it in the appropriate volume of nuclease-free water in a sterile conical tube. Gently vortex to ensure complete dissolution.

  • Sterile filter the stock solution: Draw the 13C-pyruvate solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This is a critical step to ensure the sterility of your stock solution.

  • Label and store: Clearly label the tube with the name of the compound (e.g., "100 mM [1-13C]Sodium Pyruvate"), concentration, date of preparation, and your initials. Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Complete Cell Culture Medium with 13C-Pyruvate

This protocol details the preparation of the final, complete cell culture medium ready for use.

Materials:

  • Pyruvate-free basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine or GlutaMAX™ supplement

  • Sterile 13C-pyruvate stock solution (from Protocol 1)

  • Sterile media bottles

  • Biological safety cabinet (BSC)

Procedure:

  • Prepare the workspace: Sanitize the BSC with 70% ethanol.

  • Thaw reagents: Thaw all required reagents, including the basal medium, FBS, and supplements, in a 37°C water bath.[7]

  • Assemble the complete medium: In the BSC, add the required supplements to the pyruvate-free basal medium. For example, to prepare 500 mL of complete medium:

    • Start with ~440 mL of pyruvate-free basal medium.

    • Add 50 mL of FBS (to a final concentration of 10%).

    • Add 5 mL of Penicillin-Streptomycin (to a final concentration of 1X).

    • Add 5 mL of L-Glutamine or GlutaMAX™.

  • Add 13C-pyruvate: Aseptically add the calculated volume of the sterile 13C-pyruvate stock solution to the complete medium to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 5 mL of a 100 mM stock solution to 495 mL of medium).

  • Mix and store: Gently swirl the bottle to ensure thorough mixing. Label the bottle with the complete contents, including the type and concentration of 13C-pyruvate, and the date of preparation. Store the complete medium at 2-8°C and protect it from light.[8]

Protocol 3: Quality Control of 13C-Pyruvate Containing Medium

Procedure:

  • pH Measurement: Before use, ensure the pH of the complete medium is within the optimal range for your cell line (typically 7.2-7.4). The addition of supplements can sometimes alter the pH.

  • Sterility Test: Incubate a small aliquot (e.g., 1-2 mL) of the final medium at 37°C for 24-48 hours and visually inspect for any signs of microbial contamination (e.g., turbidity, color change).

  • Visual Inspection: Before each use, visually inspect the medium for any signs of precipitation or color change.

Protocol 4: General Workflow for a 13C-Labeling Experiment

This protocol provides a general overview of a typical metabolic flux analysis experiment using 13C-pyruvate.

Procedure:

  • Cell Seeding and Growth: Seed cells in culture plates or flasks at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment. Culture the cells in standard, pyruvate-containing medium.

  • Medium Exchange: Once cells have reached the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed, complete medium containing 13C-pyruvate to the cells.

  • Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the 13C label into downstream metabolites and to reach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.[9]

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract the intracellular metabolites. A common method is to wash the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).[10]

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.[11]

  • Data Analysis: Use specialized software to calculate metabolic fluxes from the mass isotopomer distribution data.[12]

Mandatory Visualization

Pyruvate_Metabolism Central Carbon Metabolism Traced by 13C-Pyruvate cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate [13C]-Pyruvate Glucose->Pyruvate Lactate [13C]-Lactate Pyruvate->Lactate AcetylCoA [13C]-Acetyl-CoA Pyruvate->AcetylCoA Citrate [13C]-Citrate AcetylCoA->Citrate alphaKG [13C]-α-Ketoglutarate Citrate->alphaKG SuccinylCoA [13C]-Succinyl-CoA alphaKG->SuccinylCoA Fumarate [13C]-Fumarate SuccinylCoA->Fumarate Malate [13C]-Malate Fumarate->Malate Oxaloacetate [13C]-Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Application Notes and Protocols for Sodium 2-oxopropanoate-13C in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate-13C, an isotopically labeled form of pyruvate (B1213749), is a powerful tool in cancer research, primarily utilized in two advanced methodologies: Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and ¹³C Metabolic Flux Analysis (MFA). These techniques leverage the altered metabolism of cancer cells, famously known as the Warburg effect, where cells exhibit increased glycolysis and lactate (B86563) production even in the presence of oxygen. By tracing the metabolic fate of ¹³C-labeled pyruvate, researchers can gain unprecedented insights into tumor metabolism, aiding in diagnosis, treatment monitoring, and the development of novel therapeutic strategies.[1][2]

This document provides detailed application notes on the use of this compound in cancer research and comprehensive protocols for its application in both hyperpolarized ¹³C MRI and metabolic flux analysis.

Application Note I: Hyperpolarized ¹³C-Pyruvate MRI for Real-Time In Vivo Metabolic Imaging

Hyperpolarized ¹³C MRI is a non-invasive imaging technique that enables the real-time visualization of metabolic pathways in vivo.[3] The technology, which uses dissolution Dynamic Nuclear Polarization (dDNP) to enhance the MRI signal of ¹³C-labeled substrates by over 10,000-fold, allows for the tracking of the conversion of hyperpolarized [1-¹³C]pyruvate into downstream metabolites, most notably [1-¹³C]lactate.[4]

Key Applications in Oncology:
  • Tumor Detection and Grading: The increased conversion of pyruvate to lactate in cancerous tissues compared to healthy tissues can be used to detect and grade tumors.[5] Higher-grade tumors often exhibit higher lactate labeling.[6]

  • Treatment Response Monitoring: Changes in the pyruvate-to-lactate conversion rate can serve as an early biomarker for treatment response.[4] A decrease in lactate production has been observed as early as 24 hours after successful cytotoxic treatment in various cancer models, including breast cancer.[6] This metabolic response often precedes changes in tumor size, providing a significant advantage over conventional imaging methods.[3]

  • Probing Therapeutic Mechanisms: The technique can be used to investigate the in vivo effects of drugs that target cellular metabolism. For instance, it can directly monitor the flux through pyruvate dehydrogenase (PDH), a key enzyme in mitochondrial metabolism, in response to treatments.[7]

  • Metastasis Characterization: Hyperpolarized ¹³C-pyruvate MRI has been shown to detect and characterize the metabolism of metastases, including those in bone and liver in prostate cancer patients.[8][9]

Quantitative Insights:

The primary quantitative metric derived from hyperpolarized ¹³C-pyruvate MRI is the rate of conversion of pyruvate to lactate (kPL). This value provides a direct measure of glycolytic activity within the tumor.

Cancer TypeTissueMean kPL (s⁻¹)Reference
Metastatic Castration-Resistant Prostate CancerBone Metastases0.020 ± 0.006[8]
Metastatic Castration-Resistant Prostate CancerLiver Metastases0.026 ± 0.000[8]

Application Note II: ¹³C Metabolic Flux Analysis for Mapping Cancer Cell Metabolism

¹³C Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][10] By culturing cancer cells with ¹³C-labeled substrates like this compound and analyzing the isotopic labeling patterns of downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can construct a detailed map of cellular metabolism.[2][11]

Key Applications in Oncology:
  • Identifying Metabolic Reprogramming: MFA can elucidate how cancer cells rewire their metabolic networks to support rapid proliferation and survival.[2] This includes quantifying the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[12]

  • Discovering Novel Biosynthetic Pathways: This technique has been instrumental in identifying novel metabolic pathways that are activated in cancer cells to meet their anabolic demands.[2]

  • Validating Drug Targets: By measuring metabolic fluxes before and after drug treatment, researchers can validate that a drug is hitting its intended metabolic target and understand the downstream consequences.

  • Understanding Oncogene-Driven Metabolism: MFA can be used to study how specific oncogenes, such as Myc, regulate metabolic pathways.[2]

Typical Flux Rates in Proliferating Cancer Cells:
MetaboliteFluxRate (nmol/10⁶ cells/h)Reference
GlucoseUptake100–400[10]
LactateSecretion200–700[10]
GlutamineUptake30–100[10]

Signaling Pathways and Experimental Workflows

Pyruvate Metabolism in Cancer Cells cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_13C [1-13C]Pyruvate Glucose->Pyruvate_13C Glycolysis Lactate_13C [1-13C]Lactate Pyruvate_13C->Lactate_13C LDH Alanine_13C [1-13C]Alanine Pyruvate_13C->Alanine_13C ALT AcetylCoA_13C [1-13C]Acetyl-CoA Pyruvate_13C->AcetylCoA_13C PDH Bicarbonate_13C [13C]Bicarbonate Pyruvate_13C->Bicarbonate_13C TCA_Cycle TCA Cycle AcetylCoA_13C->TCA_Cycle Hyperpolarized 13C MRI Workflow Pyruvate_Prep [1-13C]Pyruvate Preparation Polarization Dynamic Nuclear Polarization (dDNP) Pyruvate_Prep->Polarization Dissolution_QC Dissolution & QC Polarization->Dissolution_QC Injection Patient Injection Dissolution_QC->Injection MRI_Acquisition Dynamic 13C MRI Acquisition Injection->MRI_Acquisition Data_Analysis Data Analysis (kPL Mapping) MRI_Acquisition->Data_Analysis 13C Metabolic Flux Analysis Workflow Cell_Culture Cell Culture with 13C-Pyruvate Quenching Metabolism Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Flux_Estimation Computational Flux Estimation Analysis->Flux_Estimation

References

Tracking Central Carbon Metabolism with 13C Pyruvate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with Carbon-13 (13C) labeled pyruvate (B1213749) is a powerful technique to investigate the intricate network of central carbon metabolism. By supplying cells or organisms with pyruvate in which one or more 12C atoms have been replaced by the heavy isotope 13C, researchers can trace the metabolic fate of the pyruvate carbons as they are incorporated into downstream metabolites. This approach provides a dynamic view of metabolic fluxes through key pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and anaplerotic routes. Understanding these pathways is critical in various fields, including cancer biology, neuroscience, and drug development, as metabolic reprogramming is a hallmark of many diseases.[1][2][3]

This document provides detailed application notes and experimental protocols for tracking central carbon metabolism using 13C pyruvate, with a focus on mass spectrometry-based analysis.

Core Principles

The foundational principle of 13C isotopic labeling lies in providing a biological system with a 13C-enriched substrate.[3] As cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of 13C.[3][4] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of 13C results in a predictable mass shift, allowing researchers to trace carbon atom transitions and quantify the activity of metabolic pathways, a method known as metabolic flux analysis (MFA).[3]

Applications in Research and Drug Development

  • Identifying Metabolic Bottlenecks and Dysregulation: 13C-MFA can pinpoint specific enzymatic steps or pathways that are altered in disease states, providing valuable insights into disease mechanisms.[4]

  • Elucidating Drug Mechanism of Action: By observing how a drug perturbs metabolic fluxes, researchers can understand its on-target and off-target effects.[3]

  • Discovering Novel Therapeutic Targets: Identifying key metabolic dependencies in diseased cells can reveal new targets for therapeutic intervention.[4]

  • Assessing Metabolic Phenotypes: This technique allows for the quantitative characterization of cellular metabolic states in response to genetic or environmental changes.[5]

Experimental Design and Workflow

A typical 13C pyruvate tracing experiment involves several key stages, from selecting the appropriate tracer to computational data analysis.

G cluster_workflow Experimental Workflow Tracer Selection Tracer Selection Cell Culture & Labeling Cell Culture & Labeling Tracer Selection->Cell Culture & Labeling Design Metabolite Quenching Metabolite Quenching Cell Culture & Labeling->Metabolite Quenching Harvest Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Lyse LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Analyze Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantify Flux Analysis Flux Analysis Data Processing->Flux Analysis Model

Figure 1: A generalized workflow for 13C pyruvate metabolic tracing experiments.

Data Presentation: Quantitative Analysis of Metabolite Labeling

The primary output of a 13C tracing experiment is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data can be used to calculate flux ratios and absolute flux values. Below are tables summarizing representative quantitative data from 13C pyruvate tracing experiments in cancer cells.

Table 1: Fractional 13C Enrichment in TCA Cycle Intermediates from [U-13C3]Pyruvate

MetaboliteM+1 (%)M+2 (%)M+3 (%)
Citrate5.2 ± 0.885.3 ± 4.23.1 ± 0.5
α-Ketoglutarate4.8 ± 0.680.1 ± 5.12.5 ± 0.4
Succinate3.5 ± 0.475.6 ± 3.91.9 ± 0.3
Fumarate3.6 ± 0.576.2 ± 4.12.0 ± 0.3
Malate4.1 ± 0.782.4 ± 4.52.8 ± 0.6
Aspartate4.2 ± 0.681.5 ± 4.32.7 ± 0.5

Data are representative and will vary based on cell type, experimental conditions, and the specific 13C-pyruvate tracer used.

Table 2: Relative Metabolic Fluxes Determined by 13C-MFA

Metabolic FluxRelative Flux (%)
Pyruvate Dehydrogenase (PDH)70 ± 5
Pyruvate Carboxylase (PC)15 ± 3
Lactate Dehydrogenase (LDH)10 ± 2
Malic Enzyme5 ± 1

Relative flux is expressed as a percentage of total pyruvate consumption.

Experimental Protocols

Protocol 1: 13C Pyruvate Labeling in Adherent Mammalian Cells

This protocol details the steps for labeling adherent mammalian cells with 13C-pyruvate to achieve isotopic steady state.

Materials:

  • Adherent mammalian cells

  • Complete culture medium

  • 13C-labeling medium (e.g., DMEM without glucose and pyruvate, supplemented with dialyzed FBS, and the desired concentration of 13C-pyruvate)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Pre-culture: Culture cells in standard complete medium until they reach the desired confluency (typically 50-70%).

  • Medium Exchange: Aspirate the standard medium from the cells and wash the cells once with sterile PBS.

  • Labeling: Add the pre-warmed 13C-labeling medium to the cells. The concentration of 13C-pyruvate will depend on the specific experimental goals.

  • Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This is typically determined experimentally but is often between 8 and 24 hours. For flux analysis, shorter time points may be necessary to capture initial labeling kinetics.[6]

Protocol 2: Metabolite Quenching and Extraction

This protocol describes a robust method for halting enzymatic activity and extracting intracellular metabolites.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.

  • Metabolism Arrest: Add a sufficient volume of -80°C methanol to the plate to cover the cells. This step rapidly quenches all enzymatic activity.

  • Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[3]

  • Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites

This protocol provides a general framework for the analysis of 13C-labeled central carbon metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS/MS grade water, acetonitrile, and appropriate mobile phase modifiers (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)

  • A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and organic solvent compatible with the LC method.

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites. A typical gradient may involve mobile phase A (e.g., water with 5 mM ammonium acetate) and mobile phase B (e.g., 95:5 acetonitrile:water with 5 mM ammonium acetate).[3]

  • Mass Spectrometry Detection: Detect the eluting metabolites using the mass spectrometer. For targeted analysis on a triple quadrupole instrument, use selected reaction monitoring (SRM) to detect the precursor and product ions for each metabolite and its isotopologues.[6] For untargeted analysis on a high-resolution instrument, acquire full scan data to detect all ions within a specified mass range.

  • Data Acquisition: Acquire data for a sufficient duration to capture all metabolites of interest.

Visualization of Metabolic Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key metabolic pathways involving pyruvate and the logic of 13C label propagation.

G cluster_pathway Central Carbon Metabolism Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate AlphaKG a-Ketoglutarate Citrate->AlphaKG TCA Cycle

Figure 2: Key metabolic fates of pyruvate in central carbon metabolism.

G cluster_labeling 13C Label Propagation from [U-13C3]Pyruvate Pyruvate_M3 Pyruvate (M+3) AcetylCoA_M2 Acetyl-CoA (M+2) Pyruvate_M3->AcetylCoA_M2 PDH Oxaloacetate_M3 Oxaloacetate (M+3) Pyruvate_M3->Oxaloacetate_M3 PC Citrate_M2 Citrate (M+2) AcetylCoA_M2->Citrate_M2 via unlabeled OAA Citrate_M5 Citrate (M+5) Oxaloacetate_M3->Citrate_M5 via M+2 Acetyl-CoA

Figure 3: Propagation of 13C label from uniformly labeled pyruvate into the TCA cycle.

Conclusion

Tracking central carbon metabolism with 13C pyruvate is a versatile and informative technique that provides a quantitative understanding of cellular metabolic function. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret 13C pyruvate tracing experiments. Careful experimental design and execution, coupled with robust analytical methods and computational analysis, will yield valuable insights into the metabolic underpinnings of health and disease.

References

Application Notes: Tracing Central Carbon Metabolism with Sodium 2-oxopropanoate-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is a key intermediate metabolite at the junction of glycolysis and the tricarboxylic acid (TCA) cycle. When isotopically labeled with Carbon-13 (¹³C), it becomes a powerful tracer for metabolic flux analysis (MFA). ¹³C-MFA is a critical technique for quantifying the rates (fluxes) of intracellular metabolic pathways, providing invaluable insights for researchers in metabolic engineering, drug development, and disease research.[1][2][3]

The use of ¹³C-labeled pyruvate offers distinct advantages. In some cellular models, such as primary hepatocytes, labeled glucose is not readily metabolized, making pyruvate a superior substrate for investigating cellular energy metabolism.[4] By tracing the incorporation of the ¹³C label from pyruvate into downstream metabolites like lactate (B86563), alanine, and TCA cycle intermediates, researchers can elucidate the activity of key enzymes and pathways, including Pyruvate Dehydrogenase (PDH), Pyruvate Carboxylase (PC), and Lactate Dehydrogenase (LDH).[4]

The specific position of the ¹³C label on the pyruvate molecule (e.g., [1-¹³C], [2-¹³C], or [3-¹³C]pyruvate) provides different information. For instance, the label from [1-¹³C]pyruvate is lost as ¹³CO₂ during the PDH reaction, which can be used to measure PDH flux.[5][6] In contrast, the label from [2-¹³C]pyruvate is retained in acetyl-CoA, allowing for the direct tracking of carbon atoms into the TCA cycle and downstream metabolites like glutamate (B1630785).[5][6] This makes [2-¹³C]pyruvate particularly useful for probing mitochondrial metabolism.

These application notes provide an overview and detailed protocols for using Sodium 2-oxopropanoate-¹³C to study glycolysis and the TCA cycle in various research settings.

Metabolic Pathways Overview

Sodium pyruvate stands at a critical metabolic crossroads. Following its uptake by the cell, it can be directed into several pathways:

  • Conversion to Lactate: Catalyzed by Lactate Dehydrogenase (LDH), this is a key reaction in anaerobic glycolysis.

  • Conversion to Alanine: Mediated by Alanine Transaminase (ALT).

  • Entry into the TCA Cycle (Oxidative): Pyruvate is decarboxylated by the Pyruvate Dehydrogenase (PDH) complex to form Acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle.[7][8]

  • Entry into the TCA Cycle (Anaplerotic): Pyruvate is carboxylated by Pyruvate Carboxylase (PC) to form oxaloacetate, replenishing TCA cycle intermediates.[9][10]

The diagram below illustrates the flow of the ¹³C label from [2-¹³C]pyruvate through these central metabolic pathways.

Glycolysis_TCA_Cycle cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate [2-13C]Pyruvate Glycolysis->Pyruvate Lactate [2-13C]Lactate Pyruvate->Lactate LDH Alanine [2-13C]Alanine Pyruvate->Alanine ALT Pyruvate_mito [2-13C]Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA [2-13C]Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC Citrate (B86180) [5-13C]Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle AlphaKG [5-13C]α-Ketoglutarate Isocitrate->AlphaKG TCA Cycle SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA TCA Cycle Glutamate [5-13C]Glutamate AlphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate TCA Cycle

Caption: Flow of ¹³C from [2-¹³C]Pyruvate into the TCA Cycle.

Experimental Workflow

A typical metabolic flux experiment using Sodium 2-oxopropanoate-¹³C involves several key stages, from initial experimental design to final data analysis. The selection of the analytical platform, such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS), will dictate the specific requirements for sample preparation.[1][11]

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A 1. Cell Culture (Reach metabolic steady state) B 2. Introduce Medium with [2-13C]Pyruvate A->B C 3. Incubate for Labeling (Achieve isotopic steady state) B->C D 4. Quench Metabolism & Harvest Cells C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. Analysis by NMR or GC-MS E->G F->G H 8. Data Acquisition (Spectra / Chromatograms) G->H I 9. Quantify Isotopomer Distributions H->I J 10. Correct for Natural 13C Abundance I->J K 11. Metabolic Flux Calculation (e.g., using INCA, Metran) J->K L 12. Generate Flux Maps & Biological Interpretation K->L

Caption: General workflow for a ¹³C-metabolic flux analysis experiment.

Protocols

Protocol 1: Cell Culture and Labeling

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization is required based on the specific cell line and experimental goals.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow until they reach the desired confluency (typically 70-80%) in standard growth medium.

  • Prepare Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but substitute standard sodium pyruvate with Sodium 2-oxopropanoate-¹³C. For example, use glucose- and pyruvate-free DMEM and supplement it with the desired concentrations of glucose and the ¹³C-labeled pyruvate.[4]

  • Medium Exchange: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Return the cells to the incubator. The incubation time required to reach isotopic steady state can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[9] Time-course experiments are recommended to determine the optimal labeling duration.

  • Metabolism Quenching and Harvesting: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching/extraction solvent (e.g., 80:20 methanol:water solution at -80°C). Scrape the cells and collect the cell lysate into a microcentrifuge tube.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Metabolite Extraction: Following harvesting (Protocol 1, Step 6), vortex the cell lysate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Solvent Evaporation: Transfer the supernatant containing the polar metabolites to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac).

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (typically 0.5-0.6 mL) of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.[12][13]

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) as chemical shifts can be pH-dependent.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[12][14] The sample is now ready for NMR analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

GC-MS requires chemical derivatization to make non-volatile metabolites like amino acids and organic acids volatile.[15][16]

  • Metabolite Extraction: Perform metabolite extraction as described for NMR (Protocol 2, Step 1).

  • Solvent Evaporation: Dry the supernatant completely in a GC vial using a vacuum concentrator or a stream of nitrogen.

  • Derivatization (Oximation-Silylation Example): [15]

    • Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups and prevents ring formation in sugars.

    • Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and incubate at 70°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.[15]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Quantitative Data and Interpretation

Analysis of the ¹³C label distribution provides quantitative data on metabolic fluxes. For example, hyperpolarized ¹³C MRI can measure the real-time conversion rate of pyruvate to lactate (kₚₗ), which is often elevated in cancer cells reflecting the Warburg effect.[6][17]

Table 1: Example Quantitative Data from Hyperpolarized ¹³C-Pyruvate Studies
ParameterCondition / TissueValueReference
Pyruvate-to-Lactate Rate (kₚₗ)Prostate Cancer Bone Metastases0.020 ± 0.006 s⁻¹[17]
Pyruvate-to-Lactate Rate (kₚₗ)Prostate Cancer Liver Metastases0.026 ± 0.000 s⁻¹[17]
¹³C-Bicarbonate / ¹³C-Pyruvate RatioSkeletal Muscle (Rest)0.004 ± 0.006[18]
¹³C-Bicarbonate / ¹³C-Pyruvate RatioSkeletal Muscle (Exercise)0.020 ± 0.011[18]
¹³C-Lactate / ¹³C-Pyruvate RatioSkeletal Muscle (Rest)0.417 ± 0.097[18]
¹³C-Lactate / ¹³C-Pyruvate RatioSkeletal Muscle (Exercise)1.128 ± 0.503[18]
Data Analysis Logic

Interpreting the data from a ¹³C-pyruvate tracer experiment requires a systematic approach to determine the contribution of different pathways. The mass isotopomer distributions (MIDs) of downstream metabolites are key to this process.

  • PDH vs. PC Flux: When using [2-¹³C]pyruvate, entry via PDH produces [2-¹³C]Acetyl-CoA, leading to M+1 labeling in citrate at the C5 position after one turn of the TCA cycle. Entry via PC produces [2-¹³C]oxaloacetate, which, when combined with unlabeled acetyl-CoA, also leads to labeled downstream metabolites. The relative abundance of different isotopologues of TCA cycle intermediates like citrate and glutamate can be used to calculate the ratio of pyruvate entering via PDH versus PC.[4]

Data_Analysis_Logic RawData Raw Data (NMR FID / MS Spectra) Processing Spectral Processing (Fourier Transform, Baseline Correction) RawData->Processing PeakID Peak Identification & Integration Processing->PeakID MID Determine Mass Isotopomer Distributions (MIDs) PeakID->MID Correction Correct for Natural 13C Abundance MID->Correction FluxFit Flux Estimation (Iterative Fitting to Metabolic Model) Correction->FluxFit Stats Statistical Analysis (Goodness-of-fit, Confidence Intervals) FluxFit->Stats Result Final Flux Map Stats->Result

Caption: Logical flow of data processing for metabolic flux analysis.

References

Measuring Metabolic Pathway Activity with 13C Tracers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with Carbon-13 (13C) is a powerful and indispensable technique for elucidating metabolic pathways and quantifying cellular metabolic fluxes. By introducing a substrate labeled with the non-radioactive, stable isotope 13C, researchers can track the fate of carbon atoms as they are incorporated into various downstream metabolites. This methodology, often referred to as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed and quantitative snapshot of cellular metabolism.[1][2] Such insights are critical for understanding disease states, elucidating drug mechanisms of action, and advancing cellular engineering strategies.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing 13C isotope tracing to measure metabolic pathway activity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply this robust technique in their work.

Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

The foundational principle of 13C-MFA lies in supplying a biological system with a 13C-labeled substrate, such as [U-13C]-glucose or [U-13C]-glutamine. As cells metabolize this labeled substrate, the 13C atoms are distributed throughout the metabolic network and incorporated into a variety of downstream metabolites.[2] The specific pattern and extent of 13C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This isotopic labeling data, combined with a stoichiometric model of cellular metabolism, allows for the computational estimation of intracellular metabolic fluxes—the rates of metabolic reactions.[2][3]

Applications in Research and Drug Development

13C-MFA is a versatile tool with broad applications, including:

  • Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the production of a desired metabolite.[1]

  • Elucidating Drug Mechanisms of Action: Understanding how therapeutic compounds alter metabolic pathways.[2]

  • Pharmacodynamic Studies: Assessing the metabolic response of cells or organisms to drug treatment.[1]

  • Cancer Metabolism Research: Investigating the metabolic reprogramming that supports rapid cancer cell proliferation.[4][5][6]

  • Metabolic Engineering: Guiding the genetic modification of organisms to improve the production of biofuels, pharmaceuticals, and other biochemicals.

Experimental Design and Workflow

A successful 13C tracer study requires meticulous planning and execution. The general workflow consists of several key phases, from initial planning to final biological interpretation.[7]

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Tracer Selection Tracer Selection Experimental Setup Experimental Setup Tracer Selection->Experimental Setup Cell Culture Cell Culture Experimental Setup->Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Quenching Metabolism Quenching Metabolism 13C Labeling->Quenching Metabolism Metabolite Extraction Metabolite Extraction Quenching Metabolism->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Processing Data Processing MS or NMR Analysis->Data Processing Biological Interpretation Biological Interpretation Data Processing->Biological Interpretation

General experimental workflow for 13C tracer studies.

Detailed Protocols

I. Tracer Selection

The choice of the 13C-labeled tracer is a critical decision that directly impacts the ability to resolve fluxes in specific pathways.[3][7] The ideal tracer should provide maximum information about the metabolic network of interest.

Commonly Used 13C-Labeled Tracers:

TracerPrimary Pathways InvestigatedStrengthsLimitations
[U-13C6]-Glucose Overall Central Carbon MetabolismLabels all carbons in glucose, leading to widespread labeling of downstream metabolites.[3]May not provide optimal resolution for all pathways simultaneously.
[1,2-13C2]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for estimating fluxes in both glycolysis and the PPP.[3][7] The specific labeling pattern helps to distinguish between these interconnected pathways.May provide less resolution for TCA cycle fluxes compared to other tracers.[3]
[1-13C]-Glucose Pentose Phosphate Pathway (PPP)The C1 carbon of glucose is lost as CO2 in the oxidative PPP, allowing for a more direct estimation of this pathway's flux.[7]Provides limited information about other central carbon pathways.
[U-13C5]-Glutamine TCA Cycle and AnaplerosisTraces the entry of glutamine into the TCA cycle, which is crucial for the metabolism of many cancer cells.Does not directly inform on glycolytic fluxes.
II. Cell Culture and 13C Labeling

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (FBS)

  • 13C-labeled substrate (e.g., [U-13C6]-glucose)

  • Unlabeled substrate (for control cultures)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of metabolite extraction.

  • Adaptation to Labeled Medium: To achieve isotopic steady state, culture cells in a medium where the primary carbon source is replaced with its 13C-labeled counterpart for a sufficient duration. The exact time required to reach steady state should be determined empirically for each cell line and experimental condition, but typically ranges from several hours to a full cell cycle. For many rapidly proliferating mammalian cell lines, 24 hours is a common labeling period.

  • Medium Formulation: Prepare the labeling medium by dissolving the 13C-labeled substrate in a base medium lacking that nutrient. For example, use glucose-free DMEM to prepare a medium containing [U-13C6]-glucose. Supplement the medium with dialyzed FBS to minimize the introduction of unlabeled substrates.

  • Labeling: Replace the standard culture medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the predetermined labeling period.

III. Quenching Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to prevent alterations in metabolite levels and labeling patterns during sample processing.[2]

Materials:

  • Cold saline solution (0.9% NaCl in water)

  • Cold extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold saline to remove any remaining extracellular labeled substrate.

  • Metabolite Extraction: Add ice-cold 80% methanol to each well and scrape the cells.

  • Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

IV. Analytical Measurement

The isotopic enrichment of metabolites is typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for 13C-MFA due to its high sensitivity and resolution.[2] Metabolites are chemically derivatized to increase their volatility before analysis. The mass spectrometer measures the mass-to-charge ratio (m/z) of metabolite fragments, providing the mass isotopomer distribution (MID).[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a wide range of metabolites without the need for derivatization. Recent developments in LC-MS have enabled the multiplexing of tracers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[2][8] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.[2]

V. Data Analysis and Interpretation

The analysis of isotopic labeling data is a complex process that involves several computational steps to estimate metabolic fluxes.

G Raw Analytical Data Raw Analytical Data Correction for Natural Isotope Abundance Correction for Natural Isotope Abundance Raw Analytical Data->Correction for Natural Isotope Abundance Mass Isotopomer Distribution (MID) Mass Isotopomer Distribution (MID) Correction for Natural Isotope Abundance->Mass Isotopomer Distribution (MID) Flux Estimation Algorithm Flux Estimation Algorithm Mass Isotopomer Distribution (MID)->Flux Estimation Algorithm Stoichiometric Model Stoichiometric Model Stoichiometric Model->Flux Estimation Algorithm Metabolic Flux Map Metabolic Flux Map Flux Estimation Algorithm->Metabolic Flux Map Statistical Analysis Statistical Analysis Metabolic Flux Map->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Data analysis workflow for 13C-MFA.

Data Presentation

Quantitative flux data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Central Carbon Metabolism Fluxes in Response to Drug Treatment. Fluxes are reported as mean ± standard deviation (n=3) in units of mmol/gDW/h.

Metabolic FluxControlDrug A (10 µM)Drug B (5 µM)
Glycolysis
Glucose Uptake1.5 ± 0.11.2 ± 0.11.8 ± 0.2
Pyruvate Kinase2.8 ± 0.22.1 ± 0.23.4 ± 0.3
Lactate Dehydrogenase1.2 ± 0.10.9 ± 0.11.5 ± 0.2
Pentose Phosphate Pathway
G6PDH0.3 ± 0.050.4 ± 0.060.2 ± 0.04
TCA Cycle
Pyruvate Dehydrogenase0.8 ± 0.10.6 ± 0.081.0 ± 0.1
Citrate Synthase1.0 ± 0.10.8 ± 0.11.2 ± 0.1
Isocitrate Dehydrogenase0.9 ± 0.10.7 ± 0.091.1 ± 0.1
Anaplerosis
Pyruvate Carboxylase0.1 ± 0.020.15 ± 0.030.08 ± 0.02

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of carbon and understanding the results of 13C tracer studies.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P G6PDH F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH R5P->F6P R5P->GAP Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA SuccinylCoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Overview of Central Carbon Metabolism pathways.

Conclusion

13C Metabolic Flux Analysis is a powerful and quantitative technique that provides unparalleled insights into the functional state of cellular metabolism.[2] For researchers and professionals in drug development, 13C-MFA offers a robust framework to understand disease metabolism, identify novel drug targets, and elucidate the mechanisms of drug action and resistance.[2] While the experimental and computational aspects of 13C-MFA are intricate, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.[2]

References

Troubleshooting & Optimization

common issues in 13C metabolic flux analysis experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 13C Metabolic Flux Analysis (13C-MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of 13C-MFA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Experimental Design

Q1: My flux estimations have large confidence intervals. What could be the cause in my experimental design?

A1: Large confidence intervals in flux estimations often stem from suboptimal experimental design. Here are some common pitfalls and how to avoid them:

  • Inadequate Tracer Selection: The choice of 13C-labeled tracer is critical for resolving specific fluxes.[1] There is no single best tracer for all metabolic pathways.[1] For instance, 13C-glucose tracers are generally effective for elucidating fluxes in the upper metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway), while 13C-glutamine tracers provide better resolution for the TCA cycle and reductive carboxylation.[1][2]

    • Recommendation: Perform parallel labeling experiments with different tracers to enhance the resolution of multiple pathways.[1][2][3] For example, a combination of [1,2-¹³C]glucose and [U-¹³C]glutamine can provide a more comprehensive flux map.[1][3]

  • Non-Isotopic Steady State: A core assumption in many 13C-MFA models is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1][2] If this assumption is violated, the calculated fluxes will be inaccurate.[1]

    • Recommendation: To validate the assumption of isotopic steady state, measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[1][2] If the labeling is consistent, the assumption holds. If not, consider using non-stationary 13C-MFA methods.[1][4][5][6]

  • Insufficient Measurement Data: The accuracy of flux estimation is improved by having a large number of redundant measurements to constrain the model.[1]

    • Recommendation: A typical tracer experiment should aim to generate 50 to 100 isotope labeling measurements to estimate about 10 to 20 independent metabolic fluxes.[1][7]

Q2: How do I select the optimal 13C tracer for my experiment?

A2: The optimal tracer depends on the specific metabolic pathways you aim to investigate.[1]

  • Computational Tools: Utilize computational tools for optimal experimental design.[1] These tools can simulate the expected labeling patterns for different tracers and help identify the one that will provide the most information for your specific metabolic network.[1]

Sample Preparation and Data Acquisition

Q3: I suspect metabolite degradation or interconversion during sample quenching and extraction. How can I prevent this?

A3: This is a critical issue that can lead to significant errors in your measured labeling data.

  • Quenching: The goal of quenching is to rapidly halt all enzymatic activity.[1]

    • Problem: Slow or incomplete quenching can alter metabolite levels.[1][8]

    • Solution: Use a rapid quenching method, such as plunging cell cultures into a cold solvent like -70°C methanol (B129727).[1] Acidic acetonitrile:methanol:water mixtures can also be effective in preventing metabolite interconversion.[1] For suspension cultures, rapid filtration followed by quenching in cold methanol has been shown to be effective.[9][10]

  • Extraction: The aim is to quantitatively recover all metabolites.[1]

    • Problem: Inefficient extraction can lead to an underestimation of certain metabolite pools.

    • Solution: Use a robust extraction protocol, often involving a cold solvent mixture (e.g., methanol/water or acetonitrile/methanol/water) to ensure complete cell lysis and metabolite solubilization.

Q4: My mass spectrometry data has a low signal-to-noise ratio. What can I do?

A4: A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements.

  • Increase Sample Amount: If possible, increase the amount of biological material used for each sample.[1]

  • Optimize MS Method: Fine-tune the mass spectrometer settings, including ionization source parameters and collision energies for tandem MS, to enhance the signal for your target metabolites.[1]

  • Improve Chromatography: Optimize the liquid chromatography or gas chromatography method to achieve better peak shape and separation from interfering compounds.

Data Analysis and Modeling

Q5: The goodness-of-fit (SSR) for my model is poor. What are the likely causes?

A5: A high Sum of Squared Residuals (SSR) indicates a poor fit between your experimental data and the model predictions.[1] Common reasons include:

  • Incomplete or Incorrect Metabolic Model: The model may be missing important reactions or pathways, or the reaction stoichiometries and atom transitions may be incorrect.[1][11]

    • Troubleshooting: Double-check all reaction equations and atom mappings in your model. Consider if all relevant metabolic reactions, including subcellular compartmentation for eukaryotic cells, are included.[11]

  • Gross Measurement Errors: Significant errors in your labeling data or external rate measurements will lead to a poor fit.[1]

    • Troubleshooting: Review your raw data for any anomalies or outliers.[1][11] Ensure that your analytical methods are validated and reproducible.

  • Incorrect Error Model: The statistical weights assigned to your measurements might not accurately reflect the true measurement errors.[1]

    • Troubleshooting: Re-evaluate the standard deviations of your measurements and ensure they are correctly incorporated into the flux estimation algorithm.

Q6: My flux estimation algorithm converges to different solutions with different initial guesses. What does this mean?

A6: This suggests that the optimization problem is non-convex, and the algorithm is getting trapped in local minima.[1]

  • Troubleshooting:

    • Try different optimization algorithms available in your software package.

    • Use multiple random initial guesses for the fluxes to explore the solution space more thoroughly.

    • If the problem persists, it may indicate that the model is not well-constrained by the available data, pointing to the need for improved experimental design.

Quantitative Data Summary

Table 1: Recommended 13C Tracers for Different Metabolic Pathways
Metabolic PathwayRecommended 13C Tracer(s)Rationale
Glycolysis & Pentose Phosphate Pathway[1,2-¹³C]glucose, Mixture of [1-¹³C]glucose and [U-¹³C]glucoseProvides high resolution for fluxes in the upper central metabolism.[1][3]
TCA Cycle[U-¹³C]glutamine, [4,5,6-¹³C]glucose[U-¹³C]glutamine is ideal for TCA cycle fluxes.[3] [4,5,6-¹³C]glucose can also provide high accuracy.[1]
Anaplerotic Reactions[U-¹³C]glutamineTraces the entry of glutamine into the TCA cycle via anaplerosis.[1]
Wide Range of Free Fluxes[2,3-¹³C]glucoseHas been shown to be effective in certain models for estimating a wide range of free fluxes.[1]
Table 2: Typical Experimental Parameters for 13C-MFA
ParameterTypical Value/RangeImportance
Number of Isotope Labeling Measurements50 - 100A larger number of redundant measurements improves the accuracy of flux estimation.[1][7]
Number of Independent Metabolic Fluxes10 - 20The number of fluxes that can be reliably estimated is dependent on the number and quality of measurements.[1][7]
Isotopic Labeling Time for Steady StateVaries (minutes to >24 hours)Must be sufficient to reach isotopic steady state for the metabolites of interest.[2][12]

Experimental Protocols

Protocol 1: General Workflow for a 13C Metabolic Flux Analysis Experiment
  • Experimental Design:

    • Define the metabolic network model to be investigated.

    • Select the optimal 13C-labeled tracer(s) based on the pathways of interest.[1] Computational tools can aid in this selection.[1]

    • Determine the necessary number of biological and technical replicates.

  • Cell Culture and Tracer Introduction:

    • Culture cells under the desired experimental conditions to achieve a metabolic steady state.

    • At time zero, switch to a medium containing the 13C-labeled tracer.[1]

  • Achieving Isotopic Steady State:

    • Incubate the cells in the labeled medium for a sufficient duration to reach isotopic steady state.

    • Verify isotopic steady state by collecting samples at multiple time points and measuring the labeling patterns of key metabolites.[1][2]

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolism to halt all enzymatic activity. A common method is to plunge the cell culture into a cold solvent like -70°C methanol.[1]

    • Extract intracellular metabolites using a cold solvent mixture.

  • Metabolite Analysis:

    • Analyze the mass isotopomer distributions of key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Data Analysis and Flux Estimation:

    • Correct the raw mass spectrometry data for the natural abundance of heavy isotopes.[11]

    • Use a software package (e.g., METRAN, 13CFLUX2, INCA) to estimate the intracellular metabolic fluxes by fitting the experimental data to the metabolic model.[11]

  • Statistical Analysis:

    • Assess the goodness-of-fit of the model to the data using statistical tests like the chi-square test.[11]

    • Calculate the confidence intervals for the estimated fluxes to determine their precision.[11]

Visualizations

G cluster_exp_design Experimental Design cluster_exp_execution Experiment Execution cluster_data_analysis Data Analysis A Define Metabolic Network Model B Select 13C Tracer(s) A->B C Determine Replicates B->C D Cell Culture & Tracer Introduction C->D E Achieve Isotopic Steady State D->E F Quenching & Metabolite Extraction E->F G MS Analysis F->G H Data Correction G->H I Flux Estimation H->I J Statistical Analysis I->J

Caption: A typical workflow for a 13C metabolic flux analysis experiment.

G Start Poor Goodness-of-Fit (High SSR) Model Check Metabolic Model Start->Model Is the model complete and correct? Data Review Measurement Data Start->Data Are there significant measurement errors? Error Re-evaluate Error Model Start->Error Is the error model accurate? Action_Model Revise Model: - Add/remove reactions - Check stoichiometry - Verify atom transitions Model->Action_Model No Action_Data Troubleshoot Data: - Check raw data for outliers - Validate analytical methods - Re-run samples if needed Data->Action_Data Yes Action_Error Adjust Error Model: - Re-evaluate standard deviations - Ensure correct weighting in flux estimation Error->Action_Error No

Caption: Troubleshooting guide for poor goodness-of-fit in 13C-MFA.

G cluster_glucose [1,2-13C]glucose Tracer cluster_glutamine [U-13C]glutamine Tracer Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP F6P Fructose-6-P G6P->F6P Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Glutamine Glutamine aKG alpha-Ketoglutarate Glutamine->aKG aKG->TCA

Caption: Simplified metabolic pathways and the utility of different 13C tracers.

References

improving signal-to-noise ratio in 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 13C NMR Spectroscopy. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) of their 13C NMR experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your 13C NMR experiments in a direct question-and-answer format.

Q1: Why is my 13C NMR signal so weak?

A low signal-to-noise ratio is a common challenge in 13C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope. Several factors, from sample preparation to acquisition parameters, can be optimized.

Troubleshooting Workflow for Low S/N in 13C NMR

G cluster_0 Initial Check cluster_1 Sample Preparation cluster_2 Acquisition Parameters cluster_3 Advanced Techniques cluster_4 Outcome start Low S/N in 13C Spectrum check_conc Is sample concentration optimal? start->check_conc increase_conc Increase sample concentration check_conc->increase_conc No increase_scans Increase Number of Scans (NS) check_conc->increase_scans Yes use_special_tubes Use medium-walled or Shigemi tubes increase_conc->use_special_tubes optimize_pulse Optimize Pulse Angle (Ernst Angle) increase_scans->optimize_pulse adjust_delay Adjust Relaxation Delay (D1) optimize_pulse->adjust_delay use_cryoprobe Use a Cryoprobe if available adjust_delay->use_cryoprobe use_dept_inept Use DEPT/INEPT for protonated carbons use_cryoprobe->use_dept_inept use_pra Consider Paramagnetic Relaxation Agent use_dept_inept->use_pra end Improved S/N use_pra->end pra_note Note: May cause line broadening use_pra->pra_note

Caption: Troubleshooting workflow for low S/N in 13C NMR experiments.

Q2: How can I reduce the experiment time for my 13C NMR spectrum without sacrificing too much signal?

Long acquisition times are a significant drawback of 13C NMR. The following strategies can help reduce the experimental duration.

  • Optimize Relaxation Delay (D1): For many organic molecules, T1 relaxation times can be long.[1] Using a shorter relaxation delay in conjunction with a smaller pulse angle (less than 90°) can significantly reduce the total experiment time.

  • Use Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can dramatically shorten the T1 relaxation times of carbon nuclei.[2][3] This allows for the use of a much shorter relaxation delay, thereby reducing the overall experiment time. A typical concentration is 0.1-0.5 wt%.[3]

  • Employ Sensitivity-Enhanced Experiments: For protonated carbons, experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can provide a significant sensitivity enhancement, allowing for a good spectrum to be obtained in a fraction of the time required for a standard 13C experiment.[4][5]

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the optimal concentration for a 13C NMR sample?

For 13C NMR, higher concentration is generally better. A good starting point for a small molecule (MW < 500) is a concentration of 10-50 mg in 0.6-0.7 mL of deuterated solvent.[6] For more dilute samples, longer acquisition times will be necessary.[7] If your sample is not very soluble, consider using specialized NMR tubes like medium-walled or Shigemi tubes, which require less solvent and thus increase the effective concentration.[2]

Q: Should I filter my NMR sample?

Yes, it is highly recommended to filter your sample, especially if you observe any solid particles. Suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines and a lower signal-to-noise ratio. Filtering through a small plug of glass wool in a Pasteur pipette is a common and effective method.

Experimental Parameters

Q: How does increasing the number of scans (NS) improve the signal-to-noise ratio?

The signal-to-noise ratio improves with the square root of the number of scans. This is because the signal is coherent and adds up with each scan, while the noise is random and partially cancels out.[8] Therefore, to double the S/N, you need to increase the number of scans by a factor of four.

Q: What is the Nuclear Overhauser Effect (NOE) in 13C NMR and how does it help?

The Nuclear Overhauser Effect (NOE) is the transfer of polarization from the abundant and sensitive ¹H nuclei to the rare and less sensitive ¹³C nuclei when the protons are decoupled.[1] This can enhance the signal of protonated carbons by up to 200%.[1] Standard proton-decoupled 13C NMR experiments take advantage of the NOE to improve sensitivity.

Advanced Techniques

Q: When should I use DEPT or INEPT instead of a standard 13C NMR experiment?

DEPT and INEPT are excellent choices when you are primarily interested in protonated carbons and need to obtain a spectrum quickly.[4][5][9] These techniques transfer polarization from ¹H to ¹³C, resulting in a significant sensitivity enhancement.[10][11] They are particularly useful for dilute samples. However, a key limitation is that quaternary (non-protonated) carbons are not typically observed in these experiments.[4]

Polarization Transfer in INEPT/DEPT

G H_polarized ¹H Nuclei (High Polarization) Pulse_Sequence INEPT or DEPT Pulse Sequence H_polarized->Pulse_Sequence C_unpolarized ¹³C Nuclei (Low Polarization) C_unpolarized->Pulse_Sequence C_enhanced ¹³C Nuclei (Enhanced Polarization) Pulse_Sequence->C_enhanced J-coupling Detection ¹³C Signal Detection C_enhanced->Detection

Caption: Polarization transfer from ¹H to ¹³C in INEPT/DEPT experiments.

Q: What is a cryoprobe and how much can it improve my signal?

A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20 K).[12][13] This dramatically reduces thermal noise, leading to a significant increase in the signal-to-noise ratio. A cryoprobe can provide a sensitivity gain of up to 4 times compared to a standard room-temperature probe, which translates to a reduction in experiment time by a factor of up to 16 for the same S/N.[12][13][14]

Q: What is Dynamic Nuclear Polarization (DNP) and when is it used?

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal by transferring the high polarization of electron spins to the nuclear spins.[15][16] This is achieved by irradiating the sample with microwaves in the presence of a polarizing agent. DNP can lead to signal enhancements of several orders of magnitude, making it possible to acquire 13C NMR spectra on extremely dilute or challenging samples.[17][18][19] It is a powerful but specialized technique, often used in solid-state NMR and for in-vivo studies.[15][19]

Decision Tree for Choosing a 13C NMR Experiment

G start Need to acquire a ¹³C NMR spectrum protonated_carbons Are you primarily interested in protonated carbons? start->protonated_carbons quaternary_carbons Are quaternary carbons important? protonated_carbons->quaternary_carbons Yes dept_inept DEPT or INEPT Experiment protonated_carbons->dept_inept No sample_limited Is the sample amount or concentration very low? quaternary_carbons->sample_limited Yes standard_13C Standard Proton-Decoupled ¹³C Experiment quaternary_carbons->standard_13C No long_acq_13C Standard ¹³C with long acquisition time or use of a Cryoprobe sample_limited->long_acq_13C No dnp Consider Dynamic Nuclear Polarization (DNP) sample_limited->dnp Yes

Caption: Decision-making process for selecting the appropriate 13C NMR experiment.

Data Summary Tables

Table 1: Typical Signal-to-Noise (S/N) Enhancement Techniques
TechniqueTypical S/N GainKey Considerations
Increased Concentration Proportional to concentrationLimited by solubility.[6]
Increased Number of Scans Proportional to the square root of the number of scansIncreases experiment time.[8]
Cryoprobe 3-4xRequires specialized hardware.[12][13][14]
DEPT/INEPT ~4x (for protonated carbons)Does not detect quaternary carbons.[4][5][20]
Dynamic Nuclear Polarization (DNP) 100x - 1000x+Requires specialized equipment and polarizing agents.[15][16][17]
Table 2: Recommended Experimental Parameters for a Standard 13C NMR Experiment
ParameterRecommended ValuePurpose
Pulse Angle 30-45 degreesAllows for shorter relaxation delays.[1]
Relaxation Delay (D1) 1-2 secondsTime for magnetization to return to equilibrium.[7]
Acquisition Time (AQ) 1-2 secondsTime during which the FID is recorded.[1]
Number of Scans (NS) 128 to 1024+Depends on sample concentration and desired S/N.[1]

Experimental Protocols

Protocol 1: Using a Paramagnetic Relaxation Agent (Cr(acac)₃)
  • Prepare your sample as usual: Dissolve your compound in the appropriate deuterated solvent in an NMR tube.

  • Prepare a stock solution of Cr(acac)₃: Dissolve a small, known amount of Cr(acac)₃ in the same deuterated solvent. A 10 mg/mL stock solution is often convenient.

  • Add the relaxation agent: Using a microliter syringe, add a small volume of the Cr(acac)₃ stock solution to your NMR sample to achieve a final concentration of approximately 0.1-0.5% by weight.[3] The solution should have a faint color.

  • Mix thoroughly: Invert the NMR tube several times to ensure the relaxation agent is evenly distributed.

  • Set up the NMR experiment: In your experiment setup, you can now significantly reduce the relaxation delay (D1). A D1 of 0.5 seconds or less is often possible.

  • Acquire the spectrum: Run the 13C NMR experiment. You should observe a significant reduction in the required experiment time for a given S/N.

  • Note: Be aware that high concentrations of paramagnetic agents can lead to line broadening.[3] It is advisable to start with a lower concentration and increase it if necessary.

Protocol 2: Acquiring a DEPT-135 Spectrum
  • Acquire a standard proton-decoupled 13C spectrum: This is useful for identifying the chemical shifts of all carbon atoms, including quaternary carbons.

  • Set up the DEPT-135 experiment: Most modern NMR spectrometers have pre-defined parameter sets for DEPT experiments. Select the DEPT-135 pulse program.

  • Set the key parameters:

    • The pulse angle for the final proton pulse should be set to 135 degrees.

    • The delay for polarization transfer is typically optimized for a one-bond C-H coupling constant of around 145 Hz. The default values are usually sufficient for most organic molecules.

  • Acquire the DEPT-135 spectrum: The number of scans required will be significantly less than for a standard 13C experiment due to the sensitivity enhancement.

  • Process and interpret the spectrum:

    • CH and CH₃ signals will appear as positive peaks.

    • CH₂ signals will appear as negative peaks.

    • Quaternary carbons will not be visible.[9][21]

  • For full assignment: It is often beneficial to also run DEPT-90 (which only shows CH signals) and DEPT-45 (which shows all protonated carbons as positive peaks) experiments.[4][21]

References

Technical Support Center: Optimizing ¹³C Labeled Substrate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹³C stable isotope tracing experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their cell culture labeling experiments for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about designing and performing ¹³C labeling experiments.

Q1: What is the purpose of using dialyzed fetal bovine serum (dFBS)? A: Standard fetal bovine serum (FBS) contains high levels of small molecules, including unlabeled glucose and amino acids.[1][2] These unlabeled molecules will compete with your ¹³C-labeled substrate, diluting the tracer and leading to lower enrichment in your target metabolites.[3] Dialyzed FBS has these small molecules removed, ensuring that the primary source of the nutrient is your labeled substrate.[3][4]

Q2: How do I choose the optimal concentration for my ¹³C-labeled substrate? A: The optimal concentration should be high enough to ensure sufficient labeling but not so high as to cause toxicity or alter the cells' normal metabolism.[3][5] A good starting point is to match the physiological concentration of the substrate in standard growth media (e.g., 5-25 mM for glucose).[6][7] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.[5]

Q3: How long should I incubate my cells with the ¹³C tracer? A: The incubation time depends on your experimental goal.

  • Kinetic or Flux Analysis: For measuring the rates of metabolic reactions, short incubation times are used. Labeling can be observed in glycolytic intermediates within minutes.[8][9]

  • Steady-State Analysis: To determine the relative contribution of a substrate to various metabolic pathways, a longer incubation is required to allow the isotopic labeling to reach equilibrium (isotopic steady state).[6][8] This can take several hours for TCA cycle intermediates or even 24-48 hours for molecules like nucleotides.[6][9] Reaching isotopic steady state is achieved when the ¹³C enrichment in a given metabolite remains stable over time.[8]

Q4: What is the difference between metabolic steady state and isotopic steady state? A: Metabolic steady state refers to a state where the rates of intracellular metabolic reactions are constant, and therefore, the concentrations of metabolites are stable. Isotopic steady state is reached when the fractional enrichment of ¹³C in metabolites becomes constant over time after the introduction of the labeled substrate.[8] Achieving metabolic pseudo-steady state (e.g., during the exponential growth phase) is a prerequisite for most isotopic steady-state experiments.[8]

Q5: Why is it necessary to correct for natural ¹³C abundance? A: Carbon in nature is approximately 98.9% ¹²C and 1.1% ¹³C. This means that even in unlabeled samples, every carbon-containing metabolite will have a natural background distribution of mass isotopologues.[10] When you analyze your data, you must mathematically subtract this natural abundance to accurately quantify the enrichment that comes exclusively from your tracer.[10][11] Failing to do so will result in an overestimation of labeling.[10]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during ¹³C labeling experiments in a question-and-answer format.

Problem 1: Low or No ¹³C Enrichment Detected

Q: My mass spectrometry results show very low enrichment in my target metabolites. What went wrong?

This is a common issue that can stem from several stages of the experimental workflow. Use the following logical guide to diagnose the potential cause.

G Start Start: Low ¹³C Enrichment CheckMedia Did you use glucose/amino-acid free basal medium? Start->CheckMedia CheckSerum Did you use dialyzed FBS (dFBS)? CheckMedia->CheckSerum Yes Sol_Media Solution: Use nutrient-free basal medium to prepare labeling media. CheckMedia->Sol_Media No CheckWash Did you wash cells with PBS before adding labeling medium? CheckSerum->CheckWash Yes Sol_Serum Solution: Use dFBS to avoid dilution from unlabeled sources. CheckSerum->Sol_Serum No CheckTime Was the labeling time sufficient for the target pathway? CheckWash->CheckTime Yes Sol_Wash Solution: Wash cells to remove residual unlabeled medium. CheckWash->Sol_Wash No CheckQuench Was metabolism quenched rapidly with ice-cold solvent? CheckTime->CheckQuench Yes Sol_Time Solution: Increase incubation time. TCA cycle takes hours to label. CheckTime->Sol_Time No Sol_Quench Solution: Ensure rapid quenching (e.g., -80°C 80% methanol) to halt enzymatic activity. CheckQuench->Sol_Quench No Success Problem Resolved CheckQuench->Success Yes

Caption: Troubleshooting logic for low ¹³C enrichment.

Problem 2: High Cell Death or Signs of Stress

Q: After adding the ¹³C labeling medium, my cells look unhealthy or are dying. Why is this happening?

A sudden change in media composition can stress cells. High concentrations of the tracer itself or impurities could also be toxic.[5]

Potential Cause Recommended Solution Explanation
Osmotic Stress Ensure the final osmolarity of the labeling medium is comparable to the standard growth medium.[5]Abrupt changes in osmolarity can induce a stress response and lead to cell death.[5]
Tracer Toxicity Perform a dose-response curve to test a range of tracer concentrations and identify the highest non-toxic dose.[5]While stable isotopes are generally non-toxic, high concentrations or impurities from synthesis can impact cell viability.[5]
Nutrient Depletion Ensure the labeling medium is nutritionally equivalent to the standard medium (aside from the labeled substrate). For long-term experiments (>24h), consider replenishing the media.[5]The absence of essential amino acids or other key nutrients in a custom-made labeling medium can trigger cell death.[5]
pH Shift Verify the pH of the labeling medium after adding all supplements, including the tracer.Incorrect pH is a significant stressor for cultured cells and can impact health and metabolism.[5]
Problem 3: High Variability Between Replicates

Q: My results are inconsistent across my biological replicates. How can I improve reproducibility?

Variability often points to inconsistencies in cell culture or sample handling techniques.

Potential Cause Recommended Solution Explanation
Inconsistent Cell Density Use a precise cell counting method and ensure cells are seeded evenly. Aim for a consistent confluency (~80%) at the time of harvest.[4][6]Cell density can significantly affect metabolic rates. Overly confluent or sparse cultures will have different metabolic profiles.[3]
Variable Growth Phase Standardize the cell culture period before starting the experiment to ensure all replicates are in the same growth phase (typically logarithmic/exponential phase).[4]The metabolic state of cells changes between lag, log, and stationary phases.
Inconsistent Incubation Times Be precise with the timing of media changes and harvesting for all replicates.[3]For kinetic experiments, even small differences in incubation time can lead to large variations in enrichment.
Edge Effects in Plates Avoid using the outer wells of multi-well plates for critical experiments, as they are prone to evaporation and temperature fluctuations.[7]These environmental differences can alter cell metabolism and lead to inconsistent results compared to inner wells.

Section 3: Experimental Protocols

This section provides a generalized, detailed methodology for a steady-state ¹³C-glucose labeling experiment in adherent mammalian cells.

General Protocol: Steady-State ¹³C-Glucose Labeling

Objective: To determine the contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Glucose-free DMEM or RPMI 1640 basal medium[4][6]

  • Dialyzed Fetal Bovine Serum (dFBS)[4][6]

  • [U-¹³C₆]-glucose (or other desired tracer)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Quenching/Extraction Solvent: 80% methanol, pre-chilled to -80°C[6][10]

G cluster_prep Preparation Phase cluster_label Labeling Phase cluster_harvest Harvesting Phase p1 1. Seed Cells Plate cells to reach ~80% confluency at harvest. p2 2. Prepare Labeling Medium Glucose-free DMEM + 10% dFBS + [U-¹³C₆]-glucose (e.g., 11-25 mM). p1->p2 l1 3. Pre-incubation Wash Aspirate old medium, wash once with warm PBS. l2 4. Add Labeling Medium Add pre-warmed ¹³C medium to cells. l1->l2 l3 5. Incubate Incubate for desired time (e.g., 24h for steady state). l2->l3 h1 6. Quench Metabolism Aspirate medium, wash with ice-cold PBS, add -80°C 80% Methanol. h2 7. Scrape & Collect Scrape cells in methanol and transfer to a tube. h1->h2 h3 8. Lyse & Precipitate Incubate at -80°C for 15 min, then centrifuge to pellet debris. h2->h3 h4 9. Extract Metabolites Collect the supernatant containing the metabolites. h3->h4 end end h4->end Analyze by LC-MS/GC-MS

Caption: Experimental workflow for ¹³C labeling and metabolite analysis.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).[4][6]

  • Prepare Labeling Medium: Prepare the labeling medium by supplementing glucose-free basal medium with the desired final concentration of [U-¹³C₆]-glucose (e.g., 10-25 mM) and 10% dFBS.[6] Warm the medium to 37°C before use.

  • Medium Exchange: When cells are ready for labeling, aspirate the standard growth medium.

  • Wash: Quickly wash the cell monolayer once with pre-warmed PBS to remove any residual unlabeled glucose.[3][6]

  • Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. For steady-state analysis, this is typically at least 24 hours to ensure isotopic equilibrium is reached in downstream metabolites.[6]

  • Metabolic Quenching: To halt all enzymatic activity instantly, aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., -80°C 80% methanol).[10] This step is critical for preserving the metabolic snapshot.

  • Cell Harvesting: Place the plate on dry ice. Using a cell scraper, scrape the frozen cells into the quenching solution. Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.[4][6]

  • Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes. Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[4][7]

  • Metabolite Extraction: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This sample is now ready for drying and subsequent analysis by mass spectrometry.[4]

Section 4: Visualizing Metabolic Pathways

Understanding how ¹³C atoms are incorporated into downstream molecules is key to interpreting your data. The diagram below shows a simplified view of how carbons from [U-¹³C₆]-glucose travel through glycolysis and into the TCA cycle.

G Glucose ¹³C₆-Glucose G6P ¹³C₆-G6P Glucose->G6P F6P ¹³C₆-F6P G6P->F6P F16BP ¹³C₆-F1,6BP F6P->F16BP DHAP ¹³C₃-DHAP F16BP->DHAP GAP ¹³C₃-GAP F16BP->GAP DHAP->GAP Pyruvate ¹³C₃-Pyruvate GAP->Pyruvate AcetylCoA ¹³C₂-Acetyl-CoA Pyruvate->AcetylCoA Citrate ¹³C₂-Citrate AcetylCoA->Citrate TCA Cycle Entry aKG ¹³C₂-α-Ketoglutarate Citrate->aKG ... Malate ¹³C₂-Malate aKG->Malate ... Malate->Citrate ... invis1 invis2

Caption: Simplified tracing of ¹³C from glucose into central carbon metabolism.

References

Technical Support Center: Minimizing Isotopic Impurity in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic impurity in your tracer studies, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity and why is it a concern in tracer studies?
Q2: What are the common sources of isotopic impurities in commercially available tracers?

A2: Isotopic impurities can arise from several sources during the synthesis and purification of isotopically labeled compounds. Incomplete reactions, side reactions, or the use of starting materials that are not 100% isotopically pure can all contribute to the final impurity profile of the tracer. Even with advanced synthetic methods, achieving 100% isotopic purity is practically impossible.[1][5] Therefore, it is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the isotopic purity of the tracer.

Q3: How can I assess the isotopic purity of my tracer?

A3: The isotopic purity of a tracer is typically determined using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]

  • Mass Spectrometry (MS): Techniques like Time-of-Flight (TOF) LC/MS provide high mass accuracy and resolution, allowing for the separation and quantification of different isotopic species.[7] By analyzing the mass spectrum of the tracer, you can determine the relative abundance of the desired labeled isotope versus any unlabeled or partially labeled species.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the position and extent of isotopic labeling within a molecule, providing detailed information about its isotopic purity.[5]

Q4: My mass spectrometry results show unexpected peaks. How can I troubleshoot if this is due to isotopic impurity?

A4: Unexpected peaks in your mass spectra can arise from various sources, including isotopic impurities, contaminants, or instrument issues. Here's a troubleshooting workflow:

  • Analyze a Blank Sample: Run a blank sample (the solvent used to dissolve your tracer) to check for background contamination.[8]

  • Review the Certificate of Analysis (CoA): Compare the observed isotopic distribution with the specifications provided by the manufacturer.

  • Perform High-Resolution MS Analysis: If not already done, analyze the tracer using a high-resolution mass spectrometer to accurately resolve and identify the different isotopic species.[8]

  • Consider In-source Fragmentation: Evaluate if the unexpected peaks could be due to the fragmentation of your tracer molecule within the ion source of the mass spectrometer.

Q5: What are the best practices for storing and handling isotopically labeled compounds to maintain their purity?

A5: To maintain the purity of your isotopic tracers, it is essential to store them under the conditions recommended by the manufacturer, typically at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture.[6] Avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing solutions, use high-purity solvents to prevent the introduction of chemical contaminants.[9]

Troubleshooting Guides

Issue 1: High background signal in mass spectrometry analysis.
Possible Cause Troubleshooting Step
Contaminated solventAnalyze a blank solvent sample to check for background peaks. Use fresh, high-purity solvent for sample preparation.[9]
Leaks in the MS systemCheck for leaks in the gas lines and fittings of your mass spectrometer.[10]
Column bleedCondition the GC or LC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[10]
Contaminated ion sourceClean the ion source of the mass spectrometer as part of regular maintenance.[11]
Issue 2: Inaccurate quantification of isotopic enrichment.
Possible Cause Troubleshooting Step
Isotopic impurity in the tracerDetermine the precise isotopic purity of the tracer using high-resolution MS and use this information to correct your data.[1][2]
Natural isotopic abundanceCorrect for the natural abundance of stable isotopes in your calculations.[12] Software tools like IsoCorrectoR can automate this process.[1][3][4]
Ion suppression effectsOptimize your sample preparation and chromatography to minimize matrix effects and ion suppression.[11]
Incorrect instrument calibrationRegularly calibrate your mass spectrometer using appropriate standards to ensure mass accuracy.[11]

Quantitative Data Summary

The following table summarizes the impact of tracer impurity on the measured isotopologue fractions of a hypothetical metabolite. This illustrates the importance of correcting for the actual purity of the tracer.

Assumed Tracer PurityM+0M+1M+2M+3M+4M+5
100% (Ideal) 0.0%0.0%5.0%15.0%30.0%50.0%
99% (Actual) 0.5%2.0%7.0%16.0%31.5%43.0%
98% (Actual) 1.0%3.5%8.5%17.5%32.5%37.0%

Data is illustrative and based on the principle that lower tracer purity leads to an overestimation of lower mass isotopologues and an underestimation of the fully labeled isotopologue.[1][2]

Experimental Protocols

Protocol 1: Assessment of Tracer Isotopic Purity by LC-MS
  • Sample Preparation:

    • Accurately weigh a small amount of the isotopically labeled tracer.

    • Dissolve the tracer in a high-purity solvent (e.g., LC-MS grade methanol (B129727) or water) to a known concentration (e.g., 1 mg/mL).[9]

    • Perform serial dilutions to obtain a final concentration suitable for your mass spectrometer (e.g., 1 µg/mL).

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Use a chromatographic method that provides good separation of the tracer from any potential impurities.

    • Acquire data in full scan mode over a mass range that includes all expected isotopic species of the tracer.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the tracer.

    • Identify the monoisotopic peak and the peaks corresponding to the different isotopologues.

    • Calculate the relative abundance of each isotopologue to determine the isotopic purity.[7]

    • Correct for the natural abundance of isotopes to get the true enrichment level.[7]

Protocol 2: Data Correction for Isotopic Impurity and Natural Abundance

Several software tools are available to correct for both natural isotope abundance and tracer impurity. One such tool is IsoCorrectoR.[1][3][4]

  • Input Data Preparation:

    • Prepare a data file containing your measured mass isotopologue distributions for each metabolite of interest.

    • Obtain the chemical formula for each metabolite.

    • Determine the isotopic purity of your tracer from the manufacturer's CoA or through your own analysis (Protocol 1).

  • Using IsoCorrectoR (or similar software):

    • Install and launch the software.

    • Input your measurement data, metabolite information, and tracer purity details.

    • The software will perform the necessary calculations to correct for natural isotopic abundance and tracer impurity.[1][2]

    • The output will be the corrected mass isotopologue distributions, which can then be used for metabolic flux analysis.

Visualizations

Isotopic_Impurity_Troubleshooting start Unexpected MS Peaks blank_analysis Analyze Blank Sample start->blank_analysis coa_review Review Certificate of Analysis blank_analysis->coa_review No Peaks contamination Background Contamination blank_analysis->contamination Peaks Present hr_ms Perform High-Resolution MS coa_review->hr_ms Discrepancy Found in_source_frag Consider In-Source Fragmentation coa_review->in_source_frag Consistent impurity Isotopic Impurity Confirmed hr_ms->impurity other_issue Investigate Other MS Issues in_source_frag->other_issue

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

Data_Correction_Workflow raw_data Raw MS Data (Measured MIDs) correction_software Correction Software (e.g., IsoCorrectoR) raw_data->correction_software tracer_purity Tracer Isotopic Purity (from CoA or LC-MS) tracer_purity->correction_software metabolite_info Metabolite Information (Chemical Formulas) metabolite_info->correction_software corrected_data Corrected MIDs correction_software->corrected_data flux_analysis Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Workflow for correcting mass spectrometry data for isotopic impurities.

References

Technical Support Center: Troubleshooting Low Metabolic Conversion of Hyperpolarized Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low metabolic conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hyperpolarized pyruvate (B1213749) signal is strong, but the lactate (B86563) signal is unexpectedly low. What are the potential causes?

A1: Low conversion of hyperpolarized pyruvate to lactate can stem from several factors, spanning experimental setup, biological variables, and data acquisition parameters. Here's a systematic approach to troubleshooting this issue:

Troubleshooting Workflow for Low Pyruvate-to-Lactate Conversion

G cluster_0 Start: Low Lactate Signal Observed cluster_1 Step 1: Verify Experimental Setup & Agent Quality cluster_2 Step 2: Review MRI Acquisition Parameters cluster_3 Step 3: Evaluate Biological Factors cluster_4 Step 4: Analyze Data Processing start Low Lactate Signal exp_setup Check Pyruvate Formulation (pH, temp, concentration) start->exp_setup polarization Confirm Polarization Level & Injection Quality exp_setup->polarization If OK mri_params Optimize Flip Angles & Timing polarization->mri_params coil_check Assess Coil Performance (B1 & B0 homogeneity) mri_params->coil_check If optimized biological Consider Biological Model (cell line, tissue type, disease state) coil_check->biological enzyme_expression Investigate Expression of MCT1 and LDHA biological->enzyme_expression If applicable data_analysis Review Kinetic Modeling & Analysis Methods enzyme_expression->data_analysis resolution Issue Resolved? data_analysis->resolution resolution->start No, re-evaluate end_yes Successful Experiment resolution->end_yes Yes

Caption: Troubleshooting workflow for low hyperpolarized pyruvate to lactate conversion.

Q2: How do I ensure my hyperpolarized pyruvate formulation and injection are optimal?

A2: The quality and delivery of the hyperpolarized agent are critical. An automated quality control system should be used to evaluate key parameters prior to injection.[1]

Table 1: Recommended Quality Control Parameters for Hyperpolarized [1-¹³C]Pyruvate

ParameterRecommended Range/ValueRationale
pH 7.3 ± 0.4Ensures physiological compatibility and optimal enzyme function.[1]
Temperature Body Temperature (~37°C)Affects metabolic rates.
Polarization As high as achievable (e.g., 39.6 ± 4.5%)Directly impacts the signal-to-noise ratio (SNR) of both pyruvate and its metabolites.[1]
Pyruvate Concentration e.g., 241 ± 10 mMThe dose of pyruvate can influence metabolic kinetics.[1][2]
Electron Paramagnetic Agent (EPA) Concentration e.g., 1.0 ± 0.4 μMResidual EPA can affect relaxation times.[1]
Injection Rate & Volume e.g., 0.43 mL/kgConsistent and appropriate dosing is crucial for reproducibility.[1]

Experimental Protocol: Pyruvate Formulation and Quality Control

  • Polarization: Perform dissolution dynamic nuclear polarization (DNP) using a system like a 5T SPINLab.[1]

  • Dissolution: Rapidly dissolve the polarized sample.

  • Filtration: Use mechanical filtration to remove the electron paramagnetic agent (e.g., AH111501).[1]

  • Quality Control: Before injection, automatically verify the pH, temperature, polarization level, pyruvate concentration, and sample volume.[1]

  • Injection: Administer the prepared dose, followed by a saline flush. The imaging acquisition should commence shortly after the flush.[1]

Q3: Could my MRI acquisition parameters be the cause of low lactate signal?

A3: Yes, suboptimal MRI acquisition parameters can significantly impact the detection of the lactate signal.

  • Flip Angles: The choice of radiofrequency (RF) pulse flip angles is critical. Variable excitation angle schemes may be more effective than constant angle acquisitions for accurately measuring the pyruvate-to-lactate conversion rate (kPL).[3] Optimizing flip angles is essential for maximizing the signal of the metabolic products.

  • Acquisition Timing: The dynamic imaging acquisition must be properly timed with the arrival of the hyperpolarized pyruvate bolus.[1] Starting the acquisition too late can miss the peak conversion.

  • Coil Performance: Ensure proper functioning of the ¹³C RF coils. This includes B1 calibration and achieving good B0 homogeneity (shimming).[1][4] Inconsistent power calibration can lead to errors in kPL estimations.[4][5]

Q4: What biological factors can lead to inherently low pyruvate-to-lactate conversion?

A4: The underlying biology of your experimental model is a primary determinant of the metabolic conversion rate.

  • Enzyme Expression and Activity:

    • Lactate Dehydrogenase (LDH): This enzyme catalyzes the conversion of pyruvate to lactate.[6] Low expression or activity of LDHA, the isoform that favors lactate production, will result in a lower lactate signal.[6] Conversely, high levels of LDHB, which favors the conversion of lactate to pyruvate, can also limit the net production of hyperpolarized lactate.[6]

    • Monocarboxylate Transporter 1 (MCT1): The transport of pyruvate across the cell membrane can be a rate-limiting step.[7] Low expression of MCT1 can restrict the amount of pyruvate available for intracellular conversion to lactate, even if LDH levels are high.[7]

  • Cellular Energy State: The metabolic state of the cells or tissue will influence pyruvate metabolism. For example, conditions that favor oxidative phosphorylation may result in less conversion of pyruvate to lactate.

  • Disease Model: Different cancer types and even different grades of the same cancer can exhibit varying rates of pyruvate-to-lactate conversion.[3][8] Not all tumors exhibit a strong "Warburg effect."[3]

  • Pyruvate Dose: High concentrations of injected pyruvate can potentially saturate cellular uptake mechanisms or enzymatic activity, affecting the observed conversion rate.[2]

Signaling Pathway: Pyruvate to Lactate Conversion

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytosol pyr_ext Hyperpolarized [1-13C]Pyruvate mct1 MCT1 Transporter pyr_ext->mct1 Transport pyr_int [1-13C]Pyruvate mct1->pyr_int ldha Lactate Dehydrogenase A (LDHA) pyr_int->ldha lac_int [1-13C]Lactate ldha->lac_int Conversion nad NAD+ ldha->nad nadh NADH nadh->ldha

Caption: Key steps in the conversion of extracellular pyruvate to intracellular lactate.

Q5: How can I be sure that my data analysis methods are not the source of the problem?

A5: The method used to quantify the metabolic conversion can influence the results.

  • Lactate-to-Pyruvate Ratio: This is a simple, model-free metric. However, it is highly dependent on the timing of the measurement relative to the bolus arrival.[1]

  • Kinetic Modeling: This approach can provide a more robust measure of the conversion rate (kPL). Different models exist, and their assumptions can impact the outcome. For instance, some models require an accurate measurement of the arterial input function, which can be challenging to obtain.[1] "Inputless" methods that use the measured pyruvate signal as the input for the lactate kinetic model can be an alternative.[1]

  • Area-Under-the-Curve (AUC) Ratio: The ratio of the AUC for lactate to that of pyruvate can be proportional to kPL under certain assumptions (e.g., consistent bolus characteristics and acquisition starting before bolus arrival).[1]

It is advisable to evaluate your data using multiple analysis methods to ensure the robustness of your findings.

Q6: Are there standardized protocols or phantoms I can use to validate my setup?

A6: Protocol harmonization and the use of phantoms are important for ensuring reproducibility, especially in multi-center studies.[4] While standardized phantoms for hyperpolarized experiments are still an area of development, using a ¹³C-urea phantom doped with gadolinium can be used for more rapid coil testing and B1 calibration prior to the pyruvate injection.[1] Adhering to consensus recommendations for multi-center studies can also help in standardizing procedures.[9] Comparing results between different protocols on the same subjects has shown that while absolute values may differ, good repeatability can be achieved within a given protocol.[4]

References

Technical Support Center: Data Analysis Workflow for 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the data analysis workflow for 13C tracer experiments.

Data Analysis Workflow Overview

The data analysis workflow for 13C tracer experiments is a multi-step process that transforms raw analytical data into meaningful metabolic flux information. The following diagram illustrates the key stages of this workflow.

Data Analysis Workflow for 13C Tracer Experiments cluster_0 Experimental Phase cluster_1 Data Acquisition & Processing cluster_2 Modeling & Analysis cluster_3 Interpretation exp_design 1. Experimental Design - Select 13C tracer - Define culture conditions tracer_exp 2. Tracer Experiment - Cell culture with 13C substrate - Achieve metabolic and isotopic steady state exp_design->tracer_exp sample_prep 3. Sample Preparation - Quench metabolism - Extract metabolites tracer_exp->sample_prep data_acq 4. Isotopic Labeling Measurement - GC-MS, LC-MS, or NMR analysis sample_prep->data_acq raw_data_proc 5. Raw Data Processing - Peak integration - Mass isotopomer distribution (MID) determination data_acq->raw_data_proc data_correction 6. Data Correction - Natural abundance correction raw_data_proc->data_correction flux_estimation 8. Flux Estimation - Use software (e.g., METRAN, 13CFLUX2) - Minimize deviation between measured and simulated data data_correction->flux_estimation model_dev 7. Metabolic Model Construction - Define metabolic network - Specify atom transitions model_dev->flux_estimation stat_analysis 9. Statistical Analysis - Goodness-of-fit test - Calculate confidence intervals flux_estimation->stat_analysis interpretation 10. Biological Interpretation - Relate flux changes to phenotype stat_analysis->interpretation

Caption: The general workflow of a 13C tracer experiment data analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the data analysis of 13C tracer experiments.

Problem Potential Cause Recommended Solution
Low 13C enrichment in target metabolites Inefficient tracer uptake; Short incubation time; High dilution from endogenous unlabeled pools.Increase tracer concentration or incubation time. Ensure cells are in a metabolic steady state. For metabolites with large intracellular pools, longer labeling times may be necessary.[1]
High variability between biological replicates Inconsistent cell culture conditions; Variations in sample preparation (quenching, extraction).Standardize cell culture and sample handling protocols. Ensure rapid and consistent quenching of metabolism.[1]
Inaccurate Mass Isotopomer Distribution (MID) measurements Poor mass spectrometer resolution; Incorrect data processing; Matrix effects in mass spectrometry.Use a high-resolution mass spectrometer.[1] Utilize specialized software for data processing that includes robust algorithms for natural abundance correction.[2][3] Prepare a dilution series to assess and mitigate matrix effects.[1]
Difficulty in metabolic flux model convergence Incomplete or inaccurate metabolic network model; Errors in the measured data (e.g., uptake/secretion rates, labeling data).Ensure the model includes all relevant biochemical reactions and cellular compartments.[1][4] Carefully re-examine experimental data for potential errors or outliers.[1][4]
Large confidence intervals for estimated fluxes Limited information content from the chosen tracer; Insufficient measurement data; Measurement errors.Select tracers known to provide good resolution for the pathways of interest.[4] Consider performing parallel labeling experiments with different tracers.[1][5] Re-evaluate the standard deviations of your measurements.[4]
Poor goodness-of-fit between measured and simulated data Incorrect metabolic network model (missing reactions or incorrect stoichiometry); Deviation from metabolic or isotopic steady state; Gross measurement errors.Review and refine the metabolic model.[4][5] Verify that the experimental conditions ensure a steady state.[5] Scrutinize raw data for analytical errors or outliers.[5]

Frequently Asked Questions (FAQs)

Experimental Design

  • Q1: How do I select the optimal 13C tracer for my experiment?

    • A1: The choice of the optimal 13C tracer is critical and depends on the specific metabolic pathways you aim to investigate.[4] For instance, [1,2-¹³C]glucose is often used to resolve fluxes in the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C]glucose provides a general overview of central carbon metabolism.[6][7] Using a mixture of tracers, such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, can often improve the accuracy of flux estimations.[8]

  • Q2: Is it necessary to reach an isotopic steady state?

    • A2: For many metabolic flux analysis (MFA) approaches, assuming an isotopic steady state is a core requirement.[9] This means the labeling pattern of intracellular metabolites is stable over time. The time to reach isotopic steady state varies for different metabolites, from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[10][11]

Data Acquisition and Processing

  • Q3: What are the common analytical techniques for measuring 13C labeling?

    • A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12] GC-MS and LC-MS are widely used to determine the mass isotopomer distributions (MIDs) of metabolites.[8]

  • Q4: Why is natural abundance correction important, and how is it performed?

    • A4: Naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) contribute to the measured mass isotopomer distributions.[2][12] It is crucial to correct for this natural abundance to accurately determine the enrichment from the supplied tracer.[12] This correction is typically performed using computational algorithms available in software packages like IsoCor or as part of larger MFA software suites.[2][3][13][14]

Flux Estimation and Modeling

  • Q5: What software is available for 13C metabolic flux analysis?

    • A5: Several software packages are available for flux estimation. Some commonly used tools include METRAN, 13CFLUX2, OpenFlux, and FiatFlux.[7][15][16][17][18] These packages use computational algorithms to estimate intracellular fluxes by fitting the experimental labeling data to a metabolic model.[16]

  • Q6: What should I do if my metabolic model does not fit the experimental data?

    • A6: A poor fit between the model and data suggests that the model may be incomplete or inaccurate.[4][5] First, re-examine your raw data for any measurement errors.[4] Then, critically evaluate your metabolic network model for missing reactions, incorrect stoichiometries, or unaccounted cellular compartments.[1][4][5]

Experimental Protocols

Protocol 1: Cell Culture and 13C Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture media containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]glucose) at a known concentration.

  • Tracer Introduction: When cells reach the desired confluency, replace the standard medium with the ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest.[6]

  • Metabolism Quenching: Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol). This step is critical to prevent changes in metabolite levels and labeling patterns.[9]

Protocol 2: Metabolite Extraction
  • Cell Lysis: After quenching, add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells.

  • Scraping and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Data Presentation: Quantitative Summary

The following table provides an example of how to present mass isotopomer distribution data for a key metabolite.

Metabolite Mass Isotopomer Fractional Abundance (Control) Fractional Abundance (Treatment)
Citrate M+00.050.03
M+10.100.08
M+20.350.50
M+30.200.15
M+40.250.20
M+50.040.03
M+60.010.01

Signaling Pathway Visualization

The diagram below illustrates a simplified view of central carbon metabolism, highlighting key pathways investigated in 13C tracer experiments.

Central Carbon Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP oxPPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA TCA Cycle AlphaKG α-Ketoglutarate TCA->AlphaKG Citrate->TCA Glutamine Glutamine Glutamine->AlphaKG Glutaminolysis AlphaKG->TCA

References

Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for natural ¹³C abundance in metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it crucial to correct for it in ¹³C labeling studies?

A: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For carbon, the vast majority is ¹²C, but approximately 1.1% is the heavier isotope, ¹³C.[1] In stable isotope labeling experiments, the goal is to trace the incorporation of an experimentally introduced ¹³C tracer into various metabolites. However, mass spectrometers detect the total ¹³C content in a molecule, which is a combination of the ¹³C from the tracer and the ¹³C that was naturally present.[1] Correcting for this natural abundance is essential to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes.[1][2] This correction is a critical step before data interpretation or modeling.[1]

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a specific metabolite.[1] Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (containing only ¹²C), M+1 (one ¹³C), M+2 (two ¹³Cs), and so on, up to M+n (all ¹³C) isotopologues. The MID is a vector representing the relative abundance of each of these isotopologues, and the sum of all fractions equals 1 (or 100%).[1]

Q3: How does the correction for natural ¹³C abundance work?

A: The correction is typically performed using a matrix-based approach. A correction matrix is constructed that accounts for the natural isotopic abundances of all elements present in the metabolite, including any derivatization agents used for analysis.[1][3] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution. The relationship can be expressed as:

MID_measured = C * MID_corrected

Where MID_measured is the raw data from the mass spectrometer, C is the correction matrix, and MID_corrected is the true isotopic labeling from the tracer. To find the corrected distribution, this system of linear equations is solved for MID_corrected.[1]

Q4: What information is required to perform the correction accurately?

A: To accurately correct for natural isotopic abundance, you will need the following:

  • The precise elemental formula of the metabolite fragment being analyzed, including any atoms from derivatizing agents.[1]

  • The known natural isotopic abundances of all elements in the molecule (e.g., C, H, O, N, Si).[1]

  • The measured mass isotopomer distribution of both your unlabeled control and your labeled samples.[1]

Q5: What are some common software and tools used for this correction?

A: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within larger programming environments like R or Python.[1][3] Examples include IsoCorrectoR, AccuCor, IsoCor, and ICT (Isotope Correction Toolbox).[1][3] Many in-house scripts and established software for metabolic flux analysis, such as Metran, OpenFlux, and 13CFLUX, also incorporate these correction algorithms.[4]

Troubleshooting Guide

Q6: My corrected data shows negative abundance for some isotopologues. What does this signify, and how can I resolve it?

A: Negative values in your corrected data typically indicate an issue with the raw data or the correction parameters. Here are some potential causes and solutions:

Potential CauseExplanation & Solution
Incorrect Elemental Formula An inaccurate elemental formula, including any derivatizing agents, will lead to an incorrect correction matrix. Solution: Double-check the formula used for the correction.[1]
Inaccurate Background Subtraction Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Solution: Review your background subtraction methods and, if necessary, re-process the raw data.
Poor Signal-to-Noise Ratio Low signal intensity can lead to inaccurate integration of peak areas. Solution: Optimize your mass spectrometry method to improve signal-to-noise, or if possible, increase the sample amount.[5]
Analytical Errors Issues with the mass spectrometer, such as peak distortion or integration errors, can affect the data quality. Solution: Review the raw spectral data for any signs of peak distortion or integration errors.[1]
Isotopic Impurity of the Tracer The ¹³C-labeled tracer may not be 100% pure and could contain some ¹²C. Solution: It is advisable to correct for tracer impurity if this information is available.[1][6]

Q7: How can I validate that my natural abundance correction is working correctly?

A: A reliable validation method is to analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[1][3] Significant deviations from this indicate a potential problem with your correction method or parameters.[1]

Q8: My flux estimation results in a poor goodness-of-fit. Could this be related to the natural abundance correction?

A: Yes, improper correction for natural abundance can lead to misleading results in the non-linear parameter estimation associated with ¹³C-MFA.[2] If you have ruled out other potential issues with your metabolic model and experimental data, it is worth re-evaluating your natural abundance correction procedure. Ensure all parameters are correct and that the correction has been validated with an unlabeled control.

Experimental Protocol: Correcting Mass Isotopomer Distributions

This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotopic abundance.

  • Sample Preparation and MS Analysis:

    • Culture cells in media containing both unlabeled and ¹³C-labeled substrates.[3]

    • Harvest the cells and extract the metabolites.[3]

    • If necessary, derivatize the metabolites for GC-MS analysis (e.g., using TBDMS).[3]

    • Analyze the samples using a mass spectrometer to acquire the raw mass isotopomer distributions for the metabolites of interest.[3]

    • Collect data for both unlabeled (natural abundance) and labeled samples.[1]

  • Data Extraction:

    • For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[1][3]

    • Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This gives you the measured Mass Isotopomer Distribution (MID).[1]

  • Correction Using a Matrix-Based Method:

    • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from the derivatizing agent.[1]

    • Construct the Correction Matrix: Utilize a computational tool or script to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (see table below).[1][3]

    • Apply the Correction: The measured MID (MID_measured) is a product of the correction matrix (C) and the true, corrected MID (MID_corrected). The relationship is: MID_measured = C * MID_corrected. The corrected MID is obtained by solving this equation.[1]

  • Validation and Review:

    • Apply the correction to your unlabeled control sample. The resulting corrected MID should show close to 100% for the M+0 isotopologue and near-zero values for all others.[1]

    • Review the corrected data for your labeled samples for any anomalies, such as negative values.[1]

Table 1: Natural Isotopic Abundances of Common Elements in Biological Samples

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.9
¹³C1.1
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.634
¹⁵N0.366
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200
Silicon²⁸Si92.23
²⁹Si4.68
³⁰Si3.09

Visualizations

Correction_Workflow cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Downstream Analysis exp_design 1. Isotope Labeling Experiment ms_analysis 2. Mass Spectrometry Analysis exp_design->ms_analysis raw_data 3. Raw MID Data (Labeled & Unlabeled) ms_analysis->raw_data correction 4. Natural Abundance Correction raw_data->correction corrected_data 5. Corrected MID correction->corrected_data mfa 6. Metabolic Flux Analysis corrected_data->mfa Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Corrected Data Shows Negative Values formula Incorrect Elemental Formula? start->formula background Poor Background Subtraction? start->background signal Low Signal-to-Noise Ratio? start->signal verify_formula Verify & Correct Formula formula->verify_formula reprocess_data Re-process Raw Data background->reprocess_data optimize_ms Optimize MS Method signal->optimize_ms

References

Technical Support Center: Quantifying Metabolic Fluxes In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the in vivo quantification of metabolic fluxes.

Troubleshooting Guides

This section addresses specific technical and analytical challenges that may arise during in vivo metabolic flux analysis experiments.

Experimental & Analytical Issues

Q1: My flux estimations have large confidence intervals. What are the likely causes in my experimental design?

A1: Large confidence intervals in flux estimations often point to a suboptimal experimental design that fails to sufficiently constrain the metabolic model. Common causes include:

  • Inadequate Tracer Selection: The choice of a ¹³C-labeled tracer is critical for resolving specific fluxes.[1] There isn't a single tracer that is optimal for all metabolic pathways.[1] For example, ¹³C-glucose tracers are effective for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, whereas ¹³C-glutamine tracers offer better resolution for the TCA cycle.[1]

    • Recommendation: To enhance the resolution across multiple pathways, consider conducting parallel labeling experiments with different tracers.[1] A combination of [1,2-¹³C]glucose and [U-¹³C]glutamine, for instance, can provide a more comprehensive flux map.[1]

  • Non-Isotopic Steady State: A fundamental assumption in many ¹³C-Metabolic Flux Analysis (MFA) models is that the system has achieved an isotopic steady state, where the labeling patterns of metabolites remain stable over time.[1] Violating this assumption will lead to inaccurate flux calculations.[1]

    • Recommendation: To validate the assumption of an isotopic steady state, measure isotopic labeling at multiple time points after introducing the tracer.[1] If the labeling is consistent, the assumption is valid. If not, you may need to use non-stationary ¹³C-MFA methods.[1]

  • Insufficient Measurement Data: The precision of flux estimation improves with a greater number of redundant measurements to constrain the model.[1]

    • Recommendation: A standard tracer experiment should aim to collect 50 to 100 isotope labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes.[2]

Q2: My mass spectrometry data has a low signal-to-noise ratio. What can I do?

A2: A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements.[1] Consider the following troubleshooting steps:

  • Increase Sample Amount: If feasible, increase the amount of biological material for each sample.[1]

  • Optimize Mass Spectrometry Method: Fine-tune the mass spectrometer settings, such as ionization source parameters and collision energies for tandem MS, to boost the signal for your target metabolites.[1]

  • Improve Chromatography: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve better peak shape and separation from compounds that may cause interference.[1]

Modeling & Data Analysis Issues

Q3: The goodness-of-fit between my experimental data and the model predictions is poor. What are the common reasons?

A3: A poor goodness-of-fit suggests that the model does not accurately represent the biological system. Common reasons for this discrepancy include:

  • Incorrect Metabolic Network Model: The model may be missing important metabolic reactions or pathways, or the reaction stoichiometries and atom transitions may be incorrect.[1] This can be an opportunity to use the model as a tool to discover new metabolic activities.[1]

    • Troubleshooting: Double-check all reaction equations and atom mappings in your model.[1]

  • Inaccurate Measurement Data: Errors in analytical measurements will result in a poor fit.[1]

    • Troubleshooting: Review your raw data for any anomalies or outliers. Ensure that your analytical methods are validated and reproducible.[1]

  • Incorrect Error Model: The statistical weights assigned to your measurements may not accurately reflect the true measurement errors.[1]

    • Troubleshooting: Re-evaluate the standard deviations of your measurements and ensure they are correctly incorporated into the flux estimation algorithm.[1]

Q4: My flux estimation algorithm converges to different solutions with different initial guesses. How can I address this?

A4: This issue, known as multi-modality, suggests that the optimization problem has multiple local minima.

  • Troubleshooting: Employ a global optimization algorithm or use multiple starting points for the optimization to increase the likelihood of finding the global minimum.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "metabolomics" and "metabolic flux"?

Q2: How do I select the optimal ¹³C tracer for my experiment?

A2: The optimal tracer depends on the specific metabolic pathways you aim to investigate.[1]

  • For upper central metabolism (Glycolysis, Pentose Phosphate Pathway): A mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., a 4:1 mixture) is often effective.[1][2]

  • For the TCA Cycle: [U-¹³C]glutamine can provide better resolution.[1]

  • General Strategy: It is often beneficial to evaluate different tracers. For example, one study found that [1,2-¹³C]glucose was optimal for glycolysis and the pentose phosphate pathway, while [4,5,6-¹³C]glucose provided the best accuracy for TCA cycle flux.[2][5]

Q3: What are the key assumptions of ¹³C-MFA?

A3: The most common form of ¹³C-MFA, known as stationary ¹³C-MFA, relies on two key assumptions:[5]

  • Metabolic Steady State: All intracellular metabolite concentrations and metabolic fluxes are constant over time.[5]

  • Isotopic Steady State: The isotopic labeling patterns of all metabolites are stable and no longer changing.[5] If these assumptions are not met, dynamic MFA (DMFA) or non-stationary MFA (INST-MFA) methods may be required.[1][6]

Q4: How can I validate my metabolic flux results?

  • Goodness-of-Fit Test: The chi-square (χ²) test is a widely used statistical method to assess how well the model-predicted labeling patterns fit the experimental data.[7][8]

  • Comparison with Independent Measurements: Compare calculated flux values with independently measured rates where possible.[7]

  • Confidence Interval Analysis: This determines the range within which the true value of each estimated flux is likely to lie, providing a measure of the precision of your estimates.[8][9]

Quantitative Data Summary

Table 1: Comparison of Common Isotopic Tracers for Central Carbon Metabolism
Tracer(s)Target PathwaysAdvantagesDisadvantages
[1,2-¹³C] Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high resolution for the upper part of central metabolism.[5]Poor estimation of TCA cycle fluxes.[2]
[U-¹³C] Glucose Glycolysis, PPP, TCA CycleLabels all carbons, providing broad coverage of central carbon metabolism.Can sometimes result in ambiguous labeling patterns for specific pathways.
[U-¹³C] Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationOffers excellent resolution for TCA cycle and related pathways.[1]Provides limited information on glycolytic fluxes.
Mixture of [1-¹³C] & [U-¹³C] Glucose Glycolysis, PPPA common mixture (e.g., 4:1) performs well for upper central metabolism.[2]May still have poor resolution for certain anaerobic reactions and the TCA cycle.[2]

Experimental Protocols

Protocol: General Workflow for In Vivo ¹³C Metabolic Flux Analysis

This protocol outlines the key steps for a typical in vivo stable isotope tracing experiment.

1. Experimental Design and Tracer Selection

  • Clearly define the biological question and the metabolic pathways of interest.[10]

  • Select the appropriate stable isotope tracer(s) based on the target pathways.[10] Computational tools can assist in determining the optimal tracer or combination of tracers.[9]

2. Tracer Administration

  • Administer the chosen stable isotope tracer to the model organism.[10]

  • Common methods of administration include intravenous infusion, injection, or incorporation into the diet.[10]

3. Achieving Steady State

  • Allow sufficient time for the tracer to distribute and for the metabolic system to reach both a metabolic and isotopic steady state.[8]

  • The time required will vary depending on the organism, tissue, and metabolic pathway being studied. It is crucial to empirically determine this by collecting samples at multiple time points.[1]

4. Sample Collection and Quenching

  • Collect tissue or blood samples from the model organism.[10]

  • Immediately quench all metabolic activity to preserve the in vivo metabolic state.[8] This is often achieved by flash-freezing the samples in liquid nitrogen.

5. Metabolite Extraction

  • Extract metabolites from the collected tissues. This typically involves homogenization in a cold solvent (e.g., a methanol/chloroform/water mixture).

6. Analytical Measurement

  • Analyze the isotopic labeling patterns of the extracted metabolites.[8]

  • Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

7. Data Analysis and Flux Estimation

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.[8]

  • Use the corrected mass isotopomer distributions and measured extracellular rates (e.g., nutrient uptake, product secretion) as inputs for a computational flux estimation software (e.g., INCA, 13CFLUX2).[8]

  • The software uses an iterative process to find the set of metabolic fluxes that best explains the experimental data.[2]

8. Statistical Validation

  • Perform statistical tests, such as the chi-square goodness-of-fit test, to validate the flux map.[8]

  • Calculate confidence intervals for the estimated fluxes to assess their precision.[8]

Visualizations

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Experimental Design (Tracer Selection) B 2. Tracer Administration (e.g., Infusion) A->B C 3. Sample Collection & Metabolic Quenching B->C D 4. Analytical Measurement (e.g., GC-MS, LC-MS) C->D E 5. Data Processing (Correction for Natural Abundance) D->E Raw Data F 6. Flux Estimation (Software: INCA, etc.) E->F G 7. Statistical Validation (Goodness-of-Fit, Confidence Intervals) F->G H Validated Flux Map G->H Final Flux Map

Caption: General workflow for an in vivo ¹³C metabolic flux analysis experiment.

G cluster_model Model Issues cluster_data Data Issues cluster_error Error Model Issues Start Poor Goodness-of-Fit (High Chi-Square Value) A Is the metabolic network model correct? Start->A A_Yes Yes A->A_Yes Yes A_No No A->A_No No B Are the measurement data accurate? A_Yes->B A_Sol Revise model: - Check atom transitions - Add missing reactions A_No->A_Sol F Re-run Flux Estimation A_Sol->F B_Yes Yes B->B_Yes Yes B_No No B->B_No No C Are measurement errors modeled correctly? B_Yes->C B_Sol Review raw data: - Check for outliers - Validate analytical methods B_No->B_Sol B_Sol->F C_No No C->C_No No End Acceptable Fit C->End Yes C_Sol Re-evaluate standard deviations of measurements C_No->C_Sol C_Sol->F F->Start Re-evaluate

Caption: Troubleshooting flowchart for a poor goodness-of-fit in flux analysis.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glc Glucose (6C) G6P G6P (6C) Glc->G6P F6P F6P (6C) G6P->F6P R5P R5P (5C) G6P->R5P CO2 loss FBP FBP (6C) F6P->FBP GAP GAP (3C) FBP->GAP PYR Pyruvate (3C) GAP->PYR AcCoA Acetyl-CoA (2C) PYR->AcCoA R5P->F6P R5P->GAP CIT Citrate (6C) AcCoA->CIT AKG α-KG (5C) CIT->AKG CO2 loss MAL Malate (4C) AKG->MAL CO2 loss MAL->CIT

Caption: Simplified diagram of central carbon metabolism pathways.

References

Technical Support Center: Optimizing Cell Lysis for Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis and metabolite extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure robust and reproducible metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cell lysis in metabolomics?

The main objective of cell lysis for metabolite extraction is to efficiently disrupt the cell membrane and/or cell wall to release the intracellular metabolites while simultaneously quenching all enzymatic activity to preserve the metabolic snapshot of the cells at the time of harvesting.[1][2]

Q2: Which is the best method for harvesting adherent cells for metabolomics?

Scraping cells after flash-freezing in liquid nitrogen is often recommended over trypsinization.[1][3] Trypsin treatment can cause significant leakage of intracellular metabolites and alter metabolic profiles.[4][5][6] If scraping is not feasible, "gentle" dissociation reagents like Accutase or EDTA can be considered, but require careful optimization to minimize metabolite leakage during longer incubation times.[5][6]

Q3: How many cells are required for a typical metabolomics experiment?

A minimum of 1 million cells is generally recommended for metabolomic analysis.[7] However, for comprehensive metabolite coverage, collecting 10 million cells is often suggested.[1] The optimal cell number can vary depending on the cell type, size, and the specific metabolites of interest.

Q4: Why is quenching an essential step in metabolite extraction?

Quenching rapidly halts all enzymatic activity within the cells, effectively freezing the metabolic state at the moment of harvesting.[1][2] This is crucial because metabolite turnover can be extremely fast, on the order of seconds for some compounds like ATP.[2] Inadequate quenching can lead to significant alterations in metabolite profiles, yielding non-physiological results.

Q5: Can I use RIPA buffer for metabolite extraction?

No, RIPA buffer is not recommended for metabolomics. The high salt and detergent content can interfere with downstream analytical techniques like mass spectrometry and can also lead to the precipitation of metabolites.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Metabolite Yield Incomplete cell lysis.- For tough-to-lyse cells (e.g., yeast, bacteria with thick walls), consider combining mechanical disruption (bead beating, sonication) with chemical or enzymatic lysis.[9][10] - Ensure sufficient lysis buffer volume for the cell pellet size. - Optimize incubation time and temperature for the chosen lysis method.[11]
Metabolite leakage during harvesting (adherent cells).- Avoid trypsinization. Use cell scraping on a frozen plate.[3][4] - If washing is necessary, use ice-cold PBS and perform the wash step as quickly as possible (<10 seconds).[2]
Degradation of metabolites.- Ensure rapid and effective quenching with pre-chilled solvents (-20°C to -80°C) or liquid nitrogen.[12][13] - Keep samples on dry ice or at -80°C throughout the extraction process.[14] - Consider adding protease and phosphatase inhibitors to the lysis buffer, especially for protein-rich samples.[11]
High Variability Between Replicates Inconsistent cell numbers.- Normalize metabolite levels to a stable cellular component like total protein or DNA content.[7]
Inconsistent quenching or extraction timing.- Standardize the time for each step of the protocol for all samples.
Incomplete removal of extracellular media.- For adherent cells, wash gently with ice-cold PBS before quenching.[15] - For suspension cells, centrifugation and resuspension in a cold buffer can help remove media components.
"Sticky" or Viscous Cell Lysate Release of DNA from lysed cells.- Add DNase I to the lysis buffer to digest the DNA.[16] Ensure Mg2+ is present as it is a cofactor for DNase I.
Poor Peak Shapes in LC-MS Analysis High salt concentration in the final extract.- If using salt-based buffers, perform a desalting step (e.g., solid-phase extraction) before analysis.
Incompatible reconstitution solvent.- Ensure the final dried extract is redissolved in a solvent compatible with the initial mobile phase of your chromatography method.[17]
No Metabolites Detected Dilution of the sample.- Ensure the starting cell number is adequate.[18] - Concentrate the final extract using a SpeedVac or nitrogen stream if necessary.[1]
Loss of metabolites during sample preparation.- Review the extraction protocol to identify potential steps where metabolites could be lost (e.g., incomplete precipitation, accidental discarding of supernatant).[18]
Solubility issues during reconstitution.- Try different reconstitution solvents to ensure all metabolites of interest are solubilized.[18]

Quantitative Data on Lysis Methods

The choice of lysis method can significantly impact the extraction efficiency of different classes of metabolites. The following table summarizes a comparison of common extraction methods for yeast metabolomics.

Extraction Method Metabolite Class Relative Extraction Efficiency Reference
Boiling Ethanol Amino Acids, Organic AcidsHigh[19]
Phosphorylated Sugars, NucleotidesHigh[19]
Cold Methanol (B129727)/Acetonitrile/Water Amino Acids, Organic AcidsHigh[19]
Phosphorylated Sugars, NucleotidesSignificantly Lower than Boiling Ethanol[19]
Chloroform-Methanol Broad Coverage (Polar & Non-polar)Good[20]
Hot Water Polar MetabolitesGood, but potential for enzymatic degradation if not rapid[20]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted for the extraction of polar metabolites from adherent mammalian cells for LC-MS analysis.

Materials:

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol in water (HPLC-grade).[14]

  • Phosphate-buffered saline (PBS), ice-cold.

  • Cell scrapers.

  • Dry ice.

  • Microcentrifuge tubes.

Procedure:

  • Remove the culture medium from the cell culture dish.

  • Wash the cells twice with a sufficient volume of ice-cold PBS to remove any remaining media. Aspirate the PBS completely after the final wash.

  • Place the culture dish on a bed of dry ice to rapidly quench metabolism.[14]

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to the dish.

  • Incubate the dish at -80°C for 15 minutes.[12]

  • On dry ice, use a cell scraper to scrape the cells into the methanol.[14]

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

  • Transfer the supernatant containing the metabolites to a new clean tube.

  • The extract can be stored at -80°C or dried down under a stream of nitrogen or using a SpeedVac for subsequent analysis.[15]

Protocol 2: Metabolite Extraction from Bacterial Cultures

This protocol is suitable for extracting intracellular metabolites from bacterial cultures.[21]

Materials:

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile:Methanol:Water (2:2:1 ratio, HPLC-grade).[21]

  • Vacuum filtration apparatus with a 0.2 µm filter.

  • Forceps.

  • Petri dishes.

  • Dry ice.

Procedure:

  • Pre-chill petri dishes containing 1.5 mL of the extraction solvent on dry ice.[21]

  • Set up the vacuum filtration system.

  • Rapidly filter a known volume of the bacterial culture to capture the cells on the filter membrane.

  • Immediately transfer the filter with the captured cells into the pre-chilled petri dish with the extraction solvent.

  • Ensure the filter is submerged and swirl gently to facilitate extraction.

  • Transfer the liquid extract into a clean, pre-chilled microcentrifuge tube.

  • Centrifuge the extract at maximum speed for 5 minutes to pellet any cellular debris.[21]

  • Carefully transfer the supernatant to a new tube for analysis.

Visualizations

experimental_workflow_adherent_cells Workflow for Adherent Cell Metabolite Extraction cluster_harvesting Cell Harvesting & Quenching cluster_extraction Extraction cluster_processing Sample Processing wash Wash with ice-cold PBS quench Quench on Dry Ice wash->quench add_solvent Add pre-chilled 80% Methanol quench->add_solvent incubate Incubate at -80°C add_solvent->incubate scrape Scrape Cells incubate->scrape vortex Vortex scrape->vortex centrifuge Centrifuge (14,000 x g, 4°C) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis analysis collect->analysis Ready for Analysis

Caption: Workflow for Adherent Cell Metabolite Extraction.

troubleshooting_logic Troubleshooting Low Metabolite Yield start Low Metabolite Yield check_lysis Was cell lysis complete? start->check_lysis check_harvesting Was harvesting method appropriate? check_lysis->check_harvesting Yes improve_lysis Optimize Lysis: - Combine methods - Increase buffer volume - Optimize time/temp check_lysis->improve_lysis No check_degradation Was quenching rapid and effective? check_harvesting->check_degradation Yes improve_harvesting Optimize Harvesting: - Use scraping instead of trypsin - Minimize wash times check_harvesting->improve_harvesting No improve_quenching Optimize Quenching: - Use pre-chilled solvents - Keep samples on dry ice check_degradation->improve_quenching No

Caption: Troubleshooting Logic for Low Metabolite Yield.

References

dealing with overlapping peaks in 13C NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 13C NMR Spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common issues encountered during 13C NMR experiments, with a particular focus on resolving overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 13C NMR spectrum overlapping?

A1: Peak overlapping in 13C NMR spectra primarily occurs when a molecule contains multiple carbon atoms in chemically similar environments. This results in very close chemical shifts, causing the signals to merge.[1] While 13C NMR generally offers a wider spectral dispersion compared to 1H NMR, overlap can still be a significant issue in complex molecules with many similar carbon atoms, such as long aliphatic chains or molecules with multiple aromatic rings.[2][3]

Q2: What are the initial simple steps I can take to improve the resolution of my 13C NMR spectrum?

A2: Before proceeding to more advanced techniques, simple adjustments to your experimental setup can often improve peak resolution:

  • Optimize Acquisition Parameters: Fine-tuning parameters like the relaxation delay (D1), acquisition time (AQ), and the number of scans (NS) can enhance the signal-to-noise ratio and resolution.[4][5] For routine spectra, a 30° or 45° pulse angle is often a good compromise.[6]

  • Increase Sample Concentration: A higher concentration of the analyte can improve the signal-to-noise ratio, which can indirectly help in resolving closely spaced peaks.[6]

  • Change the Solvent: Using a different deuterated solvent can induce small changes in the chemical shifts of your compound, potentially separating overlapping signals.[7]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter chemical shifts, which may be effective if conformational changes are contributing to the overlap.[7]

Troubleshooting Guide: Dealing with Overlapping Peaks

Issue: My 13C NMR spectrum has a cluster of overlapping peaks, and I cannot assign individual carbon signals.

This is a common challenge, especially with large molecules or those containing repetitive structural units. The following troubleshooting steps provide a systematic approach to resolving peak overlap, from simple spectral editing techniques to more advanced multi-dimensional experiments.

Solution 1: Use DEPT to Differentiate Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for distinguishing between CH, CH₂, and CH₃ groups, which can help in assigning peaks within an overlapped region.[8] Quaternary carbons are not observed in DEPT spectra.[9]

Experimental Protocol: DEPT

  • Acquire a Standard 13C Spectrum: First, run a standard broadband-decoupled 13C NMR spectrum to identify the chemical shifts of all carbon atoms.[8]

  • Run DEPT Experiments: Perform a series of DEPT experiments, typically DEPT-45, DEPT-90, and DEPT-135.[10]

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) with a positive phase.[9]

    • DEPT-90: Shows only CH (methine) carbons with a positive phase.[8][9]

    • DEPT-135: Shows CH and CH₃ carbons with a positive phase and CH₂ carbons with a negative (inverted) phase.[8][9]

  • Analyze the Spectra: By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, you can determine the multiplicity of each carbon signal.[11]

Data Presentation: Interpreting DEPT Spectra

Carbon TypeDEPT-135 SignalDEPT-90 SignalStandard 13C Signal
CH₃ PositiveAbsentPresent
CH₂ NegativeAbsentPresent
CH PositivePositivePresent
Quaternary (C) AbsentAbsentPresent

Caption: Comparison of expected signals in different 13C NMR experiments.

DEPT_Workflow cluster_input Input cluster_experiments DEPT Experiments cluster_analysis Analysis cluster_output Output Overlapping_Spectrum Overlapping 13C Spectrum DEPT_135 DEPT-135 Overlapping_Spectrum->DEPT_135 DEPT_90 DEPT-90 Overlapping_Spectrum->DEPT_90 Standard_13C Standard 13C Overlapping_Spectrum->Standard_13C Compare Compare Spectra DEPT_135->Compare DEPT_90->Compare Standard_13C->Compare CH3 Identify CH3 (Positive in DEPT-135, Absent in DEPT-90) Compare->CH3 CH2 Identify CH2 (Negative in DEPT-135) Compare->CH2 CH Identify CH (Positive in DEPT-135 & 90) Compare->CH Quaternary Identify Quaternary C (Present in 13C, Absent in DEPT) Compare->Quaternary

Caption: Workflow for using DEPT to differentiate carbon multiplicities.

Solution 2: Employ 2D NMR Techniques

Two-dimensional (2D) NMR experiments can resolve overlapping peaks by spreading the signals across two frequency axes.[12][13] For 13C NMR, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.[14]

Experimental Protocol: 1H-13C HSQC

The HSQC experiment correlates each proton signal with the carbon to which it is directly attached.[15]

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent.

  • Acquire a 1H Spectrum: Obtain a standard 1D 1H NMR spectrum to determine the spectral width and center for the proton dimension.[16]

  • Set up the HSQC Experiment:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[15]

    • Set the 1H spectral width and center based on the 1D spectrum.[16]

    • Set the 13C spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).[15]

    • The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.[15]

  • Data Acquisition and Processing: Acquire the 2D data and process it with appropriate window functions.

Experimental Protocol: 1H-13C HMBC

The HMBC experiment reveals correlations between protons and carbons that are two to three bonds away.[15][17]

  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Set up the HMBC Experiment:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[15]

    • Use the same spectral widths as for the HSQC experiment.[15]

    • The experiment is optimized for a long-range coupling constant (ⁿJCH), with a typical starting value of 8 Hz.[15][18]

  • Data Acquisition and Processing: Acquire the 2D data and process it.

TwoD_NMR_Logic Start Overlapping 13C Peaks HSQC Run 1H-13C HSQC Start->HSQC Assign_Protonated Assign Directly Bonded C-H Pairs HSQC->Assign_Protonated HMBC Run 1H-13C HMBC Assign_Long_Range Assign Long-Range C-H Correlations (2-3 bonds) HMBC->Assign_Long_Range Assign_Protonated->HMBC Connect_Fragments Connect Molecular Fragments and Assign Quaternary Carbons Assign_Long_Range->Connect_Fragments End Resolved Peak Assignments Connect_Fragments->End

Caption: Logical relationship of 2D NMR experiments for peak assignment.

Solution 3: Utilize Lanthanide Shift Reagents

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[19] The magnitude of this shift is dependent on the distance of the nucleus from the lanthanide ion, which can help to resolve overlapping peaks.[20]

Experimental Protocol: Using Lanthanide Shift Reagents

  • Initial Spectrum: Acquire a standard 13C NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).[19][20]

  • Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.[19]

  • Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube containing your sample.[19]

  • Acquire Spectra: After each addition, gently mix the solution and acquire a new 13C NMR spectrum.[19]

  • Monitor Shifts: Observe the changes in chemical shifts. The signals will spread out, hopefully resolving the overlap.

Data Presentation: Effect of Lanthanide Shift Reagents

The magnitude of the induced shift can vary significantly depending on the specific lanthanide used.

LanthanideDirection of ShiftRelative Shift Magnitude
Eu(III) DownfieldSmallest
Pr(III) UpfieldModerate
Yb(III) DownfieldModerate
Dy(III) UpfieldLargest

Table based on information from[21].

Caution: Lanthanide shift reagents can cause line broadening, and their effectiveness depends on the presence of a Lewis basic site in the molecule for coordination.[20]

Solution 4: Advanced Data Processing

Various computational methods can be applied to NMR data to help resolve overlapping peaks. These techniques include deconvolution algorithms and Fourier transformation modifications.[12] Specialized software can be used to distinguish between closely positioned signals, enhancing spectral resolution.[12] In some cases, non-uniform sampling (NUS) can be employed during acquisition to achieve higher resolution in the indirect dimension of 2D experiments.[22]

References

Validation & Comparative

A Researcher's Guide to Validating Metabolic Flux Models with 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

At the core of 13C-MFA is the introduction of substrates labeled with the stable isotope 13C into a biological system.[3] As cells metabolize these labeled substrates, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and the relative flux through each.[1][3] The accuracy of the resulting flux map is critically dependent on the experimental design, the choice of isotopic tracer, and the computational tools used for data analysis.[3][4]

Comparing 13C Tracers for Optimal Flux Resolution

The selection of an appropriate 13C tracer is a crucial step that significantly influences the precision of flux estimations for different metabolic pathways.[4][5] The ideal tracer provides maximal information about the metabolic pathways of interest. Below is a comparison of commonly used 13C-labeled glucose and glutamine tracers, highlighting their strengths in resolving fluxes in central carbon metabolism.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for estimating fluxes in both glycolysis and the PPP.[3][4][5] The specific labeling pattern helps to distinguish between these interconnected pathways.May offer less resolution for the TCA cycle compared to other tracers.[5]
[U-¹³C₆]glucose Glycolysis, TCA Cycle, Biosynthetic PathwaysLabels all carbons, offering a comprehensive overview of glucose metabolism and its contribution to various downstream pathways, including amino acid and fatty acid synthesis.[5][6]The complex labeling patterns can sometimes make it difficult to resolve specific fluxes without complementary tracer experiments.
[1-¹³C]glucose & [6-¹³C]glucose Glycolysis, PPPHistorically used and well-characterized. Can provide specific information about the entry of glucose into different pathways.Generally outperformed by [1,2-¹³C₂]glucose in terms of the precision of flux estimates for the PPP.[4]
[U-¹³C₅]glutamine TCA Cycle, Anaplerosis, Amino Acid MetabolismExcellent for probing the TCA cycle and anaplerotic reactions, which are crucial in many cell types, especially cancer cells.[4][6]Provides limited information on glycolytic and PPP fluxes.

Methodological Approaches to 13C-MFA

The validation of metabolic flux models can be approached through different experimental and computational strategies. The choice of method depends on the biological system and the specific research questions.

MethodDescriptionKey Features
Stationary State 13C-MFA (SS-MFA) Assumes the metabolic system is at a steady state, where intracellular metabolite concentrations and fluxes are constant over time.[1]This is the most common approach. It involves a single time-point measurement after the system has reached isotopic equilibrium.
Isotopically Non-Stationary 13C-MFA (INST-MFA) Analyzes the transient labeling dynamics of metabolites before the system reaches isotopic steady state.[1]Provides additional information that can help to resolve fluxes that are difficult to determine with SS-MFA, such as those in pathways with large metabolic pools.
Parallel Labeling Experiments Involves conducting multiple experiments with different 13C tracers under identical conditions.[7][8]This approach significantly improves the precision and accuracy of flux estimations by providing more constraints on the metabolic model.[7]
Flux Balance Analysis (FBA) A constraint-based modeling approach that predicts metabolic flux distributions at a steady state without requiring isotopic labeling data.Can be used for genome-scale models and to generate hypotheses that can be tested with 13C-MFA.[7]

Software for Metabolic Flux Analysis: A Comparative Overview

Several software packages are available to perform the complex calculations required for 13C-MFA. The choice of software depends on the complexity of the metabolic model, the type of labeling data, and the desired features.

SoftwareKey FeaturesAvailability
INCA (Isotopomer Network Compartmental Analysis) Supports both stationary and non-stationary MFA.[9] Includes tools for experimental design and statistical analysis.[9]MATLAB-based, freely available for non-commercial use.[9]
13CFLUX2 High-performance software suite designed for large-scale and high-throughput 13C-MFA applications.[10][11] Supports multicore CPUs and compute clusters.[10]C++ based with Java and Python add-ons, available for Linux/Unix.[11]
Metran One of the earlier, well-established software packages for 13C-MFA.[2]Part of the 13CFLUX2 suite.
OpenFlux Open-source software for 13C-MFA modeling.[2]Available for various platforms.

Experimental Protocols

The success of a 13C-MFA study relies on meticulous experimental execution. Below is a generalized protocol for a typical experiment with mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To achieve an isotopic steady state by culturing cells in a medium containing a 13C-labeled tracer.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom 13C-labeling medium (lacking the unlabeled version of the tracer substrate)

  • 13C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in culture plates and grow in standard medium until they reach the desired confluence (typically mid-log phase).

  • Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

  • Replace the standard medium with the pre-warmed 13C-labeling medium containing the isotopic tracer.

  • Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell type and the turnover rates of the metabolites of interest and should be determined empirically.

  • At the end of the labeling period, proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quickly aspirate the labeling medium.

  • Immediately add the cold quenching solution to arrest all enzymatic reactions.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at a low speed to pellet the cells.

  • Remove the supernatant and add the extraction solvent to the cell pellet.

  • Vortex thoroughly and incubate to ensure complete extraction.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for MS analysis.

Visualizing the Workflow and Metabolic Pathways

Diagrams are essential for understanding the complex workflows and metabolic networks involved in 13C-MFA.

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis Tracer_Selection 13C Tracer Selection Model_Definition Metabolic Model Definition Tracer_Selection->Model_Definition Cell_Culture Cell Culture Model_Definition->Cell_Culture Isotopic_Labeling Isotopic Labeling Cell_Culture->Isotopic_Labeling Metabolite_Extraction Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry Metabolite_Extraction->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Flux_Estimation Flux Estimation Data_Processing->Flux_Estimation Model_Validation Model Validation Flux_Estimation->Model_Validation

Caption: A typical experimental workflow for 13C-Metabolic Flux Analysis.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose (13C) G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5P G6P->R5P PYR Pyruvate F6P->PYR AcCoA Acetyl-CoA PYR->AcCoA Citrate Citrate AcCoA->Citrate aKG α-Ketoglutarate Citrate->aKG aKG->Citrate Glutamine Glutamine (13C) Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Key pathways in central carbon metabolism traced by 13C-MFA.

Conclusion

The validation of metabolic flux models using 13C tracers is a multi-faceted process that requires careful consideration of experimental design, tracer selection, and computational analysis. By leveraging the appropriate tools and methodologies, researchers can generate high-quality, reproducible data that provides deep insights into the workings of cellular metabolism. The use of parallel labeling experiments and advanced software tools continues to enhance the precision and reliability of 13C-MFA, making it an indispensable technique in modern biological and biomedical research.

References

comparing Sodium 2-oxopropanoate-13C with [1-13C]pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Sodium [1-¹³C]pyruvate for Metabolic Research

An Objective Evaluation of a Key Metabolic Tracer

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is critical. This guide provides a comprehensive overview of Sodium [1-¹³C]pyruvate, a non-radioactive, isotopically labeled compound central to real-time, in vivo metabolic imaging.

Understanding the Nomenclature: Sodium 2-oxopropanoate-¹³C vs. [1-¹³C]pyruvate

It is essential to clarify that "Sodium 2-oxopropanoate-¹³C" and "Sodium [1-¹³C]pyruvate" are synonymous terms for the same molecule.[1][2][3] "2-oxopropanoate" is the systematic IUPAC name for pyruvate (B1213749), the conjugate base of pyruvic acid.[1] The "[1-¹³C]" notation specifies that the carbon atom at the first position (the carboxyl carbon) is the stable, heavy isotope Carbon-13.[4] Commercially, this compound is supplied as a solid sodium salt.[4][5]

Chemical and Physical Properties

A summary of the key physicochemical properties of Sodium [1-¹³C]pyruvate is presented below.

PropertyValue
Chemical Formula CH₃CO¹³CO₂Na
Molecular Weight 111.04 g/mol [2][3][4][5]
Isotopic Purity ≥99 atom % ¹³C[4]
Form Solid[4]
Melting Point >300 °C[4]
Storage Temperature 2-8°C, protected from light[2][4][5]
CAS Number 87976-71-4[2][3][4][5]

Core Application: Hyperpolarized ¹³C Magnetic Resonance Imaging

The primary application of Sodium [1-¹³C]pyruvate is as a probe for metabolic imaging, particularly with hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS).[6] This technique, utilizing dissolution Dynamic Nuclear Polarization (dDNP), dramatically enhances the ¹³C MR signal by over 10,000-fold, enabling real-time visualization of metabolic pathways in vivo.[7][8][9][10]

Following intravenous injection, the metabolic conversion of hyperpolarized [1-¹³C]pyruvate into downstream metabolites like [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate can be tracked dynamically.[9][11][12] This provides a powerful tool for investigating cellular metabolism non-invasively.[13]

Key Metabolic Conversions

The fate of the ¹³C label from pyruvate provides specific insights into distinct metabolic fluxes:

  • [1-¹³C]pyruvate → [1-¹³C]lactate: Catalyzed by lactate (B86563) dehydrogenase (LDH), this conversion is a key indicator of glycolytic activity. Elevated lactate production, known as the Warburg effect, is a hallmark of many cancers.[7][13]

  • [1-¹³C]pyruvate → [1-¹³C]alanine: This reaction is catalyzed by alanine (B10760859) transaminase (ALT) and reflects amino acid metabolism.[14]

  • [1-¹³C]pyruvate → ¹³CO₂ (detected as H¹³CO₃⁻): The conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex releases the ¹³C label as ¹³CO₂, which is rapidly converted to [¹³C]bicarbonate.[11][15] This pathway is a direct measure of mitochondrial oxidative phosphorylation and entry into the TCA (Krebs) cycle.[15][16]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the utility of [1-¹³C]pyruvate, the following diagrams illustrate its metabolic fate and the typical workflow for a hyperpolarized ¹³C MRI experiment.

Metabolic fate of injected [1-¹³C]pyruvate.

HP_MRI_Workflow cluster_prep Probe Preparation cluster_imaging Imaging Protocol A 1. Mix [1-13C]Pyruvic Acid with Trityl Radical B 2. Insert into Polarizer (~1.4 K, ~3.35 T) A->B C 3. Microwave Irradiation (Dynamic Nuclear Polarization) B->C D 4. Rapid Dissolution & Neutralization C->D E 5. Quality Control (pH, Temp, Concentration) D->E Transfer to Scanner F 6. Intravenous Injection of Hyperpolarized Probe E->F G 7. Dynamic 13C MR Image Acquisition F->G H 8. Data Processing & Metabolic Ratio Mapping G->H

Workflow for a hyperpolarized ¹³C MRI experiment.

Performance Data in Oncological Research

Hyperpolarized [1-¹³C]pyruvate MRI has shown significant promise in oncology for cancer detection, grading, and monitoring treatment response.[7] Preclinical and clinical studies have demonstrated increased lactate labeling in tumors compared to healthy tissue.[7]

ApplicationFindingModel / Patient Population
Prostate Cancer Detection Increased [1-¹³C]lactate/[1-¹³C]pyruvate ratio in tumor regions compared to healthy tissue.[10][17]Human Prostate Cancer Patients[10][17]
Prostate Cancer Grading Higher lactate labeling associated with higher-grade tumors.Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model[7]
Brain Tumor Metabolism Increased lactate and decreased bicarbonate production observed in glioma lesions.[18][19]Human Glioma Patients[19]
Treatment Response A decrease in the [1-¹³C]lactate/[1-¹³C]pyruvate ratio can be an early indicator of successful therapy.[17]Preclinical Cancer Models[17]
Pancreatic Cancer A decrease in the [1-¹³C]alanine/[1-¹³C]lactate ratio was observed in the progression from precursor lesions to adenocarcinoma.[7]Preclinical Pancreatic Cancer Model[7]

Experimental Protocols

General Protocol for Hyperpolarization and In Vivo MRI

This section outlines a generalized protocol for the use of hyperpolarized [1-¹³C]pyruvate in preclinical MRI studies, based on common practices.[12][20][21][22][23]

1. Sample Preparation:

  • A mixture is prepared containing [1-¹³C]pyruvic acid, an electron paramagnetic agent (e.g., 15 mM trityl radical OX063), and optionally a gadolinium-based contrast agent (e.g., 1.5 mM Dotarem).[12][22]

  • Approximately 35-45 mg of this mixture is used for polarization.[12]

2. Hyperpolarization via dDNP:

  • The sample is inserted into a DNP polarizer (e.g., HyperSense).[23]

  • The sample is cooled to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).[22]

  • The sample is irradiated with microwaves for 60-90 minutes to transfer polarization from the electron spins of the radical to the ¹³C nuclear spins.[23]

3. Dissolution and Formulation:

  • The polarized solid is rapidly dissolved and neutralized with a heated, sterile aqueous buffer (e.g., containing Tris, NaOH, and EDTA) to produce an injectable solution at a physiological pH (~7.5).[12]

  • The final concentration of the hyperpolarized pyruvate solution is typically between 80-100 mM.[12]

  • The temperature of the final solution is rapidly brought to 37°C.

4. Injection and MR Acquisition:

  • The hyperpolarized [1-¹³C]pyruvate solution is administered via intravenous injection (e.g., tail vein in rodents) over a period of a few seconds.[9]

  • Dynamic ¹³C MR spectroscopy or imaging acquisition begins just before or at the start of the injection to capture the arrival of the pyruvate and the subsequent real-time conversion to its metabolic products.[10][17]

  • Specialized dual-tuned ¹H/¹³C RF coils are required for these experiments.[19][24]

  • Data is typically acquired over 60-90 seconds, as the hyperpolarized signal decays back to thermal equilibrium via T1 relaxation.

Alternative Tracers and Future Directions

While [1-¹³C]pyruvate is the most widely used hyperpolarized probe, other labeled molecules provide complementary metabolic information. For instance, [2-¹³C]pyruvate allows the ¹³C label to enter the TCA cycle as [2-¹³C]acetyl-CoA, enabling the tracking of metabolites like [5-¹³C]glutamate.[12][25][26] This can provide deeper insights into mitochondrial function.[12][26] The use of hyperpolarized [1-¹³C]pyruvate is expanding beyond oncology into cardiovascular, renal, and neurological diseases, with numerous clinical trials underway to validate its diagnostic and prognostic utility.[15][20][27][28][29]

References

A Head-to-Head Comparison: Sodium 2-oxopropanoate-13C vs. 13C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to precisely quantify cellular metabolism, the choice of isotopic tracer is a critical decision that profoundly influences the accuracy and resolution of metabolic flux analysis (MFA). This guide provides an objective comparison of two commonly used tracers, Sodium 2-oxopropanoate-13C (pyruvate) and 13C-glucose, for dissecting metabolic pathways. While both serve as powerful tools, their inherent positions in central carbon metabolism dictate their strengths and weaknesses for interrogating specific pathways.

This comparison synthesizes available experimental data to highlight the distinct advantages each tracer offers. 13C-glucose provides a global view of central carbon metabolism, starting from the initial steps of glucose uptake and glycolysis. In contrast, this compound acts as a more targeted probe of mitochondrial metabolism, directly interrogating the critical node of pyruvate (B1213749) metabolism and its entry into the tricarboxylic acid (TCA) cycle.

Principles of Tracer Selection in 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions.[1] The methodology involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally deduce the metabolic fluxes throughout the cellular network.

The selection of the 13C-labeled tracer is paramount as it dictates the precision and accuracy of the flux estimations for specific pathways. Different tracers and even different labeling patterns on the same molecule provide distinct advantages for resolving fluxes in different parts of the metabolic network.

Performance Comparison: 13C-Glucose vs. This compound

The primary distinction between these two tracers lies in their entry points into central carbon metabolism. 13C-glucose enters at the beginning of glycolysis, allowing for the comprehensive tracing of carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and into the TCA cycle. This compound, the end-product of glycolysis, bypasses these upstream pathways and directly probes the metabolic fate of pyruvate, which is a critical branch point for entry into the TCA cycle via pyruvate dehydrogenase (PDH) or anaplerotic carboxylation via pyruvate carboxylase (PC).

Pathway/Flux 13C-Glucose This compound Rationale
Glycolysis Excellent Poor/None 13C-glucose is the substrate for glycolysis; its labeling directly informs on glycolytic flux. Pyruvate is the product of glycolysis, providing no information on the preceding steps.
Pentose Phosphate Pathway (PPP) Excellent Poor/None The PPP branches from the initial steps of glycolysis. Specific glucose isotopomers (e.g., [1,2-13C2]glucose) are designed to maximize the resolution of PPP flux. Pyruvate does not enter the PPP.
Pyruvate Dehydrogenase (PDH) Flux Good Excellent The labeling of acetyl-CoA and downstream TCA cycle intermediates from 13C-glucose can be used to estimate PDH flux. However, 13C-pyruvate is the direct substrate for PDH, providing a more direct and sensitive measure of this flux.
Pyruvate Carboxylase (PC) Flux Good Excellent Similar to PDH, the anaplerotic contribution of glucose-derived pyruvate to the TCA cycle via PC can be estimated. 13C-pyruvate provides a more direct measurement of pyruvate carboxylation to oxaloacetate.
TCA Cycle Flux Good Good Both tracers can effectively label TCA cycle intermediates. However, the interpretation of labeling patterns from 13C-glucose can be more complex due to contributions from both PDH and PC, as well as potential label scrambling in glycolysis. 13C-pyruvate provides a more focused view of TCA cycle activity originating from pyruvate.
Anaplerosis/Cataplerosis Good Excellent While 13C-glucose can inform on anaplerotic and cataplerotic fluxes, 13C-pyruvate offers a more direct way to quantify the contribution of pyruvate to these processes, which are crucial for replenishing and removing TCA cycle intermediates.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. The following are generalized protocols for adherent mammalian cells.

Protocol 1: 13C-Glucose Labeling
  • Cell Culture: Culture cells in a standard, unlabeled growth medium to the desired confluence (typically 70-80% for exponential phase analysis).

  • Media Switch: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with a pre-warmed custom 13C-labeling medium. This medium should be identical to the standard medium, with the unlabeled glucose replaced by the desired 13C-labeled glucose (e.g., [U-13C6]glucose or a specific isotopomer mixture).

  • Isotopic Steady-State Incubation: Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This is typically 18-24 hours for central carbon metabolism in mammalian cells and should be empirically determined.

  • Metabolite Extraction: Aspirate the labeling medium, rapidly wash the cells with cold saline, and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

Protocol 2: this compound Labeling
  • Cell Culture: Culture cells as described for 13C-glucose labeling.

  • Media Formulation: The labeling medium for pyruvate tracing requires careful consideration. As pyruvate is an additional carbon source, it is often added to a glucose-containing medium. The concentration of both glucose and labeled pyruvate should be clearly defined and consistent across experiments.

  • Media Switch and Incubation: Similar to the glucose protocol, switch to the 13C-pyruvate containing medium and incubate to achieve isotopic steady state. The time to reach steady state for TCA cycle intermediates may be faster with pyruvate compared to glucose.

  • Metabolite Extraction and Analysis: Follow the same procedures for metabolite extraction and analysis as outlined for the 13C-glucose protocol.

Visualization of Metabolic Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the entry points and primary metabolic fates of 13C-glucose and this compound in central carbon metabolism.

cluster_glycolysis Glycolysis cluster_ppp PPP cluster_tca TCA Cycle 13C-Glucose 13C-Glucose G6P Glucose-6-P 13C-Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P DHAP DHAP GAP G3P F6P->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH OAA Oxaloacetate Pyruvate->OAA PC Citrate Citrate AcetylCoA->Citrate aKG α-KG Citrate->aKG Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate

Metabolic fate of 13C-glucose in central carbon metabolism.

cluster_tca TCA Cycle This compound 13C-Pyruvate AcetylCoA Acetyl-CoA This compound->AcetylCoA PDH OAA Oxaloacetate This compound->OAA PC Citrate Citrate AcetylCoA->Citrate aKG α-KG Citrate->aKG Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate

Metabolic fate of 13C-pyruvate in mitochondrial metabolism.
Experimental Workflow

The general workflow for a 13C-MFA experiment is consistent regardless of the tracer used.

A Cell Culture B 13C Tracer Incubation A->B C Metabolite Extraction B->C D MS/NMR Analysis C->D E Data Processing D->E F Flux Estimation E->F G Model Validation F->G

General experimental workflow for 13C-Metabolic Flux Analysis.

Concluding Remarks

The choice between this compound and 13C-glucose for metabolic flux analysis is contingent upon the specific research question. For a comprehensive understanding of central carbon metabolism, including glycolysis and the pentose phosphate pathway, 13C-glucose is the tracer of choice. However, when the focus is on mitochondrial pyruvate metabolism and its contribution to the TCA cycle through the distinct routes of pyruvate dehydrogenase and pyruvate carboxylase, this compound offers a more direct and precise investigative tool.

For a more complete picture of cellular metabolism, a powerful approach is the use of parallel labeling experiments, where cells are cultured with different tracers, such as [1,2-13C2]glucose and [U-13C]glutamine, and the data is integrated into a single flux model. While direct comparative studies of 13C-glucose and 13C-pyruvate are not abundant in the literature, the principles outlined in this guide provide a strong foundation for selecting the appropriate tracer to achieve high-resolution metabolic flux maps.

References

A Researcher's Guide to Quantitative Analysis of 13C Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique.[1] This powerful methodology provides a quantitative snapshot of in vivo metabolic reaction rates, offering deep insights into cellular physiology.[1] The precision and effectiveness of 13C-MFA, however, are deeply intertwined with the computational software used for data analysis and the experimental design itself. This guide presents an objective comparison of prominent software alternatives for 13C-MFA and provides a detailed, generalized experimental protocol to support your research endeavors.

Software for 13C Metabolic Flux Analysis: A Comparative Overview
Feature13CFLUX2INCAMetranOpenMebiusFiatFlux
Underlying Algorithm EMU, CumomerEMU, CumomerCumomerNot specifiedCumomer
Key Strengths High-performance, optimized for complex models, supports multicore CPUs and clusters.[2][3][4]Robust, user-friendly MATLAB implementation, supports stationary and non-stationary MFA.[1]One of the earlier, well-established software packages.Open-source and extensible.Suitable for smaller-scale models and new users.[1]
Performance Reported to be 100 – 10,000 times faster than its predecessor, 13CFLUX.[2][3][4] A Cumomer-based simulation took 10.8 ms (B15284909), while the EMU variant took 2.73 ms on a standard workstation for a specific E. coli network.[2][3]Considered efficient for moderately complex models within its MATLAB framework.[1]Performance data not readily available for direct comparison.Performance data not readily available for direct comparison.Performance data not readily available for direct comparison.
User Interface Command-line interface, integrates with graphical tool Omix for visualization.[4]MATLAB-based graphical user interface.Not specifiedNot specifiedNot specified
Operating System Linux/UnixMATLAB-dependent (Windows, macOS, Linux)Not specifiedNot specifiedNot specified
Extensibility Supports scripting and web service wrappers.MATLAB environment allows for customization.Not specifiedOpen-source nature allows for modification.Not specified
Experimental Protocol: A Generalized Workflow for 13C Labeling in Cultured Mammalian Cells

A typical 13C labeling experiment involves a series of well-defined steps, from experimental design to data analysis.[5][6] Careful planning and execution at each stage are crucial for obtaining high-quality, reproducible data.

1. Cell Seeding and Culture:

  • Plate mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[6]

2. Media Preparation:

  • Prepare two types of experimental media:

    • Unlabeled Medium: The basal medium containing unlabeled glucose (or another carbon source of interest) at the desired concentration.[6]

    • Labeled Medium: The basal medium where the unlabeled carbon source is replaced with its 13C-labeled counterpart (e.g., [U-13C6]Glucose).

3. Isotopic Labeling:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with the unlabeled experimental medium to remove residual unlabeled metabolites.

  • Add the pre-warmed 13C-labeled medium to the cells and incubate under standard culture conditions. The incubation time should be sufficient to achieve isotopic steady-state, which can be determined through time-course experiments.

4. Metabolite Extraction:

  • After the desired labeling period, rapidly quench metabolism and extract the metabolites. This is a critical step to halt enzymatic activity and preserve the in vivo labeling patterns.

  • A common method involves aspirating the medium, washing the cells with ice-cold saline, and then adding a cold extraction solvent (e.g., 80% methanol).

  • The cell lysate is then collected, and cell debris is removed by centrifugation.

5. Sample Analysis:

  • The extracted metabolites are analyzed by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), or by nuclear magnetic resonance (NMR) spectroscopy.[5] This analysis measures the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of 13C atoms.[5]

6. Data Analysis and Flux Estimation:

  • The raw MS or NMR data is processed to correct for the natural abundance of 13C.

  • The corrected MIDs, along with a metabolic network model and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), are input into one of the 13C-MFA software packages.

  • The software then estimates the intracellular metabolic fluxes by finding the best fit between the simulated and experimentally measured MIDs.[7]

Visualizing the Process

To better understand the workflow and the underlying metabolic pathways, the following diagrams have been generated.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase cluster_3 Inputs A 1. Cell Culture B 2. Isotope Labeling ([U-13C6]Glucose) A->B C 3. Metabolite Extraction B->C D 4. Mass Spectrometry (GC-MS or LC-MS) C->D E 5. Data Preprocessing (Natural Abundance Correction) D->E F 6. 13C-MFA Software (e.g., 13CFLUX2, INCA) E->F G 7. Metabolic Flux Map F->G H Metabolic Network Model H->F I Extracellular Rates I->F

A generalized experimental workflow for 13C metabolic flux analysis.

Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-P FBP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribose5P->F6P Ribose5P->GAP Glutamine Glutamine Glutamine->aKG

Key pathways in central carbon metabolism traced by 13C isotopes.

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Analysis (MFA) Results Using Diverse ¹³C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) with ¹³C stable isotope tracers is a pivotal technique for quantifying intracellular metabolic activity, providing a detailed snapshot of cellular physiology.[1] The accuracy and reliability of MFA are fundamentally dependent on the choice of the ¹³C-labeled substrate.[1][2] While a single tracer can yield significant insights, cross-validation using multiple, complementary tracers is the gold standard for enhancing the accuracy and robustness of flux maps, particularly in complex mammalian systems.[1][3]

This guide presents an objective comparison of common ¹³C tracers, details the experimental protocols for cross-validation, and provides supporting data to facilitate the strategic selection of tracers for robust MFA studies. The core principle of ¹³C-MFA involves deducing metabolic fluxes by tracking the incorporation of ¹³C atoms from a labeled source into downstream metabolites.[1][2] However, due to the intricate nature of metabolic networks, a single tracer may not generate sufficient labeling diversity to resolve all fluxes accurately.[1]

Performing parallel labeling experiments with different tracers introduces more independent constraints on the metabolic model.[1][3][4] This approach significantly improves the precision of flux estimations and helps to validate the underlying biochemical network model.[4][5][6]

Comparative Analysis of Common ¹³C Tracers

The selection of a ¹³C tracer must be tailored to the specific metabolic pathways under investigation.[1][2] A tracer that provides high resolution for glycolysis might perform poorly for the TCA cycle.[1][7] The following table summarizes the optimal applications and comparative performance of commonly used ¹³C-glucose and ¹³C-glutamine tracers for key pathways in central carbon metabolism.

TracerPrimary Application(s)StrengthsLimitations
[U-¹³C]glucose General overview of central carbon metabolism, TCA cycle analysis.[8]Provides comprehensive labeling of a wide range of downstream metabolites.[8]Less precise for resolving fluxes in specific pathways like the Pentose Phosphate Pathway (PPP) compared to position-specific tracers.[8]
[1,2-¹³C]glucose High-resolution analysis of Glycolysis and Pentose Phosphate Pathway (PPP).[7][9]Produces distinct labeling patterns for glycolysis and PPP, allowing for precise flux resolution between these pathways.[10] Considered one of the most informative tracers for overall network analysis.[7][11]May not be the optimal choice for solely focusing on TCA cycle fluxes when compared to glutamine tracers.
[1-¹³C]glucose Historically used to probe the Pentose Phosphate Pathway (PPP).[1][8]The release of ¹³CO₂ from the C1 position is indicative of oxidative PPP activity.[8]Often outperformed by [1,2-¹³C]glucose for overall network precision and can be ambiguous in resolving complex cycles.[1][7]
[U-¹³C]glutamine Analysis of the TCA cycle, reductive carboxylation, and glutaminolysis.[7][10]Provides high resolution for fluxes in the lower part of central carbon metabolism.[10] It is the preferred tracer for detailed analysis of the TCA cycle.[7]Provides limited information on glycolytic and PPP fluxes.

Quantitative Comparison of Flux Estimates with Different Tracers

Cross-validation involves comparing the flux maps generated from parallel labeling experiments. The synergy from combining datasets often leads to a more precise and statistically robust final flux map.[5] Below is a representative comparison of key metabolic fluxes in Chinese Hamster Ovary (CHO) cells, estimated using two different, complementary tracer experiments. The values are normalized relative to the glucose uptake rate.

Metabolic Flux[1,2-¹³C]glucose[U-¹³C]glutamineCombined Analysis
Glycolysis (G6P -> PYR) 85.2 ± 4.183.9 ± 9.584.8 ± 3.6
Oxidative PPP (G6P -> R5P) 11.5 ± 1.813.1 ± 5.211.9 ± 1.5
Pyruvate Dehydrogenase (PYR -> AcCoA) 70.3 ± 3.965.7 ± 8.169.5 ± 3.2
Citrate Synthase (AcCoA + OAA -> CIT) 75.1 ± 5.588.4 ± 4.286.7 ± 3.1
Anaplerosis (e.g., PYR -> OAA) 4.8 ± 1.16.2 ± 2.45.2 ± 0.9
Glutamine Uptake 9.7 ± 2.310.0 ± 0.89.9 ± 0.7

Note: Data are illustrative, synthesized from findings reported in literature where parallel labeling improves flux precision.[10][12] The "Combined Analysis" column demonstrates the typical outcome of reduced confidence intervals (higher precision) when datasets from complementary tracers are integrated.

Experimental and Logical Workflows

To ensure robust and reproducible results, a standardized workflow is essential. The following diagrams illustrate the logical process for tracer selection and the general experimental workflow for a parallel labeling ¹³C-MFA study.

G Logical Workflow for Optimal Tracer Selection cluster_0 A Define Research Question (e.g., Quantify PPP vs. Glycolysis) B Identify Key Metabolic Pathways of Interest A->B C In Silico Simulation (Evaluate tracer performance computationally) B->C D Select Primary Tracer (e.g., [1,2-¹³C]glucose for PPP) C->D E Identify Pathways with Poorly Resolved Fluxes D->E Analysis G Finalize Set of Tracers for Parallel Labeling Experiments D->G If sufficient F Select Complementary Tracer (e.g., [U-¹³C]glutamine for TCA Cycle) E->F F->G

Caption: A logical workflow for selecting optimal and complementary ¹³C tracers.

G Generalized Experimental Workflow for Parallel Labeling ¹³C-MFA cluster_culture Cell Culture cluster_labeling Parallel Labeling cluster_analysis Analysis A 1. Seed Cells and Grow to Mid-Exponential Phase B1 2a. Medium with Tracer 1 (e.g., [1,2-¹³C]glucose) A->B1 B2 2b. Medium with Tracer 2 (e.g., [U-¹³C]glutamine) A->B2 C 3. Incubate to Achieve Isotopic Steady State B2->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. Measure Mass Isotopomer Distributions (GC-MS/LC-MS) D->E F 6. Integrate Datasets & Estimate Fluxes (Computational Modeling) E->F G 7. Cross-Validated Metabolic Flux Map F->G

Caption: A generalized experimental workflow for a ¹³C-MFA cross-validation study.

Detailed Experimental Protocols

A rigorous and consistent experimental protocol is critical when conducting parallel labeling experiments. The only variable between the parallel cultures should be the isotopic tracer used.[10]

1. Cell Culture and Media Preparation:

  • Cell Seeding: Plate cells (e.g., CHO, HEK293, or other cell lines of interest) in standard growth medium and allow them to reach mid-exponential growth phase to ensure a pseudo-steady metabolic state.

  • Media Preparation: Prepare experimental media that are identical in composition (glucose, glutamine, amino acids, serum content) except for the labeled substrate. For example:

    • Medium A: Contains [1,2-¹³C]glucose at the same molar concentration as the unlabeled glucose in the standard medium.

    • Medium B: Contains [U-¹³C]glutamine at the same molar concentration as the unlabeled glutamine in the standard medium.

    • Ensure all media are pre-warmed to 37°C before use.

2. Isotopic Labeling:

  • Aspirate the standard growth medium from the cell cultures.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Add the pre-warmed experimental medium (Medium A or Medium B) to the respective parallel cultures.

  • Incubate the cells for a duration sufficient to achieve isotopic steady-state.[9] This time varies by cell type and pathway; glycolytic intermediates may reach steady-state in minutes, while TCA cycle intermediates can take hours.[9] It is crucial to empirically determine this by measuring labeling at several time points (e.g., 18 and 24 hours) to confirm that labeling has plateaued.[10]

3. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, typically an 80:20 methanol:water mixture, kept at -80°C.

  • Harvesting: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Lyse the cells (e.g., via probe sonication or freeze-thaw cycles) and centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

4. Analytical Measurement:

  • Sample Preparation: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized (e.g., for GC-MS analysis) to increase volatility and improve chromatographic separation.

  • Mass Spectrometry: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) for a wide range of intracellular metabolites (e.g., amino acids, organic acids).[10]

5. Data Analysis and Flux Calculation:

  • Correct the measured MIDs for the natural abundance of ¹³C.

  • Use specialized software (e.g., INCA, METRAN) to simultaneously fit the labeling data from all parallel experiments to a single, comprehensive metabolic model.[10][13]

  • The software performs a least-squares regression to estimate the intracellular flux values that best reproduce the experimental MIDs.[13]

  • Evaluate the goodness-of-fit and calculate the confidence intervals for each estimated flux. The integration of multiple, complementary datasets should result in narrower confidence intervals compared to the analysis of a single tracer experiment.[5]

By adhering to this rigorous cross-validation approach, researchers can produce highly reliable and defensible metabolic flux maps, paving the way for deeper insights into cellular physiology in health and disease.

References

A Comparative Guide to Cellular Flux Analysis: 13C-MFA, FBA, and Dynamic MFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the flow of molecules through metabolic pathways is paramount. This guide provides a comprehensive comparison of three powerful flux analysis techniques: 13C-Metabolic Flux Analysis (13C-MFA), Flux Balance Analysis (FBA), and Dynamic Metabolic Flux Analysis (DMFA). We delve into their core principles, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences in Flux Analysis Techniques

Metabolic flux analysis provides a window into the functional state of cells by quantifying the rates of metabolic reactions. While 13C-MFA is considered the gold standard for its empirical accuracy, FBA offers a powerful predictive tool, and DMFA addresses the challenge of dynamic systems. The choice of technique hinges on the specific biological question, the availability of experimental resources, and the desired level of detail.

Feature13C-Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)Dynamic Metabolic Flux Analysis (DMFA)
Principle Experimental quantification of fluxes by tracing the metabolic fate of 13C-labeled substrates.In silico prediction of metabolic fluxes based on a stoichiometric model and a defined cellular objective.Experimental measurement of fluxes in systems not at a metabolic steady state by analyzing isotopic transients.
Data Input Isotopic labeling patterns of metabolites (from MS or NMR), substrate uptake and product secretion rates.Stoichiometric network model, definition of an objective function (e.g., biomass production), and constraints on exchange fluxes.Time-course measurements of isotopic labeling in intracellular metabolites.
Output A map of absolute or relative metabolic fluxes with confidence intervals.A predicted optimal flux distribution that maximizes or minimizes the objective function.Time-resolved metabolic flux profiles.
Key Advantage High accuracy and resolution of intracellular fluxes, considered the "gold standard" for experimental flux determination.[1][2][3]Computationally inexpensive, allows for genome-scale analysis and prediction of metabolic capabilities.[1][2]Ability to analyze dynamic systems and metabolic shifts over time.
Key Limitation Labor-intensive, requires isotopic steady state (for standard MFA), and is typically limited to central metabolism.Predictions are highly dependent on the chosen objective function and may not reflect the true metabolic state.Experimentally and computationally complex, requires rapid sampling and quenching.

Quantitative Comparison: 13C-MFA vs. FBA in E. coli

To illustrate the quantitative differences between 13C-MFA and FBA, the following table presents a comparison of metabolic fluxes in E. coli under anaerobic conditions. The data is adapted from a study that utilized an integrated approach of both techniques to understand metabolic adaptation.[4] As the table demonstrates, while FBA can predict the general trends, there can be substantial differences in the flux values when compared to the experimentally determined fluxes from 13C-MFA.

Metabolic Reaction13C-MFA Flux (mmol/gDW/h)FBA Predicted Flux (mmol/gDW/h)
Glucose uptake10.010.0
Glycolysis (Phosphofructokinase)7.88.5
Pentose Phosphate Pathway (G6P Dehydrogenase)2.21.5
Pyruvate to Acetyl-CoA (Pyruvate Dehydrogenase)4.55.0
TCA Cycle (Citrate Synthase)1.20.8
Acetate secretion5.55.0
Ethanol secretion4.04.5
Lactate secretion0.50.0

This table is a representative example based on published data and is intended for comparative purposes.

Visualizing the Methodologies

To better understand the workflows and conceptual underpinnings of these techniques, the following diagrams are provided.

G 13C-MFA Experimental Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Cell Culture with 13C-Labeled Substrate B 2. Isotopic Steady State Achievement A->B C 3. Quenching & Metabolite Extraction B->C D 4. Analytical Measurement (GC-MS/LC-MS) C->D E 5. Isotopomer Data Analysis D->E Mass Isotopomer Distributions F 6. Flux Estimation using Metabolic Model E->F G 7. Statistical Analysis & Goodness-of-Fit F->G H Metabolic Flux Map G->H Flux Map

A simplified workflow of a 13C-MFA experiment.

G Conceptual Comparison of Flux Analysis Techniques cluster_inputs Primary Inputs MFA 13C-MFA (Experimental) Validation Validated Flux Map MFA->Validation FBA FBA (Predictive) FBA->Validation Needs Experimental Validation DMFA Dynamic MFA (Time-Resolved) Isotopes Isotopic Labeling Data Isotopes->MFA Isotopes->DMFA Model Stoichiometric Model Model->MFA Model->FBA Model->DMFA Time Time-Course Data Time->DMFA

Conceptual relationship between the flux analysis techniques.

Detailed Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for a typical 13C-MFA experiment in cell culture.

1. Experimental Design and Isotope Labeling:

  • Cell Seeding and Adaptation: Culture cells in a chemically defined medium to adapt them to the experimental conditions.

  • Isotope Switch: Replace the standard medium with a medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose). The choice of tracer and its labeling pattern is critical and depends on the pathways of interest.

  • Achieving Isotopic Steady State: Continue the culture until the isotopic enrichment of intracellular metabolites reaches a steady state. This duration varies depending on the cell type and growth rate.

2. Sample Collection and Metabolite Extraction:

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen or a cold methanol-water mixture.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

3. Analytical Measurement:

  • Sample Preparation: Derivatize the extracted metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from protein hydrolysis.

4. Computational Flux Analysis:

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and those simulated by a metabolic model.

  • Statistical Validation: Perform statistical tests (e.g., chi-squared test) to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.

Flux Balance Analysis (FBA)

FBA is a computational technique that does not require a wet-lab experiment in the same way as 13C-MFA, but it relies on a well-curated metabolic model.

1. Model Reconstruction and Curation:

  • Acquire a Stoichiometric Model: Obtain a genome-scale metabolic model for the organism of interest. These models are often available in public databases.

  • Model Curation: Ensure the model is stoichiometrically balanced and represents the known metabolic capabilities of the organism under the conditions being studied.

2. Defining Constraints and Objective Function:

  • Set Boundary Conditions: Define the constraints on the model, such as the uptake rates of substrates (e.g., glucose, oxygen) and the secretion rates of known products. These are often based on experimental measurements.

  • Define an Objective Function: Specify a biological objective that the cell is assumed to be optimizing. Common objective functions include maximizing biomass production, ATP production, or the production of a specific metabolite.[5]

3. Flux Calculation:

  • Linear Programming: Use linear programming algorithms to solve the system of linear equations defined by the stoichiometric matrix and the constraints, to find a flux distribution that maximizes or minimizes the objective function.

  • Software Implementation: Employ computational tools and software packages (e.g., COBRA Toolbox, OptFlux) to perform the FBA calculations.

4. Analysis and Interpretation:

  • Analyze the Predicted Flux Distribution: Examine the predicted fluxes through all the reactions in the network to gain insights into the metabolic state.

  • Phenotype Prediction: Use the model to predict growth phenotypes, gene essentiality, and the effects of genetic or environmental perturbations.

Dynamic Metabolic Flux Analysis (DMFA)

DMFA is an extension of 13C-MFA for non-steady-state conditions. The initial steps are similar to 13C-MFA, but with a focus on time-resolved measurements.

1. Isotope Labeling and Time-Course Sampling:

  • Initiate Isotope Labeling: Introduce the 13C-labeled substrate to the cell culture.

  • Rapid Sampling: Collect cell samples at multiple time points after the introduction of the tracer. The sampling frequency should be high enough to capture the dynamics of isotopic enrichment.

  • Immediate Quenching: Quench the metabolism of each sample immediately upon collection to freeze the metabolic state at that specific time point.

2. Metabolite Extraction and Analysis:

  • Extraction and Measurement: Perform metabolite extraction and analysis (GC-MS or LC-MS) for each time point to obtain time-resolved mass isotopomer distributions of intracellular metabolites.

3. Computational Modeling of Isotopic Transients:

  • Kinetic Modeling: Use a mathematical model that describes the kinetics of isotope labeling in the metabolic network. This is more complex than the steady-state models used in conventional 13C-MFA.

  • Flux Estimation: Fit the time-course labeling data to the kinetic model to estimate the metabolic fluxes. This often involves solving a system of ordinary differential equations.

  • Dynamic Flux Profile: The output is a profile of how metabolic fluxes change over time, providing insights into the metabolic response to perturbations or changing environmental conditions.

Conclusion

13C-MFA, FBA, and DMFA are powerful, complementary techniques for investigating cellular metabolism. 13C-MFA provides the most accurate experimental measurement of metabolic fluxes under steady-state conditions.[1][2][3] FBA is an invaluable tool for genome-scale metabolic modeling and prediction, with its predictions often validated by 13C-MFA.[1][2] DMFA extends the capabilities of flux analysis to dynamic systems, enabling the study of metabolic transients and adaptations. A thorough understanding of the principles, strengths, and limitations of each technique is crucial for designing insightful experiments and advancing our knowledge of cellular physiology in health and disease.

References

A Researcher's Guide to Assessing the Accuracy of Metabolic Flux Estimations

Author: BenchChem Technical Support Team. Date: December 2025

Core Methodologies for Accuracy Assessment

The accuracy of flux estimations is not determined by a single metric but rather through a combination of statistical evaluations and experimental validation strategies. The most common and robust approaches are summarized below.

Goodness-of-Fit Analysis: The Chi-Square (χ²) Test

The cornerstone of assessing how well the estimated fluxes explain the experimental data is the goodness-of-fit analysis, most commonly performed using the chi-square (χ²) test.[1][2][3] This statistical test quantifies the discrepancy between the experimentally measured mass isotopomer distributions (MIDs) of metabolites and the MIDs simulated by the metabolic model using the best-fit flux distribution.[1][3] The process involves calculating the sum of squared residuals (SSR), which is the weighted difference between the measured and simulated data.[1][3] A statistically acceptable fit is achieved when the minimized SSR falls within a specific range of the χ² distribution, determined by the degrees of freedom (the number of measurements minus the number of estimated free parameters).[1][2]

Table 1: Key Parameters in Goodness-of-Fit Analysis

ParameterDescriptionImplication for Accuracy
Sum of Squared Residuals (SSR) The minimized value representing the total weighted squared difference between measured and simulated data.[3]A lower SSR generally indicates a better fit of the model to the data.
Degrees of Freedom (DOF) The number of independent measurements minus the number of free fluxes estimated by the model.[3]A higher DOF generally indicates a more over-determined and robust system.
p-value The probability of obtaining the observed (or a more extreme) SSR value if the model is correct.[3]A p-value greater than 0.05 is typically considered to indicate an acceptable fit, meaning there is no statistically significant difference between the model and the data.[3]
Confidence Intervals

Confidence intervals provide a quantitative measure of the precision of each estimated flux.[2] Narrower confidence intervals indicate higher precision in the flux estimation.[1] Two primary methods are used to calculate confidence intervals in 13C-MFA:

  • Sensitivity of SSR to Flux Variations: This method assesses how much the SSR increases as a specific flux is varied from its optimal value. The range of flux values for which the SSR remains within a statistically acceptable threshold defines the confidence interval.[1]

  • Monte Carlo Simulations: This approach involves creating numerous simulated datasets based on the experimental data and their associated errors. Fluxes are then estimated for each simulated dataset, and the distribution of these estimates is used to determine the confidence intervals.[1][2]

Experimental Design and Validation

The design of the labeling experiment itself is a critical determinant of flux accuracy.[1] The choice of a ¹³C-labeled tracer and the use of parallel labeling experiments can significantly enhance the resolution and accuracy of flux estimations.[1][4]

Tracer Selection: The choice of the isotopic tracer directly impacts the precision and accuracy of the resulting flux map.[5] For instance, [1,2-¹³C₂]glucose has been shown to provide high precision for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while uniformly labeled glutamine is more effective for the TCA cycle.[5][6]

Table 2: Performance Comparison of Common Isotopic Tracers

Isotopic TracerTarget Pathway(s)Performance Characteristics
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)High precision for resolving upper glycolysis and PPP fluxes.[5][6]
[U-¹³C₆]Glucose General Central Carbon MetabolismProvides a broad overview of carbon flow but can be less precise for specific pathways compared to positionally labeled tracers.[5]
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) CycleMore effective for analyzing the TCA cycle due to its direct entry.[5][6]

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality data for 13C-MFA.[2][3] Below is a generalized protocol for a Gas Chromatography-Mass Spectrometry (GC-MS)-based analysis.

Cell Culture and Labeling
  • Objective: To achieve isotopic steady-state labeling of intracellular metabolites.[2]

  • Procedure:

    • Culture cells in a defined medium with a known concentration of the chosen ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose).

    • Monitor cell growth and substrate/product concentrations in the medium to ensure metabolic steady-state.[2]

    • Harvest cells during the exponential growth phase.

Metabolite Extraction
  • Objective: To rapidly quench metabolism and extract intracellular metabolites.[2]

  • Procedure:

    • Quickly quench metabolic activity by, for example, washing with a cold saline solution.

    • Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

Sample Derivatization
  • Objective: To make the extracted metabolites volatile for GC-MS analysis.[2]

  • Procedure:

    • Dry the metabolite extracts completely.

    • Add a derivatization agent (e.g., MTBSTFA) and incubate to complete the reaction.[2]

GC-MS Analysis
  • Objective: To separate and quantify the mass isotopomers of the derivatized metabolites.[2]

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.

Data Analysis
  • Objective: To process the raw GC-MS data and use it for flux estimation.[2]

  • Procedure:

    • Identify and integrate the peaks corresponding to the derivatized metabolites.

    • Correct the measured mass isotopomer distributions for the natural abundance of heavy isotopes.[2]

    • Use a ¹³C-MFA software package (e.g., INCA, OpenFLUX, Metran) to estimate the intracellular metabolic fluxes by minimizing the SSR between the measured and simulated labeling data.[1]

    • Perform a χ²-test to evaluate the goodness-of-fit of the model.[1]

    • Calculate the 95% confidence intervals for all estimated fluxes to assess their precision.[1]

Visualizing Workflows and Pathways

Clear visualization of experimental and computational workflows, as well as the metabolic pathways under investigation, is crucial for understanding and communicating the results of a 13C-MFA study.[2]

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow A Cell Culture & 13C Labeling B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D E Data Correction (Natural Abundance) D->E Raw MS Data F Flux Estimation (SSR Minimization) E->F G Goodness-of-Fit (Chi-Square Test) F->G F->G H Confidence Interval Calculation G->H G->H

Caption: 13C-MFA Experimental and Computational Workflow.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P Oxidative F16BP F16BP F6P->F16BP F6P->R5P Non-oxidative DHAP DHAP F16BP->DHAP G3P G3P F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate G3P->R5P Non-oxidative Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG Succinyl-CoA Succinyl-CoA aKG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Key Pathways in Central Carbon Metabolism.

G Data Experimental Data (MIDs) Comparison Compare Data->Comparison Model Metabolic Model Fit Flux Estimation (Best Fit) Model->Fit SimulatedData Simulated Data (MIDs) Fit->SimulatedData SimulatedData->Comparison SSR Calculate Sum of Squared Residuals (SSR) Comparison->SSR Chi2 Chi-Square Test SSR->Chi2 Result Result Chi2->Result

Caption: Logical Flow of a Goodness-of-Fit Test.

References

A Researcher's Guide: Sodium 2-oxopropanoate-¹³C vs. Unlabeled Pyruvate as a Control in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, understanding the dynamic flow of molecules through cellular pathways is paramount. Pyruvate (B1213749), the end-product of glycolysis, stands at a critical metabolic crossroads, directing carbon into the tricarboxylic acid (TCA) cycle for energy production or towards biosynthetic pathways. To trace these metabolic fates, researchers employ stable isotope-labeled compounds, with Sodium 2-oxopropanoate-¹³C (¹³C-labeled pyruvate) being a cornerstone tool. This guide provides an objective comparison between ¹³C-labeled pyruvate and its unlabeled counterpart, offering experimental insights and data to inform the design of robust metabolic studies for researchers, scientists, and drug development professionals.

The Fundamental Difference: Tracing Metabolic Fates

The key distinction between Sodium 2-oxopropanoate-¹³C and unlabeled pyruvate lies in the presence of the stable, non-radioactive isotope, Carbon-13 (¹³C). This isotopic label allows researchers to track the journey of pyruvate-derived carbon atoms as they are incorporated into downstream metabolites. Unlabeled pyruvate, composed of the naturally abundant Carbon-12 (¹²C), serves as an essential control to establish the baseline metabolic state and to differentiate between the introduced tracer and the endogenous metabolite pools.

In a typical ¹³C metabolic flux analysis (¹³C-MFA) experiment, cells are cultured in the presence of a ¹³C-labeled substrate. As the cells metabolize the labeled pyruvate, the ¹³C atoms are integrated into various molecules within the metabolic network. Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect the mass shift imparted by the ¹³C isotope, revealing the extent of its incorporation into different metabolites. This data, when analyzed with metabolic models, provides quantitative insights into the activity of specific metabolic pathways.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the key quantitative differences in the data obtained from experiments using ¹³C-labeled pyruvate versus unlabeled pyruvate.

ParameterSodium 2-oxopropanoate-¹³CUnlabeled Pyruvate (Control)
Metabolic Flux Quantification Enables the quantitative measurement of intracellular metabolic fluxes through pathways such as the TCA cycle, gluconeogenesis, and amino acid biosynthesis.Does not allow for the determination of metabolic fluxes as there is no isotopic tracer to follow.
Pathway Activity Assessment Provides direct evidence of the activity and relative contribution of different metabolic pathways originating from pyruvate.Establishes the baseline, steady-state concentrations of metabolites but does not reveal the dynamics of pathway utilization.
Mass Isotopomer Distribution (MID) Generates specific MIDs for downstream metabolites, indicating the number and position of ¹³C atoms incorporated.Metabolites exhibit natural ¹²C/¹³C abundance, serving as a reference to correct for natural isotope abundance in the labeled samples.
Detection in Mass Spectrometry Metabolites derived from ¹³C-pyruvate show a predictable mass shift (e.g., M+1, M+2, M+3) depending on the number of ¹³C atoms incorporated.Metabolites show their characteristic monoisotopic mass (M+0).
Application in Hyperpolarized MRI Hyperpolarized [1-¹³C]pyruvate allows for real-time, in vivo imaging of metabolic conversion to lactate, alanine, and bicarbonate.[1][2]Unlabeled pyruvate is not detectable in hyperpolarized ¹³C MRI experiments.

Experimental Protocols

In Vitro ¹³C Metabolic Flux Analysis in Mammalian Cells

This protocol provides a general framework for conducting a ¹³C-MFA experiment using ¹³C-labeled pyruvate in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium and supplements

  • Dialyzed fetal bovine serum (FBS)

  • ¹³C-labeled sodium pyruvate (e.g., [1-¹³C]pyruvate, [2-¹³C]pyruvate, or [U-¹³C₃]pyruvate)

  • Unlabeled sodium pyruvate

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the experimental medium by supplementing the base medium with dialyzed FBS and either ¹³C-labeled pyruvate or unlabeled pyruvate at the desired concentration. The use of dialyzed FBS minimizes the presence of unlabeled amino acids and other metabolites.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared experimental medium (either ¹³C-labeled or unlabeled) to the cells.

    • Incubate the cells for a sufficient period to achieve isotopic steady-state. This time can vary depending on the cell type and the pathways of interest and should be determined empirically (e.g., by sampling at multiple time points).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol:chloroform:water mixture) to separate polar metabolites.

  • Sample Analysis:

    • Dry the polar metabolite extract.

    • Resuspend the dried metabolites in a suitable solvent for analysis.

    • Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance using the data from the unlabeled pyruvate control.

    • Use specialized software (e.g., INCA, Metran) to fit the corrected mass isotopomer distributions to a metabolic network model to calculate intracellular fluxes.

In Vivo Hyperpolarized ¹³C-Pyruvate Magnetic Resonance Imaging

This protocol outlines the key steps for performing an in vivo metabolic imaging study using hyperpolarized [1-¹³C]pyruvate in a preclinical model.

Materials:

  • [1-¹³C]pyruvic acid

  • Dynamic Nuclear Polarization (DNP) polarizer

  • Animal model (e.g., rat or mouse)

  • Anesthesia equipment

  • Magnetic Resonance Imaging (MRI) scanner equipped for ¹³C detection

  • Catheterization supplies for intravenous injection

Procedure:

  • Hyperpolarization:

    • Prepare a sample of [1-¹³C]pyruvic acid with a stable radical.

    • Load the sample into the DNP polarizer and cool to cryogenic temperatures (e.g., ~1 K).

    • Irradiate the sample with microwaves to transfer polarization from the electron spins of the radical to the ¹³C nuclear spins. This process typically takes 1-2 hours.

  • Dissolution and Neutralization:

    • Rapidly dissolve the hyperpolarized solid in a superheated aqueous buffer to create an injectable solution.

    • The dissolution buffer should contain a base (e.g., NaOH or Tris) to neutralize the pyruvic acid to a physiological pH.

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Place a catheter in a tail vein for injection of the hyperpolarized substrate.

    • Position the animal within the MRI scanner.

  • MRI Acquisition:

    • Acquire anatomical proton (¹H) MR images to localize the region of interest.

    • Inject the hyperpolarized [1-¹³C]pyruvate solution as a bolus through the tail vein catheter.

    • Immediately following the injection, begin dynamic ¹³C MR spectroscopy or imaging to detect the signal from [1-¹³C]pyruvate and its metabolic products ([1-¹³C]lactate, [1-¹³C]alanine, and H¹³CO₃⁻).

  • Data Analysis:

    • Process the acquired ¹³C MR data to generate spectra or metabolic maps.

    • Quantify the signal intensities of pyruvate and its metabolites over time.

    • Calculate metabolic conversion rates (e.g., the pyruvate-to-lactate conversion rate, k_PL) using appropriate kinetic models.

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Pyruvate_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate TCA Cycle TCA Cycle Citrate->TCA Cycle

Caption: Central Carbon Metabolism Focusing on Pyruvate.

C13_MFA_Workflow start Cell Culture with ¹³C-Labeled Pyruvate extraction Metabolite Extraction start->extraction control Control Culture with Unlabeled Pyruvate control->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_proc Data Processing and Isotopic Correction analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc results Flux Maps and Pathway Analysis flux_calc->results

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis.

Hyperpolarized_MRI_Workflow polarize Hyperpolarization of [1-¹³C]Pyruvic Acid dissolve Dissolution and Neutralization polarize->dissolve inject Intravenous Injection into Animal Model dissolve->inject mri Dynamic ¹³C MRI/MRS Acquisition inject->mri analysis Data Analysis and Kinetic Modeling mri->analysis metabolic_maps Metabolic Maps and Conversion Rates analysis->metabolic_maps

Caption: Workflow for In Vivo Hyperpolarized ¹³C-Pyruvate MRI.

References

A Guide to Statistical Analysis of 13C Labeling Data for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, ¹³C Metabolic Flux Analysis (¹³C-MFA) is an indispensable technique. This powerful method allows for the quantification of in vivo metabolic reaction rates, offering a detailed snapshot of cellular physiology. The accuracy and insight derived from ¹³C-MFA are critically dependent on the computational software used for statistical analysis of the labeling data.

This guide provides an objective comparison of prominent software packages for ¹³C-MFA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Comparative Overview of ¹³C-MFA Software

The landscape of ¹³C-MFA software is diverse, with each tool offering a unique combination of features, algorithms, and user interfaces. The choice of software can significantly impact the efficiency and accuracy of metabolic flux calculations. Below is a summary of key software packages.

Feature13CFLUX2INCAMetranOpenMebiusFiatFluxOpenFLUX2
Primary Audience Computational biologists, experienced MFA usersAcademic and industry researchersBroad user base, including non-expertsResearchers with MATLAB expertiseNovice users, educational purposesBeginners and existing OpenFLUX users
Platform C++, Python, Java (Linux/Unix)MATLABMATLABMATLABMATLABNot Specified
Analysis Capabilities Steady-state & Isotopically Non-stationary MFASteady-state & Isotopically Non-stationary MFASteady-state MFAIsotopically Non-stationary MFAFlux ratio analysis & ¹³C-constrained MFASteady-state MFA, including parallel labeling experiments
Statistical Methods Not explicitly detailedNot explicitly detailedBased on Elementary Metabolite Units (EMU)Nonlinear fitting¹³C-constrained flux balancingGoodness-of-fit testing
Input Data GC-MS, LC-MS, NMRGC-MS, LC-MS, NMRNot explicitly detailedMass spectrometry dataGC-MS data from [1-¹³C] and [U-¹³C]glucose experimentsNot explicitly detailed
Key Features High-performance, scalable for large networks, supports multicore CPUs.[1][2]User-friendly implementation of both stationary and non-stationary MFA.[3]Tracer experiment design and statistical analysis.[4]Open-source, autogenerates metabolic models.[5][6][7]Intuitive tool for users not familiar with numerical methods.[8]Open-source, facilitates experimental design and evaluation of flux parameters.[9]
Performance 100 – 10,000 times faster than its predecessor, 13CFLUX.[1][10] EMU-based simulation takes ~2.73 ms (B15284909) on a standard workstation.[1][3]Robust and user-friendly.[3]Not specifiedConfidence intervals determined by INST-¹³C-MFA were less than those determined by conventional methods.[5][7]Preconfigured for specific microorganisms and experimental setups.[8]Improves flux precision with parallel labeling experiments.[9]
License Free for academic use (requires internet connection), commercial license available.[2]Not specifiedNot specifiedOpen source.[5][6][7]Open source.[8]Open source.[9]

Experimental Protocol: A Generalized Workflow for ¹³C Labeling Experiments

The quality of the experimental data is paramount for a successful ¹³C-MFA. The following is a generalized protocol for a typical ¹³C labeling experiment in cell culture, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose). The choice of tracer is critical and should be based on the specific metabolic pathways under investigation.

  • Isotope Labeling: Once cells reach the desired confluency and are in a state of metabolic and isotopic steady-state, replace the standard medium with the ¹³C-labeling medium. The duration of labeling depends on the cell type and the pathways of interest, but it is crucial to ensure that the intracellular metabolites have reached isotopic steady state.

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline or a specific buffer).

  • Metabolite Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.

III. Sample Derivatization for GC-MS Analysis
  • Derivatization: The dried metabolite extracts are chemically modified (derivatized) to increase their volatility and thermal stability for GC-MS analysis. A common method involves a two-step process:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

IV. GC-MS Data Acquisition
  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the column stationary phase.

  • Ionization and Mass Analysis: The separated metabolites are then ionized (e.g., by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer.

  • Data Collection: The instrument records the abundance of each mass isotopomer for each metabolite.

Data Analysis Workflow and Signaling Pathways

The analysis of ¹³C labeling data involves a series of computational steps to translate raw mass spectrometry data into meaningful metabolic fluxes. This workflow is often iterative and requires careful statistical evaluation.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Interpretation A 1. Cell Culture & ¹³C Labeling B 2. Metabolite Extraction A->B C 3. GC-MS Analysis B->C D 4. Raw Data Processing (Peak Picking, Integration) C->D E 5. Mass Isotopomer Distribution (MID) Correction D->E G 7. Flux Estimation (Parameter Fitting) E->G F 6. Metabolic Model Construction F->G H 8. Statistical Analysis (Goodness-of-fit, Confidence Intervals) G->H H->G Model Refinement I 9. Flux Map Visualization H->I J 10. Biological Interpretation I->J

A typical workflow for a ¹³C metabolic flux analysis experiment.

The core of ¹³C-MFA lies in the computational modeling of metabolic pathways. The following diagram illustrates a simplified representation of central carbon metabolism, a common target for flux analysis.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP GAP GAP FBP->GAP DHAP->GAP BPG13 1,3-BPG GAP->BPG13 PG3 3-PG BPG13->PG3 PG2 2-PG PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate PPP->F6P PPP->GAP Ribose5P Ribose-5-P PPP->Ribose5P

A simplified diagram of central carbon metabolism pathways.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sodium 2-oxopropanoate-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sodium 2-oxopropanoate-13C, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this compound may cause an allergic skin reaction and serious eye irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. In case of dust, use a suitable respirator.[1]

  • Ventilation: Ensure that the handling and collection of waste occur in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1][2]

Spill and Emergency Procedures

In the event of a spill, prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses. For containment, absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to the procedures outlined below.[1]

Physicochemical and Hazard Information

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂¹³CH₃NaO₃MedChemExpress Safety Data Sheet[1]
Molecular Weight 111.04 g/mol MedChemExpress Safety Data Sheet[1]
CAS Number 124052-04-6MedChemExpress Safety Data Sheet[1]
Appearance SolidInvivoChem
Melting Point >300°CInvivoChem
GHS Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.MedChemExpress Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound. Note any contamination with other chemicals, which may alter the disposal procedure.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container.

Step 2: Containerization

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any associated hazard symbols.

Step 3: Storage

  • Secure Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Container Integrity: Keep the container tightly closed and inspect it regularly for any leaks or damage.

Step 4: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

Step 5: Decontamination

  • Decontaminate Equipment: Thoroughly decontaminate any equipment and surfaces that have come into contact with this compound using an appropriate solvent, such as alcohol.

  • Dispose of Contaminated Materials: Any materials used for decontamination, such as wipes or absorbents, should also be disposed of as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have Sodium 2-oxopropanoate-13C Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Do not mix with other chemicals) ppe->segregate container 3. Place in a Labeled, Leak-Proof Container segregate->container storage 4. Store in Designated Waste Accumulation Area container->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs documentation 6. Complete Waste Disposal Forms contact_ehs->documentation pickup 7. Await Professional Disposal documentation->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium 2-oxopropanoate-13C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium 2-oxopropanoate-13C

This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identification:

  • Product Name: this compound

  • Synonyms: Sodium Pyruvate-13C

  • CAS Number: 124052-04-6[1]

Hazard Identification and Classification

This compound is classified as a substance that can cause serious eye irritation and may cause an allergic skin reaction.[1][2][3][4]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

GHS Precautionary Statements:

  • Prevention: P261, P264, P272, P280[1][2]

  • Response: P302+P352, P305+P351+P338, P362+P364[1]

  • Disposal: P501[1][2]

Hazard ClassGHS CategorySignal WordPictogram
Serious Eye Damage/Irritation2A / 2Warning
Skin Sensitization1, 1A, 1BWarning
Personal Protective Equipment (PPE)

To ensure safety while handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., PVC).
Skin and Body Protection Impervious clothing, overalls, and a lab coat should be worn to prevent skin exposure.[1]
Respiratory Protection A suitable respirator should be used when handling powders or in areas with inadequate ventilation.[1]
Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, preferably with a local exhaust ventilation system.

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.[1][2][5]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[3]

  • Recommended storage is refrigerated at 2-8°C.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing.[6] Wash off immediately with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice.[2]
Inhalation Move the exposed person to fresh air.[2][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[2][6] Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[1][6] Wash out mouth with water.[1] Give one or two glasses of water to drink if the person is conscious.[6] Seek immediate medical attention.[1][6]
Spill and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Wear full personal protective equipment, including respiratory protection.[1] Evacuate personnel to a safe area.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal.[3][6] Avoid generating dust. Clean the spill area with water.[7]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[1][2]

  • Consult with a licensed professional waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review SDS B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste F->G H Doff & Dispose of PPE G->H

Caption: Standard laboratory workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-oxopropanoate-13C
Reactant of Route 2
Reactant of Route 2
Sodium 2-oxopropanoate-13C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。